Inotersen sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1432726-13-0 |
|---|---|
分子式 |
C230H299N69Na19O121P19S19 |
分子量 |
7601 g/mol |
IUPAC 名称 |
nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C230H318N69O121P19S19.19Na/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313;;;;;;;;;;;;;;;;;;;/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?;;;;;;;;;;;;;;;;;;;/m0.................../s1 |
InChI 键 |
QHNLHIXTRPKKQN-QKZXOKHWSA-A |
产品来源 |
United States |
Foundational & Exploratory
Introduction to Hereditary Transthyretin-Mediated (hATTR) Amyloidosis
An In-depth Technical Guide on the Core Mechanism of Action of Inotersen Sodium in hATTR Amyloidosis
Hereditary transthyretin-mediated (hATTR) amyloidosis is an autosomal dominant genetic disorder characterized by the systemic deposition of amyloid fibrils composed of misfolded transthyretin (TTR) protein.[1][2] Primarily synthesized in the liver, TTR is a transport protein for thyroxine and retinol (B82714) (Vitamin A).[1][3] In hATTR, mutations in the TTR gene destabilize the native tetrameric structure of the protein, leading to its dissociation into monomers that misfold and aggregate into insoluble amyloid fibrils.[3][4] These deposits accumulate in various tissues, including the peripheral nerves, heart, kidneys, and gastrointestinal tract, leading to progressive organ dysfunction and a debilitating multisystem disease.[1][2] The clinical presentation is heterogeneous, but polyneuropathy is a hallmark of the condition, significantly impairing quality of life and ultimately leading to mortality within a decade of diagnosis if left untreated.[1]
This compound: A Second-Generation Antisense Oligonucleotide
Inotersen (marketed as Tegsedi®) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of TTR protein.[2][5] It is a synthetic, single-stranded piece of nucleic acid, typically 12-30 nucleotides in length, that is complementary to the messenger RNA (mRNA) of the human TTR gene.[4][6] This therapeutic strategy is designed to target the root cause of hATTR by reducing the synthesis of both mutant and wild-type TTR, thereby preventing the formation and deposition of amyloid fibrils.[2][7] Inotersen is approved for the treatment of polyneuropathy in adult patients with hATTR amyloidosis.[1][4]
Core Mechanism of Action: RNase H1-Mediated mRNA Degradation
The primary mechanism of action of inotersen is the targeted reduction of TTR protein synthesis at the pre-translational level. This is achieved through a sequence-specific hybridization to TTR mRNA, which subsequently triggers its degradation by the endogenous enzyme Ribonuclease H1 (RNase H1).
-
Cellular Uptake and Nuclear Translocation : Following subcutaneous administration, inotersen is absorbed and distributed to tissues, with the primary site of action being the hepatocytes in the liver, which are the main producers of circulating TTR.[3][8]
-
Hybridization to TTR mRNA : Inside the hepatocyte, inotersen binds with high specificity to a complementary sequence in the 3'-untranslated region (3'-UTR) of the TTR mRNA.[2][6] This binding follows Watson-Crick base pairing rules, forming a DNA-RNA heteroduplex.[3][8] The target sequence in the 3'-UTR is conserved and not known to contain any disease-causing mutations, allowing inotersen to recognize and target the mRNA transcripts of both mutant and wild-type TTR alleles.[2][6]
-
RNase H1 Recruitment and Cleavage : The formation of the inotersen:TTR mRNA heteroduplex creates a substrate for RNase H1, a ubiquitously expressed nuclear and cytoplasmic endonuclease.[2][6] RNase H1 specifically recognizes and cleaves the RNA strand of such DNA-RNA hybrids.[2]
-
Inhibition of TTR Protein Synthesis : The cleavage of the TTR mRNA by RNase H1 leads to its rapid degradation by cellular machinery.[9] This prevents the mRNA from being translated into TTR protein by the ribosome.[3] By eliminating the mRNA template, inotersen effectively halts the production of both pathogenic mutant TTR and wild-type TTR, which can also contribute to amyloid deposition.[2][9]
Caption: Inotersen binds TTR mRNA, leading to RNase H1-mediated degradation and reduced TTR protein synthesis.
Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that inotersen leads to a rapid, dose-dependent, and sustained reduction in circulating TTR protein levels.[2] The pivotal Phase 3 NEURO-TTR study provided key evidence of its clinical efficacy in patients with hATTR polyneuropathy.[6]
Quantitative Data on TTR Reduction and Clinical Outcomes
The reduction in TTR protein is directly linked to the clinical benefits observed in patients, including the slowing of neuropathy progression and improvement in quality of life.
Table 1: TTR Protein Reduction with Inotersen
| Study Phase | Population | Inotersen Dose | Median TTR Reduction (from baseline) | Mean TTR Reduction (from baseline) | Reference(s) |
|---|---|---|---|---|---|
| Phase 1 | Healthy Volunteers | 300 mg weekly | 75% (sustained average) | - | [2] |
| Phase 3 (NEURO-TTR) | hATTR Patients | 284 mg weekly | 79% (at Week 65) | 74% (mean nadir) |[2] |
Table 2: Key Efficacy Outcomes from the Phase 3 NEURO-TTR Study (15 Months)
| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | Difference (Inotersen - Placebo) | p-value | Reference(s) |
|---|---|---|---|---|---|
| mNIS+7 (LS Mean Change from Baseline) | +5.8 | +25.5 | -19.7 | <0.001 | [6] |
| Norfolk QoL-DN (LS Mean Change from Baseline) | +1.0 | +12.7 | -11.7 | <0.001 | [6] |
LS Mean: Least-Squares Mean. A negative difference favors inotersen. mNIS+7 measures neuropathy impairment (lower score is better). Norfolk QoL-DN measures quality of life (lower score is better).
Experimental Protocols and Methodologies
The assessment of inotersen's efficacy and mechanism relies on validated clinical and laboratory methods.
Measurement of Serum TTR Concentration
The primary pharmacodynamic endpoint, serum TTR concentration, is typically quantified using a validated turbidimetric immunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Protocol Outline (ELISA):
-
Patient serum samples are collected at baseline and at specified time points throughout the treatment period.
-
Microtiter plates are coated with a capture antibody specific for human TTR.
-
Serum samples (diluted) are added to the wells, allowing TTR protein to bind to the capture antibody.
-
A detection antibody, also specific for TTR and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The signal intensity, proportional to the amount of TTR in the sample, is measured using a plate reader.
-
Concentrations are calculated by comparison to a standard curve generated with known amounts of purified TTR.
-
Assessment of Clinical Efficacy
Clinical efficacy in the NEURO-TTR trial was assessed using two primary composite scores.[5][10]
-
Modified Neuropathy Impairment Score +7 (mNIS+7): This is a composite tool that provides a comprehensive assessment of neurologic impairment. It combines the neurologic exam-based NIS (assessing muscle weakness, sensory loss, and nerve conduction studies) with quantitative measures of nerve function, including nerve conduction studies (NCS), quantitative sensory testing (QST), and autonomic function tests. Scores range, and an increase indicates worsening neuropathy.[5][6]
-
Norfolk Quality of Life–Diabetic Neuropathy (Norfolk QoL-DN) Questionnaire: A patient-reported outcome measure consisting of 35 questions that assess the impact of neuropathy on quality of life across five domains: small fiber, large fiber, autonomic, symptoms, and activities of daily living. A higher score indicates a worse quality of life.[5][6]
Caption: Workflow of the NEURO-TTR trial, from patient screening to primary endpoint analysis.
Safety Monitoring
The administration of inotersen is associated with risks of thrombocytopenia and glomerulonephritis, necessitating a robust monitoring protocol.[1][11]
-
Thrombocytopenia: Platelet counts must be monitored regularly. Dosing adjustments, including pausing or discontinuing treatment, are based on platelet levels.[11][12]
-
Renal Function: Glomerulonephritis is a risk, and renal function is monitored via the urine protein-to-creatinine ratio (UPCR).[1][13] Treatment is paused or discontinued (B1498344) if significant and confirmed increases in UPCR occur or if acute glomerulonephritis is confirmed.[13]
Caption: Decision workflow for patient safety monitoring based on platelet and renal function tests.
Conclusion
This compound represents a targeted genetic therapy for hATTR amyloidosis. Its mechanism of action, centered on the RNase H1-mediated degradation of TTR mRNA, effectively reduces the production of the pathogenic protein. This upstream intervention has been clinically proven to slow the progression of neuropathy and preserve the quality of life for patients. The in-depth understanding of its molecular pathway, combined with robust clinical data and stringent safety monitoring, establishes inotersen as a key therapeutic agent in the management of this devastating disease.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. ec.europa.eu [ec.europa.eu]
Inotersen: A Technical Guide to the Discovery and Development of an Antisense Oligonucleotide for Hereditary Transthyretin Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary transthyretin-mediated amyloidosis (hATTR) is a rare, progressive, and life-threatening genetic disorder.[] It is caused by mutations in the transthyretin (TTR) gene, leading to the production of unstable TTR protein that misfolds and aggregates as amyloid fibrils in various tissues, including nerves, heart, and kidneys.[][2] This amyloid deposition results in debilitating polyneuropathy, cardiomyopathy, and other systemic dysfunctions.[][2] Inotersen (marketed as Tegsedi®) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to combat hATTR at its source.[3][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Inotersen.
Discovery and Preclinical Development
The development of Inotersen was driven by the need for a therapeutic agent that could suppress the production of both mutant and wild-type TTR, as both contribute to amyloid formation.[5] Antisense technology offered a promising approach to achieve this by targeting the TTR messenger RNA (mRNA).
In Vitro Screening and Optimization
The discovery process involved the screening of numerous ASO candidates to identify a sequence with optimal potency, specificity, and drug-like properties.
Experimental Protocol: In Vitro Screening of ASO Candidates
-
Cell Lines: Human hepatoma (HepG2) cells and primary hepatocytes were utilized as they are the primary source of circulating TTR.[6]
-
ASO Design: ASOs were designed as "gapmers," featuring a central block of deoxynucleotides that activate RNase H, flanked by 2'-MOE modified ribonucleotides to enhance binding affinity and nuclease resistance.[3]
-
Transfection: ASOs were delivered to the cells using standard transfection methods.
-
Efficacy Assessment: The potency of ASOs was determined by measuring the reduction in TTR mRNA levels using quantitative reverse transcription PCR (qRT-PCR) and the subsequent decrease in secreted TTR protein levels via enzyme-linked immunosorbent assay (ELISA).
-
Specificity Analysis: Potential off-target effects were evaluated by assessing the expression of other genes through microarray analysis or targeted qPCR.
Preclinical In Vivo Evaluation
Promising ASO candidates from in vitro studies were advanced to in vivo testing in animal models to assess their efficacy, pharmacokinetics, and safety.
Experimental Protocol: In Vivo Efficacy in a Transgenic Mouse Model
-
Animal Model: A transgenic mouse model expressing the human TTR gene was used to evaluate the in vivo efficacy of the ASOs.[6]
-
Administration: ASOs were administered to the mice via subcutaneous injection.
-
Efficacy Endpoints: The primary efficacy endpoints were the reduction of human TTR mRNA in the liver and the corresponding decrease in circulating human TTR protein levels in the serum, measured by qPCR and ELISA, respectively.
-
Pharmacokinetic Analysis: Plasma and tissue concentrations of the ASO were measured over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Preclinical studies demonstrated that Inotersen led to a robust, dose-dependent reduction in TTR mRNA and protein levels in both transgenic mice and cynomolgus monkeys.[6]
Mechanism of Action
Inotersen is an antisense oligonucleotide that specifically targets the 3' untranslated region of the TTR mRNA.[4] By binding to the TTR mRNA, Inotersen forms a DNA-RNA heteroduplex, which is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.[3] RNase H1 then cleaves the mRNA strand of the heteroduplex, leading to the degradation of the TTR mRNA.[3] This prevents the translation of the TTR protein, thereby reducing the levels of both the mutated and wild-type TTR protein in circulation.[3]
References
- 2. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and chemical properties of inotersen sodium
An In-depth Technical Guide to Inotersen Sodium
Introduction
Inotersen, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a debilitating and progressive genetic disorder caused by mutations in the transthyretin (TTR) gene.[1] These mutations lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils, depositing in various tissues, including peripheral nerves, the heart, and kidneys.[1][3] Inotersen offers a targeted therapeutic approach by inhibiting the synthesis of the TTR protein, thereby aiming to slow or halt disease progression.[1][4] This guide provides a comprehensive overview of the molecular formula, chemical properties, mechanism of action, and key experimental data related to this compound.
Molecular Formula and Chemical Properties
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[5][6][] Its structure is specifically designed to be complementary to the messenger RNA (mRNA) of the human TTR protein.[3][8] The sodium salt form is used in the final drug product.
| Property | Value |
| IUPAC Name | all-P-ambo-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3'→5')-2'-O-(2-methoxyethyl)-P-thioguanylyl-(3'→5')-2'-deoxy-P-thioguanylyl-(3'→5')-P-thiothymidylyl-(3'→5')-P-thiothymidylyl-(3'→5')-2'-deoxy-P-thioadenylyl-(3'→5')-2'-deoxy-5-methyl-P-thiocytidylyl-(3'→5')-2'-deoxy-P-thioadenylyl-(3'→5')-P-thiothymidylyl-(3'→5')-2'-deoxy-P-thioguanylyl-(3'→5')-2'-deoxy-P-thioadenylyl-(3'→5')-2'-deoxy-P-thioadenylyl-(3'→5')-2'-O-(2-methoxyethyl)-P-thioadenylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl-(3'→5')-2'-O-(2-methoxyethyl)-5-methylcytidine[9] |
| Molecular Formula | C230H299N69Na19O121P19S19[5][][11] |
| Molecular Weight | 7600.8 g/mol (as sodium salt)[5][] |
| Sequence | 5'-TCTTG GTTACATGAA ATCCC-3' (Note: C represents 5-methylcytidine; sections 1-5 and 16-20 are 2'-MOE modified)[9] |
| Appearance | White to pale-yellow solid[5] |
| Solubility | Freely soluble in water and in phosphate (B84403) buffer (pH 7.5 to 8.5)[5] |
Mechanism of Action
Inotersen functions by targeting the root cause of TTR protein production. As an antisense oligonucleotide, it is designed to bind specifically to the mRNA that codes for both wild-type and mutant TTR.[3][12] This binding occurs in a region of the 3'-untranslated region of the TTR mRNA, which is not known to harbor mutations.[5]
Upon subcutaneous administration, inotersen enters hepatocytes, the primary site of TTR synthesis.[5] Inside the cell, inotersen hybridizes with the target TTR mRNA. This newly formed RNA-DNA hybrid is recognized by Ribonuclease H (RNase H), an endogenous enzyme.[3] RNase H then selectively cleaves and degrades the mRNA strand of the hybrid.[3] The destruction of the TTR mRNA prevents it from being translated into protein by the ribosome, leading to a significant reduction in the levels of both mutant and wild-type TTR protein in the circulation.[3][11][12] This decrease in TTR protein levels is intended to reduce the formation of amyloid deposits, thereby mitigating disease progression.[3]
Caption: Mechanism of action of inotersen in reducing TTR protein production.
Experimental Protocols
The primary evidence for the efficacy and safety of inotersen comes from the NEURO-TTR clinical trial, a pivotal Phase 3 study.
NEURO-TTR Study (NCT01737398) [13][14]
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 3 trial conducted over 65 weeks.[15][16]
-
Patient Population: 172 adult patients with a diagnosis of hereditary transthyretin-mediated amyloidosis with stage 1 or stage 2 polyneuropathy.[15]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either:
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 66 in:
-
Modified Neuropathy Impairment Score + 7 (mNIS+7): A composite score that measures neurologic impairment. Scores range from -22.3 to 346.3, with higher scores indicating worse impairment.[2]
-
Norfolk Quality of Life–Diabetic Neuropathy (Norfolk QoL-DN) total score: A patient-reported outcome assessing the quality of life related to neuropathy. Scores range from -4 to 136, with higher scores indicating a poorer quality of life.[2]
-
-
Safety Monitoring: Due to identified risks, a comprehensive monitoring plan was implemented, including frequent monitoring of platelet counts (for thrombocytopenia) and renal function (for glomerulonephritis).[1][3][13]
Quantitative Data
The clinical development program for inotersen generated substantial quantitative data on its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Pharmacokinetic Properties
| Parameter | Value |
| Bioavailability | Median time to peak plasma concentration is 2–4 hours.[5][11] |
| Distribution | Volume of distribution at steady state is 293 L.[5] |
| Protein Binding | >94% bound to plasma proteins.[5] |
| Steady State | Achieved after approximately 3 months of weekly dosing.[11][12] |
| Steady-State Concentrations (284 mg weekly) | Cmax: 6.39 µg/mLCtrough: 0.034 µg/mLAUCτ: 90 µg·h/mL[12] |
Pharmacodynamic Effects
Inotersen leads to a rapid and sustained reduction in circulating TTR protein levels.
| Study | Population | Dose | Mean TTR Reduction from Baseline |
| Phase 1[2][5] | Healthy Volunteers | 300 mg (multiple doses) | ~76% |
| Phase 3 (NEURO-TTR)[11] | hATTR Patients | 284 mg weekly | ~74% |
Clinical Efficacy (NEURO-TTR at 15 Months)
The results from the NEURO-TTR study demonstrated a statistically significant and clinically meaningful benefit for patients treated with inotersen compared to placebo.
| Endpoint | Inotersen Group (Baseline Mean ± SD) | Placebo Group (Baseline Mean ± SD) | Mean Change from Baseline (Inotersen) | Mean Change from Baseline (Placebo) | Difference (Inotersen vs. Placebo) |
| mNIS+7 Score | 79.2 ± 37.0 | 74.8 ± 39.0 | - | - | -19.7 |
| Norfolk QoL-DN Score | 48.2 ± 27.5 | 48.7 ± 26.7 | - | - | -21.1 |
| Specific mean change values were not consistently available across all search results, but the treatment difference is the key outcome demonstrating efficacy.[5] |
Safety Profile
The use of inotersen is associated with important safety considerations that require diligent monitoring.
| Adverse Event of Special Interest | Description | Monitoring Requirement |
| Thrombocytopenia | A significant decrease in platelet count, which can increase the risk of bleeding.[3][11] | Regular platelet count monitoring. Therapy must be withheld if counts fall below specified thresholds.[11] |
| Glomerulonephritis | Inflammation of the kidney's filtering units, which can lead to renal dysfunction.[1][3] | Regular monitoring of renal function (e.g., serum creatinine, urinalysis).[1] |
| Injection Site Reactions | Common adverse reactions include redness, pain, or swelling at the injection site.[5] | Patient education and supportive care. |
| Hepatotoxicity | Potential for liver function impairment.[1] | Monitoring of liver function tests. |
Long-term data from the open-label extension study, with up to 6.2 years of exposure, showed that with enhanced monitoring, the risks of severe thrombocytopenia and glomerulonephritis were reduced, and no new safety signals were identified.[13][17][18]
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inotersen - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update | springermedizin.de [springermedizin.de]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nice.org.uk [nice.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
Inotersen's Core Mechanism: A Technical Guide to TTR mRNA Binding and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to treat hereditary transthyretin amyloidosis (hATTR). This technical guide provides an in-depth exploration of Inotersen's core mechanism of action: the specific binding to transthyretin (TTR) messenger RNA (mRNA) and the subsequent RNase H1-mediated degradation of the mRNA. We will detail the molecular interactions, present quantitative data on its efficacy, outline key experimental protocols for its study, and provide visual representations of its mechanism and experimental workflows.
Introduction to Inotersen and hATTR
Hereditary transthyretin amyloidosis is a progressive and often fatal disease caused by mutations in the TTR gene. These mutations lead to the production of unstable TTR protein, which misfolds and aggregates as amyloid fibrils in various tissues, including the peripheral nerves, heart, and gastrointestinal tract. Inotersen offers a therapeutic strategy by targeting the root cause of the disease: the synthesis of the TTR protein.
Inotersen is a 20-nucleotide ASO with a phosphorothioate (B77711) backbone and 2'-MOE modifications on the five nucleotides at each end of the molecule. This "gapmer" design is crucial to its function and stability. The central "gap" of ten deoxynucleotides is recognized by RNase H1, while the 2'-MOE "wings" enhance binding affinity to the target mRNA and increase resistance to nuclease degradation, improving the drug's pharmacokinetic profile.
Core Mechanism of Action: TTR mRNA Degradation
Inotersen's therapeutic effect is achieved through a precise, multi-step process that leads to the degradation of TTR mRNA and a subsequent reduction in TTR protein synthesis.
-
Cellular Uptake and Nuclear Localization: Following subcutaneous administration, Inotersen is distributed to tissues, with the highest concentrations found in the liver, the primary site of TTR protein production. It enters hepatocytes primarily through receptor-mediated endocytosis.
-
Binding to TTR mRNA: Once inside the cell and having reached the nucleus, Inotersen binds with high specificity to its complementary sequence in the 3' untranslated region (3' UTR) of the TTR mRNA. This binding is governed by Watson-Crick base pairing. The 2'-MOE modifications in the "wings" of the ASO increase the binding affinity and stability of the Inotersen-TTR mRNA duplex.
-
RNase H1 Recruitment and Cleavage: The formation of this DNA-RNA heteroduplex in the nucleus creates a substrate for the ubiquitously expressed enzyme, Ribonuclease H1 (RNase H1). RNase H1 recognizes and binds to the central deoxynucleotide "gap" of the Inotersen molecule within the duplex.
-
TTR mRNA Degradation: Upon binding, RNase H1 cleaves the phosphodiester backbone of the TTR mRNA strand. This initial cleavage event destabilizes the TTR mRNA, marking it for further degradation by cellular exonucleases.
-
Reduction of TTR Protein Synthesis: The degradation of the TTR mRNA pool prevents it from being translated into TTR protein by ribosomes. This leads to a significant and sustained reduction in the levels of both mutant and wild-type TTR protein circulating in the plasma.
Quantitative Analysis of Inotersen Efficacy
The efficacy of Inotersen in reducing TTR protein levels has been quantified in preclinical studies and pivotal clinical trials.
Preclinical Data
In animal models, Inotersen demonstrated a potent, dose-dependent reduction of TTR mRNA in the liver and circulating TTR protein.
| Model Organism | Dose | TTR mRNA Reduction (Liver) | Circulating TTR Protein Reduction | Reference |
| Transgenic Mice | High Dose | >90% | >90% | [1] |
| Cynomolgus Monkeys | Not Specified | ~90% | ~80% | [1][2] |
Clinical Trial Data (NEURO-TTR Study)
The Phase 3 NEURO-TTR study was a randomized, double-blind, placebo-controlled trial in 172 adult patients with hATTR with polyneuropathy.[3] The study demonstrated a significant and sustained reduction in TTR protein levels.[3]
| Parameter | Time Point | Inotersen Group | Placebo Group | p-value | Reference |
| Median TTR Reduction | Week 13 to 65 (Nadir) | 79% | Not Applicable | <0.001 | [4] |
| Mean Change in mNIS+7 | Week 66 | +5.8 | +25.5 | <0.001 | [1] |
| Mean Change in Norfolk QoL-DN | Week 66 | +1.0 | +12.7 | <0.001 | [1] |
mNIS+7: modified Neuropathy Impairment Score +7; a measure of neurologic disease progression. Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy questionnaire; a patient-reported measure of quality of life.
A population pharmacokinetic/pharmacodynamic model estimated the IC50 (concentration of Inotersen that produces 50% of the maximum inhibitory effect on TTR production) to be 9.07 ng/mL.[5]
Key Experimental Protocols
The development and validation of Inotersen rely on a suite of standardized molecular biology techniques to quantify its binding, its effect on mRNA and protein levels, and its concentration in biological samples.
Protocol 1: Quantification of TTR mRNA by RT-qPCR
This protocol is used to measure the reduction of TTR mRNA in liver tissue or cultured cells following Inotersen treatment.
Objective: To determine the relative abundance of TTR mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from homogenized liver tissue or cell lysates using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for TTR, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for both the TTR gene and the housekeeping gene.
-
Calculate the relative expression of TTR mRNA using the ΔΔCt method, comparing the Inotersen-treated samples to a control (placebo or untreated) group.
-
Protocol 2: Quantification of TTR Protein by ELISA
This protocol is used to measure the concentration of TTR protein in patient serum or plasma.
Objective: To determine the reduction in circulating TTR protein levels.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human TTR. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum/plasma samples and a standard curve of known TTR concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the TTR protein. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known TTR concentrations. Use this curve to calculate the concentration of TTR in the patient samples.
Protocol 3: Quantification of Inotersen in Tissues by Splint Ligation qPCR
This highly sensitive method is used to measure the concentration of the ASO drug itself in various tissues.[6]
Objective: To determine the biodistribution and concentration of Inotersen.
Methodology:
-
Sample Preparation: Prepare tissue lysates from various organs of interest (e.g., liver, kidney).
-
Probe Hybridization: Design two DNA probes that are complementary to adjacent sequences on the Inotersen ASO. Hybridize these probes to the Inotersen molecule in the tissue lysate. The Inotersen acts as a "splint" to bring the two probes together.
-
Ligation: Add a DNA ligase (e.g., SplintR ligase) to the reaction. The ligase will join the two adjacent probes, creating a single, longer DNA molecule. This ligation is dependent on the presence of the Inotersen splint.
-
qPCR Amplification: Use the ligated product as a template for a standard qPCR reaction with primers that bind to the outer regions of the two probes.
-
Data Analysis: The amount of amplified product, as measured by qPCR, is directly proportional to the amount of Inotersen present in the original sample. Quantify the Inotersen concentration by comparing the results to a standard curve of known Inotersen concentrations.
Conclusion
Inotersen represents a targeted therapeutic approach that directly addresses the molecular basis of hereditary transthyretin amyloidosis. Its "gapmer" antisense oligonucleotide design facilitates high-affinity binding to the 3' UTR of TTR mRNA and subsequent degradation via the endogenous RNase H1 pathway. This mechanism has proven to be highly effective, leading to a robust and sustained reduction of both mutant and wild-type TTR protein. The quantitative data from preclinical and clinical studies underscore its potency. The experimental protocols outlined in this guide provide a framework for the continued study and development of antisense technology in the field of rare genetic disorders.
References
- 1. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RNase H in Inotersen-Mediated mRNA Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Inotersen is an antisense oligonucleotide (ASO) therapeutic designed to treat hereditary transthyretin amyloidosis (hATTR). Its efficacy relies on the specific degradation of transthyretin (TTR) messenger RNA (mRNA), a process mediated by the endogenous cellular enzyme Ribonuclease H1 (RNase H1). This technical guide provides an in-depth examination of this mechanism, detailing the molecular interactions between inotersen, TTR mRNA, and RNase H1. It includes a summary of quantitative efficacy data, detailed experimental protocols for assessing ASO activity, and visual diagrams of the core molecular pathways and workflows to facilitate a comprehensive understanding for research and drug development professionals.
Core Components of the Mechanism
The therapeutic effect of inotersen is achieved through the precise interplay of two key components: the drug itself, a structurally optimized ASO, and a ubiquitously expressed human enzyme, RNase H1.
Inotersen: A Second-Generation 'Gapmer' Antisense Oligonucleotide
Inotersen is a 20-nucleotide, single-stranded synthetic drug molecule designed to be perfectly complementary to a sequence within the 3'-untranslated region of the human TTR mRNA.[1] It is classified as a second-generation "gapmer" ASO, a design crucial for its mechanism of action.[2][3]
This structure consists of three distinct regions:
-
Central "Gap": A 10-nucleotide-long segment of standard deoxyribonucleotides (DNA). This region is essential for forming a DNA-RNA hybrid duplex upon binding to the target mRNA, which is the specific substrate for RNase H1.[2][4]
-
Flanking "Wings": The central gap is flanked on both the 5' and 3' ends by five-nucleotide segments. These wings contain 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar.[1][2] These modifications serve two primary purposes: they increase the binding affinity of the ASO to its target mRNA and enhance the molecule's resistance to degradation by cellular nucleases, thereby improving its pharmacokinetic properties.[1]
-
Phosphorothioate (B77711) Backbone: The entire oligonucleotide is synthesized with a phosphorothioate (PS) backbone, where a non-bridging oxygen atom is replaced with a sulfur atom. This modification further increases nuclease resistance and improves protein binding for better cellular uptake.[5][6]
Human Ribonuclease H1 (RNase H1): The Effector Enzyme
Ribonuclease H1 (RNase H1) is a ubiquitously expressed endonuclease found in the nucleus and mitochondria of human cells.[5][7][8] Its primary physiological role involves processing R-loops and removing RNA primers to maintain genomic integrity.[5] In the context of ASO therapy, RNase H1 is the critical enzyme responsible for the pharmacological effect of gapmer drugs like inotersen.[5][9]
The enzyme specifically recognizes and binds to the minor groove of a DNA-RNA heteroduplex.[10] It then catalyzes the hydrolytic cleavage of the phosphodiester bonds within the RNA strand, leaving the DNA strand (the ASO) intact.[7][11] This catalytic activity requires divalent cations, typically Mg²⁺, and is independent of the specific RNA sequence, depending only on the hybrid structure.[7][12]
The Inotersen Mechanism of Action: A Step-by-Step Pathway
The degradation of TTR mRNA by inotersen is a multi-step process that begins with the drug's entry into a hepatocyte (the primary site of TTR production) and culminates in the reduction of TTR protein synthesis.[1]
-
Cellular Uptake and Nuclear Localization: Inotersen is administered subcutaneously and distributes to the liver, where it is taken up by hepatocytes.[1] It then localizes to the nucleus, where the target TTR pre-mRNA and mature mRNA are abundant.[1]
-
Hybridization to TTR mRNA: Within the nucleus, inotersen identifies its target sequence in the 3'-untranslated region of the TTR mRNA and binds to it via Watson-Crick base pairing.[1][5] This forms a stable ASO/mRNA heteroduplex.
-
RNase H1 Recruitment and Cleavage: The DNA "gap" of inotersen, now paired with the mRNA, creates the requisite DNA-RNA hybrid structure. This structure is recognized and bound by RNase H1.[5][13] The enzyme then cleaves the RNA strand of the duplex.[7][14]
-
mRNA Degradation and ASO Recycling: The initial cleavage by RNase H1 destabilizes the TTR mRNA, making it susceptible to further degradation by cellular exonucleases.[7] The intact inotersen molecule is released from the cleaved mRNA and can proceed to bind to another TTR mRNA molecule, allowing a single ASO to mediate the destruction of multiple target transcripts.[15]
-
Reduction of TTR Protein: The degradation of the TTR mRNA population prevents it from being translated into protein by ribosomes in the cytoplasm.[13] This results in a significant and sustained reduction of both mutant and wild-type TTR protein levels, thereby preventing the formation of amyloid deposits that drive disease pathology.[1][2]
Quantitative Efficacy Data
The efficacy of inotersen in reducing TTR mRNA and protein has been quantified in preclinical animal models and human clinical trials.
Table 1: Preclinical Efficacy of Inotersen in Animal Models
| Species | Administration | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Reference |
|---|---|---|---|---|
| Transgenic Mice | Subcutaneous | > 90% | > 90% | [1] |
| Cynomolgus Monkeys | Subcutaneous | ~ 90% | ~ 80% |[1][2] |
Table 2: Clinical Efficacy of Inotersen in Humans
| Study Phase | Population | Dosage | TTR Protein Reduction | Reference |
|---|---|---|---|---|
| Phase 1 | Healthy Volunteers | 300 mg weekly (4 weeks) | 77% from baseline | [16] |
| Phase 3 (NEURO-TTR) | hATTR Patients | 300 mg weekly (15 months) | Median nadir of 79% |[17] |
Key Experimental Protocols
Validating the activity of an RNase H-dependent ASO like inotersen involves a series of in vitro experiments to confirm target mRNA reduction in cells and to directly observe enzymatic cleavage of the target sequence.
Protocol: In Vitro ASO Activity Assay (TTR mRNA Quantification)
This protocol determines the efficacy of inotersen in reducing target mRNA levels in a cellular context.
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a hepatocyte-derived line) in 24-well plates at a density that will result in 70-80% confluency at the time of ASO treatment.
-
ASO Preparation: Prepare a dilution series of inotersen (e.g., 0.1 nM to 100 nM). As controls, prepare identical concentration series of a non-targeting "scrambled" ASO and a "mismatch" ASO with 3-4 different bases.[18][19]
-
ASO Treatment: For "gymnotic uptake," remove the cell culture medium and add fresh medium containing the desired final concentration of ASO.[20] Incubate cells for a defined period, typically 24 to 72 hours.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA purification kit). Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing a DNA-binding dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan), primers specific for TTR mRNA, and the synthesized cDNA.[18] Run the reaction on a real-time PCR instrument. Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20]
-
Data Analysis: Calculate the change in TTR mRNA levels relative to the housekeeping gene using the ΔΔCt method. Plot the percentage of mRNA reduction against the ASO concentration to determine the IC50 value (the concentration at which 50% of the target mRNA is reduced).[18]
Protocol: In Vitro RNase H Cleavage Assay
This is a direct biochemical assay to confirm that the ASO-RNA duplex is a substrate for RNase H1.
-
Substrate Preparation:
-
Synthesize the ASO (inotersen).
-
Synthesize a short RNA oligonucleotide (~30-50 nt) corresponding to the TTR mRNA target sequence. This RNA should be labeled on the 5' end with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P).[21]
-
Anneal the labeled RNA and the unlabeled ASO in a 1:1.2 molar ratio by heating to 90°C for 2 minutes in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl) and then slowly cooling to room temperature.[22][23] This creates the DNA-RNA hybrid substrate.
-
-
Enzymatic Reaction:
-
In a microfuge tube, combine the annealed substrate with a reaction buffer (e.g., 20 mM Tris-HCl, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT).[23][24]
-
Initiate the reaction by adding a defined amount of purified, recombinant human RNase H1 (e.g., 1-5 units).[24]
-
Incubate the reaction at 37°C for a set time (e.g., 15-30 minutes).[24] Include a no-enzyme control.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an excess of a chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for enzyme activity.[24] Add formamide (B127407) loading dye to denature the products.
-
Separate the reaction products on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).[25]
-
-
Visualization and Interpretation:
-
Visualize the RNA fragments using a fluorescence imager or by autoradiography.
-
In the no-enzyme control lane, a single band corresponding to the full-length labeled RNA should be visible.
-
In the lane with active RNase H1, the appearance of one or more smaller bands indicates specific cleavage of the RNA strand within the hybrid duplex, confirming the ASO's ability to recruit and activate the enzyme.[21]
-
Conclusion
The therapeutic action of inotersen is a clear and potent example of leveraging a natural cellular enzyme, RNase H1, to achieve targeted gene silencing. The drug's "gapmer" chemical design is the critical feature that enables the formation of a substrate recognizable by RNase H1 upon binding to TTR mRNA. This recruitment leads to the specific and catalytic degradation of the target mRNA, resulting in a profound and durable reduction in the pathogenic TTR protein. The experimental protocols outlined herein provide a robust framework for evaluating the efficacy and mechanism of RNase H-dependent ASOs, forming a cornerstone of their preclinical and clinical development.
References
- 1. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotersen (Tegsedi) | Oligowiki [oligowizard.com]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. RNASEH1 - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Features of Degradation of R-Loops by RNase H1 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 14. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 20. ncardia.com [ncardia.com]
- 21. researchgate.net [researchgate.net]
- 22. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 23. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neb.com [neb.com]
- 25. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Preclinical Pharmacokinetics and Biodistribution of Inotersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen, an antisense oligonucleotide (ASO), is a therapeutic agent designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). It functions by targeting the messenger RNA (mRNA) of the transthyretin (TTR) protein, leading to a reduction in both wild-type and mutant TTR levels.[1][2][3][4] Understanding the pharmacokinetic (PK) and biodistribution profile of inotersen in preclinical animal models is crucial for interpreting toxicological findings and predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and biodistribution of inotersen in various animal species, supported by detailed experimental methodologies and visual representations of key processes.
Mechanism of Action
Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[5] It is designed to bind to the 3' untranslated region of TTR mRNA within the nucleus of liver cells.[1][5] This binding event forms a DNA-RNA hybrid duplex, which is a substrate for RNase H1, an endogenous enzyme.[1][5] RNase H1 selectively cleaves the RNA strand of the hybrid, leading to the degradation of the TTR mRNA.[1][5] By reducing the amount of TTR mRNA available for translation, inotersen effectively decreases the production of the TTR protein.[1][3][5]
Pharmacokinetics in Animal Models
Pharmacokinetic studies of inotersen have been conducted in mice, rats, and cynomolgus monkeys. Following subcutaneous administration, inotersen is rapidly absorbed, with peak plasma concentrations (Tmax) observed between 0.5 and 2 hours.[3] Plasma levels then decline in a multi-exponential manner, indicating an initial rapid distribution into tissues followed by a slower elimination phase.[3]
Table 1: Summary of Pharmacokinetic Parameters of Inotersen in Animal Models
| Species | Dose Route | Tmax (hours) | Key Findings | Reference |
| Mice | Subcutaneous | 0.5 - 2 | Rapid absorption and distribution. | [3] |
| Rats | Subcutaneous | 0.5 - 2 | Rapid absorption and distribution. | [3] |
| Cynomolgus Monkeys | Subcutaneous | 0.5 - 2 | Rapid absorption and distribution. Immunogenicity was dose-dependent but had minimal effect on Cmax and AUC.[6] | [3][6] |
Biodistribution in Animal Models
Inotersen distributes broadly to tissues after subcutaneous administration, with the highest concentrations consistently observed in the kidney and liver.[3] This is a common characteristic of antisense oligonucleotides. Accumulation in these organs is followed by slower elimination.[3] Notably, inotersen does not readily cross the blood-brain barrier.[3]
Table 2: Tissue Distribution of Inotersen in Animal Models Following Subcutaneous Administration
| Species | Tissue | Concentration | Study Duration | Key Findings | Reference |
| Cynomolgus Monkey | Liver | Dose-related uptake | 26 and 39 weeks | Less than dose-proportional increase in tissue concentrations. | [7] |
| Kidney | Dose-related uptake | 26 and 39 weeks | Less than dose-proportional increase in tissue concentrations. | [7] | |
| Mouse | Maternal Liver | 52.5, 244, 384 µg/g (at low, mid, high doses) | Gestation Day 17 | Dose-related uptake. | [7] |
| Placenta | 3.78, 5.47, 14.77 µg/g (at low, mid, high doses) | Gestation Day 17 | Limited placental transfer. | [7] | |
| Fetal Liver | Gestation Day 17 | No measurable inotersen in fetal liver. | [7] |
Note: The specific doses corresponding to "low, mid, and high" in the mouse study were not detailed in the available documentation.
Metabolism and Excretion
Inotersen is metabolized in tissues by endonucleases, which cleave the oligonucleotide into shorter, inactive fragments.[7] These smaller metabolites are then further metabolized by exonucleases.[7] The primary route of elimination for inotersen and its metabolites is through the urine.[7]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of inotersen are not fully available in the public domain. However, based on information from regulatory documents and general knowledge of antisense oligonucleotide research, the following methodologies are representative of the studies conducted.
Animal Studies
A representative experimental workflow for a preclinical biodistribution study of inotersen is outlined below.
1. Animal Models and Dosing:
-
Species: CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys have been used in preclinical studies.[7][8]
-
Administration: Inotersen is administered via subcutaneous injection.[7] Dosing schedules in toxicology studies have involved loading doses followed by weekly injections. For example, in a 13-week mouse study, doses of 0, 4, 12, 40, and 100 mg/kg were administered on Days 1, 3, 5, and 7, and then weekly thereafter.[7]
2. Sample Collection:
-
Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile.
-
At the end of the study, animals are euthanized, and a comprehensive set of tissues (including liver, kidneys, spleen, heart, lungs, brain, etc.) are collected for biodistribution analysis.
Analytical Methods for Quantification
1. Quantification of Inotersen in Plasma:
-
A common method for quantifying inotersen in plasma is a hybridization-based enzyme-linked immunosorbent assay (ELISA).[9] This method is highly sensitive and specific for the full-length oligonucleotide.
2. Quantification of Inotersen in Tissues:
-
Tissue Homogenization: Tissues are first homogenized to release the drug. This is often done in a lysis buffer containing proteinase K to digest proteins and release the ASO.
-
Quantification Assay: A hybridization ELISA is then typically used to quantify the amount of inotersen in the tissue homogenate. This assay involves the use of complementary capture and detection probes that bind to the target oligonucleotide.
3. Radiolabeling for Biodistribution Studies (General Method):
-
While specific studies using radiolabeled inotersen have not been identified in the public domain, a general approach for radiolabeling antisense oligonucleotides for biodistribution studies involves conjugating a radioactive isotope (e.g., 125I, 18F) to the oligonucleotide.[1][2]
-
The radiolabeled ASO is then administered to animals, and tissues are collected at various time points. The amount of radioactivity in each tissue is measured using a gamma counter, and the data is used to determine the tissue distribution of the drug.
Conclusion
Preclinical studies in mice, rats, and cynomolgus monkeys have demonstrated that inotersen is rapidly absorbed following subcutaneous administration and distributes primarily to the liver and kidneys, with minimal exposure to the central nervous system. The metabolism of inotersen occurs through nuclease-mediated degradation, and the resulting metabolites are excreted in the urine. While specific quantitative pharmacokinetic parameters are not extensively published, the available data provide a consistent picture of the disposition of inotersen in animal models, which has been instrumental in guiding its clinical development. Further research providing more granular data on tissue- and cellular-level distribution would be beneficial for a more complete understanding of its pharmacological and toxicological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General method to label antisense oligonucleotides with radioactive halogens for pharmacological and imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of Inotersen on Wild-type and Mutant Transthyretin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inotersen, an antisense oligonucleotide (ASO) therapeutic, and its impact on both wild-type (WT) and mutant (ATTRv) transthyretin (TTR). The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and presents visual diagrams of critical pathways and workflows.
Introduction to Transthyretin Amyloidosis (ATTR)
Transthyretin amyloidosis is a progressive and often fatal disease caused by the misfolding of the TTR protein.[1][2] TTR is a transport protein synthesized primarily in the liver.[1][3] In hereditary ATTR (hATTR or ATTRv), mutations in the TTR gene lead to the production of unstable TTR proteins that dissociate, misfold, and aggregate into amyloid fibrils. These fibrils deposit in various tissues, including peripheral nerves, the heart, kidneys, and eyes, causing significant organ damage.[1][4] Wild-type ATTR (wtATTR) amyloidosis, also known as senile systemic amyloidosis, occurs from the aggregation of non-mutated TTR protein, primarily affecting the heart in older individuals.[4]
Inotersen: Mechanism of Action
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the production of the TTR protein.[5][6]
Mechanism:
-
Target Binding : Inotersen is a 20-base pair oligonucleotide that is complementary to a sequence in the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA).[3][5][7] This binding site is conserved across all known TTR mutations.[3][7]
-
RNase H1-Mediated Degradation : Upon binding to the TTR mRNA in the nucleus of hepatocytes, inotersen forms a DNA-RNA heteroduplex.[5][8] This duplex is recognized and cleaved by Ribonuclease H1 (RNase H1), a naturally occurring enzyme.[5][8]
-
Inhibition of Protein Synthesis : The degradation of the TTR mRNA prevents it from being translated into TTR protein by the ribosome.[7][8]
-
Reduction of TTR Levels : By targeting the mRNA, inotersen effectively reduces the hepatic synthesis of both mutant and wild-type TTR protein, thereby decreasing the precursor pool available for amyloid fibril formation.[3][7][8][9]
Impact on Mutant and Wild-Type TTR
Inotersen is designed to reduce the production of all forms of TTR protein, regardless of mutation status. Preclinical studies in cynomolgus monkeys demonstrated that inotersen administration led to an approximate 90% reduction in hepatic TTR mRNA and an 80% reduction in plasma TTR protein levels.[7]
Clinical Efficacy in Hereditary ATTR (Mutant TTR)
The pivotal Phase 3 NEURO-TTR study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of inotersen in 172 patients with hATTR polyneuropathy.
Table 1: Key Efficacy Outcomes from the NEURO-TTR Study (15 Months)
| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | Difference (LS Mean) | p-value |
|---|---|---|---|---|
| mNIS+7 Change from Baseline | +5.8 | +25.5 | -19.7 | <0.001[3] |
| Norfolk QoL-DN Change from Baseline | +1.0 | +12.7 | -11.7 | <0.001[3] |
| Median TTR Reduction from Baseline | 79% (Nadir) | N/A | N/A | N/A[5] |
-
mNIS+7 (modified Neuropathy Impairment Score +7): A composite measure of neurologic impairment; higher scores indicate worse function.[10][11]
-
Norfolk QoL-DN (Quality of Life-Diabetic Neuropathy): A patient-reported outcome measure of quality of life; higher scores indicate poorer quality of life.[10]
Long-term data from the open-label extension (OLE) study showed that patients continuing on inotersen sustained their benefit, and those who switched from placebo to inotersen experienced an improvement or stabilization in their neurologic disease progression.[10][12]
Impact on Wild-Type TTR
Because inotersen targets a conserved region of the TTR mRNA, it is equally effective at reducing the production of wild-type TTR.[3][7] This is a key advantage, as wild-type TTR can co-deposit with mutant TTR in hATTR and is the sole cause of wtATTR.[3] In a study involving 22 patients with ATTR cardiomyopathy (ATTR-CM), which often involves wild-type TTR, inotersen was associated with disease stabilization at 12 months, indicated by decreased left ventricular mass and an improved 6-minute walk test.[9]
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloidosis - Wikipedia [en.wikipedia.org]
- 5. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update | springermedizin.de [springermedizin.de]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
Inotersen's Effect on Transthyretin Protein Production: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hereditary transthyretin-mediated amyloidosis (hATTR) is a progressive, multisystemic, and fatal disease driven by the misfolding and aggregation of transthyretin (TTR) protein. Inotersen (marketed as Tegsedi®) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of TTR. By targeting the TTR messenger RNA (mRNA) in the liver, inotersen leads to a profound and sustained reduction in circulating TTR protein levels, thereby mitigating the root cause of the disease. This technical guide provides an in-depth analysis of inotersen's mechanism of action, a summary of the quantitative data from pivotal clinical trials, detailed experimental protocols, and visual diagrams of the key pathways and processes involved.
Mechanism of Action: Antisense Oligonucleotide-Mediated TTR mRNA Degradation
Inotersen's therapeutic effect is achieved by specifically targeting and reducing the synthesis of the TTR protein at its source: the hepatocyte.[1][2] As an antisense oligonucleotide, its sequence is complementary to a non-mutated region in the 3' untranslated region of the TTR mRNA.[1][3] This design allows it to bind to both wild-type and mutant TTR mRNA transcripts.[4]
The core mechanism involves the following steps:
-
Hybridization : Following subcutaneous administration, inotersen distributes to the liver and enters hepatocytes. Inside the cell, it binds to its target TTR mRNA sequence via Watson-Crick base pairing, forming a DNA-RNA heteroduplex.[1][5]
-
RNase H1 Recruitment : This hybrid molecule is recognized and serves as a substrate for Ribonuclease H1 (RNase H1), a ubiquitous intracellular enzyme.[5][6]
-
mRNA Cleavage : RNase H1 selectively cleaves the RNA strand of the heteroduplex, effectively destroying the TTR mRNA molecule.[5][6]
-
Inhibition of Translation : The degradation of the TTR mRNA prevents it from being translated into TTR protein by the ribosome.[3][7]
This process results in a significant and dose-dependent reduction in the hepatic production and circulating levels of both wild-type and pathogenic mutant TTR protein, which in turn is expected to reduce amyloid fibril formation and halt disease progression.[5][8]
Quantitative Data on TTR Protein Reduction
Clinical trials have consistently demonstrated that inotersen achieves a rapid, robust, and sustained reduction in serum TTR protein levels. The primary data comes from a Phase 1 study in healthy volunteers and the pivotal Phase 3 NEURO-TTR study in patients with hATTR polyneuropathy.
Phase 1 Study in Healthy Volunteers
A multiple-dose study in healthy volunteers established a clear dose-dependent reduction in plasma TTR protein.
| Dose Level | Duration | Mean TTR Reduction from Baseline |
| 300 mg | 4 Weeks | 77% |
| 400 mg | 4 Weeks | 79% |
| Data sourced from clinical trial results reported in literature.[1][7] |
Phase 3 NEURO-TTR Study
The NEURO-TTR trial was a randomized, double-blind, placebo-controlled study that provided definitive evidence of inotersen's efficacy in reducing TTR levels in patients with hATTR.
| Metric | Timepoint | Value |
| Median TTR Reduction from Baseline | Week 13 to Week 65 | 79.0% |
| Median TTR Reduction from Baseline | Week 65 | 79.0% |
| Patients Achieving >50% TTR Reduction | 15 Months | ~90% |
| Patients Achieving >75% TTR Reduction | 15 Months | ~50% |
| Data sourced from the NEURO-TTR pivotal trial publications.[1][9][10][11] |
NEURO-TTR Open-Label Extension (OLE) Study
Patients who completed the NEURO-TTR study could enroll in an open-label extension, which demonstrated the durability of the TTR reduction over a longer period.
| Patient Group | Timepoint in OLE | Median TTR Reduction Nadir (from original baseline) |
| Inotersen-Inotersen | Week 156 | 73% |
| Placebo-Inotersen | Week 156 | 66% |
| Data sourced from the NEURO-TTR OLE 3-year update.[12] |
Experimental Protocols and Methodologies
The primary clinical evidence for inotersen's effect on TTR production comes from the Phase 3 NEURO-TTR study (NCT01737398).
NEURO-TTR Study Design
-
Title : A Phase 2/3 Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Safety of ISIS 420915 (Inotersen) in Patients With Familial Amyloid Polyneuropathy.[13]
-
Objective : To evaluate the efficacy and safety of inotersen over 65 weeks in patients with hATTR polyneuropathy.[13]
-
Patient Population : 172 adult patients with a documented TTR mutation, biopsy-proven amyloid deposits, and Stage 1 or Stage 2 polyneuropathy.[1][14]
-
Randomization : Patients were randomized in a 2:1 ratio to receive either inotersen or a matching placebo.[14]
-
Intervention : Inotersen (300 mg) or placebo administered as a once-weekly subcutaneous injection for 15 months (65 weeks).[14]
-
Primary Endpoints :
-
Key Pharmacodynamic Endpoint : Measurement of serum TTR protein concentrations at baseline and various time points throughout the study.
TTR Protein Quantification Methodology
While specific commercial assay kits are not always detailed in primary publications, the standard method for quantifying serum TTR in these large-scale clinical trials is a validated enzyme-linked immunosorbent assay (ELISA) . This immunochemical technique offers high sensitivity and specificity for the target protein. The general protocol involves:
-
Sample Collection : Whole blood is collected from patients at specified time points. Serum is separated via centrifugation and stored frozen until analysis.
-
Assay Principle : A microtiter plate is coated with a capture antibody specific for human TTR.
-
Incubation : Patient serum samples (appropriately diluted) and standards are added to the wells, allowing TTR protein to bind to the capture antibody.
-
Detection : A second, enzyme-conjugated detection antibody that also binds to TTR is added.
-
Substrate Addition : A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Quantification : The intensity of the color, which is proportional to the amount of TTR in the sample, is measured using a spectrophotometric plate reader. The concentration is calculated by comparing the sample readings to a standard curve generated from known concentrations of TTR.
Conclusion
Inotersen robustly inhibits the production of transthyretin protein through an antisense mechanism that leverages RNase H1 to degrade TTR mRNA. Quantitative data from rigorous, placebo-controlled clinical trials confirm that this mechanism translates to a profound and sustained reduction of circulating TTR protein by approximately 79%. This targeted knockdown of the pathogenic protein is the foundation of inotersen's therapeutic benefit in slowing disease progression and improving the quality of life for patients with hereditary transthyretin amyloidosis. The methodologies employed in the NEURO-TTR trial provide a clear framework for the clinical and pharmacodynamic evaluation of TTR-lowering therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 10. Tegsedi (inotersen) for the Treatment of hATTR, USA [clinicaltrialsarena.com]
- 11. amyloidosisnewstoday.com [amyloidosisnewstoday.com]
- 12. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
The Gateway Within: A Technical Guide to the Cellular Uptake of 2'-O-methoxyethyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of antisense oligonucleotides (ASOs) hinges on their ability to enter target cells and engage with their intended RNA targets. Among the various chemical modifications developed to enhance the drug-like properties of ASOs, the 2'-O-methoxyethyl (2'-MOE) modification has proven to be a cornerstone of second-generation antisense technology.[1][2][3] This in-depth technical guide elucidates the complex and multifaceted mechanisms governing the cellular uptake of 2'-MOE modified oligonucleotides, providing a critical resource for researchers seeking to optimize the delivery and efficacy of these potent therapeutic agents.
The "Free Uptake" Phenomenon: An Overview of Gymnotic Delivery
A key characteristic of phosphorothioate (B77711) (PS)-modified ASOs, including those with 2'-MOE modifications, is their ability to be taken up by cells without the need for transfection reagents.[1][4][5] This process, often termed "gymnotic delivery" or "free uptake," is a crucial aspect of their therapeutic viability.[6][7][8][9] The cellular internalization of 2'-MOE ASOs is primarily mediated by endocytosis, a complex process involving the invagination of the plasma membrane to form intracellular vesicles.[4][10][11][12] The 2'-MOE modification, by increasing the hydrophobicity of the oligonucleotide, enhances its binding to cell surface proteins, thereby facilitating this uptake process.[10][13][14]
The journey of a 2'-MOE ASO from the extracellular space to its intracellular target is a highly regulated process. Upon binding to the cell surface, the ASO is internalized into early endosomes. From there, it must navigate the endocytic trafficking pathway, moving to late endosomes and potentially lysosomes, to ultimately escape into the cytoplasm or nucleus to exert its therapeutic effect.[1][4][10] The efficiency of this endosomal escape is a critical determinant of the ASO's potency.[4][10]
Key Molecular Players in 2'-MOE ASO Uptake
The cellular uptake of 2'-MOE ASOs is not a passive process but is actively mediated by a diverse array of cell surface proteins that act as receptors or binding partners. The phosphorothioate backbone of these ASOs is a primary determinant for these interactions.[15]
Key proteins and receptors implicated in the uptake of 2'-MOE ASOs include:
-
Stabilin Receptors (Stabilin-1 and Stabilin-2): These scavenger receptors have been shown to bind with high affinity to PS-ASOs and are responsible for their bulk, clathrin-mediated endocytosis in liver sinusoidal endothelial cells.[4][13][16][17]
-
Scavenger Receptors: This broad class of receptors is known to mediate the endocytosis of polyanionic ligands, including nucleic acids.[18][19] They are implicated in the uptake of PS-modified oligonucleotides in various cell types.[18][19][20][21]
-
Epidermal Growth Factor Receptor (EGFR): EGFR has been shown to bind to PS-ASOs on the cell surface and is important for their productive uptake through trafficking from early to late endosomes.[4][17][22]
-
Annexin A2 (ANXA2): This protein co-localizes with PS-ASOs in late endosomes and has been shown to facilitate their endocytic trafficking, leading to enhanced target engagement and knockdown.[1][4][11]
-
Glycoprotein (B1211001) VI (GPVI): On platelets, GPVI has been identified as a receptor for 2'-MOE ASOs, with binding affinity in the micromolar range.[23]
The interaction of 2'-MOE ASOs with these proteins initiates the endocytic process, leading to the internalization of the oligonucleotide. The specific pathway utilized can be cell-type dependent and may involve clathrin-dependent or independent mechanisms.[4][11]
Intracellular Trafficking and the Critical Step of Endosomal Escape
Once internalized, 2'-MOE ASOs are sequestered within the endo-lysosomal pathway.[1][4][10] They are initially found in early endosomes, which then mature into late endosomes and multivesicular bodies.[12][24] A significant portion of the internalized ASOs can be trafficked to lysosomes for degradation, representing a non-productive uptake pathway.[1][25]
For therapeutic activity, the ASO must escape from these membrane-bound organelles into the cytoplasm or nucleus where its target mRNA resides.[4][10][26] This endosomal escape is a key bottleneck in the delivery process, with only a small fraction of internalized ASOs reaching their site of action.[25] The precise mechanisms of endosomal escape are not fully elucidated but are an area of active research. Factors such as the lipid composition of the endosomal membrane, including lysobisphosphatidic acid (LBPA), are thought to play a role in the release of 2'-MOE ASOs from late endosomes.[1][4]
Quantitative Data on 2'-MOE Oligonucleotide Uptake
The following tables summarize key quantitative data related to the cellular uptake and activity of 2'-MOE modified oligonucleotides.
Table 1: Binding Affinities of 2'-MOE ASOs to Cell Surface Receptors
| Oligonucleotide Type | Receptor | Cell Type/System | Binding Affinity (KD) | Reference |
| 2'-MOE ASO | Glycoprotein VI (GPVI) | Human Platelets | ~0.2 - 1.5 µM | [23] |
| 2'-MOE ASO (487660) | Human Serum Albumin | In vitro | 12.9 µM | [23] |
| 2'-MOE ASO (104838) | Human Serum Albumin | In vitro | 24 µM | [23] |
| 2'-MOE ASO (501861) | Human Serum Albumin | In vitro | 26 µM | [23] |
| PS-ODN | Stabilin-2 | In vitro | Similar to full PS-MOE | [16] |
Table 2: In Vitro Activity of 2'-MOE ASOs
| ASO Target | Cell Line | IC50 of Target Knockdown | Reference |
| Bcl-2 | Multiple Cell Lines | Low micromolar concentrations | [6][7] |
| Not Specified | Various Cell Lines | Can differ dramatically between cell lines | [4] |
Visualizing the Pathways: Signaling and Experimental Workflows
To better understand the complex processes involved in 2'-MOE ASO uptake, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Cellular uptake pathway of 2'-MOE ASOs.
Caption: Flow cytometry workflow for ASO uptake.
Caption: qPCR workflow for ASO efficiency.
Experimental Protocols for Studying 2'-MOE ASO Uptake
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and activity of 2'-MOE modified oligonucleotides.
Quantification of Cellular Uptake by Flow Cytometry
This method allows for the high-throughput quantification of fluorescently labeled ASO uptake at a single-cell level.
Materials:
-
Fluorescently labeled 2'-MOE ASO (e.g., Cy3, FITC)
-
Target cells in culture
-
Multi-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting. Allow cells to adhere overnight.
-
ASO Treatment: Prepare serial dilutions of the fluorescently labeled 2'-MOE ASO in complete cell culture medium. Remove the old medium from the cells and add the ASO-containing medium. Include untreated and control ASO-treated wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube or 96-well V-bottom plate.
-
-
Cell Staining (Optional):
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in flow cytometry buffer.
-
Add a viability dye according to the manufacturer's instructions to distinguish between live and dead cells.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000-20,000) for each sample. Use appropriate laser and filter settings for the chosen fluorophore.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Gate on the live cell population using the viability dye.
-
Quantify the mean fluorescence intensity (MFI) of the fluorescent ASO signal within the live cell population.
-
Compare the MFI of ASO-treated cells to that of untreated controls.
-
Visualization of Cellular Uptake by Fluorescence Microscopy
This method provides spatial information on the subcellular localization of fluorescently labeled ASOs.
Materials:
-
Fluorescently labeled 2'-MOE ASO
-
Target cells in culture
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
ASO Treatment: Treat the cells with the fluorescently labeled 2'-MOE ASO in complete medium for the desired time.
-
Cell Fixation:
-
Aspirate the medium and wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If co-staining for intracellular markers is desired, permeabilize the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the ASO fluorophore and the nuclear stain.
Assessment of ASO Activity by Quantitative PCR (qPCR)
This method measures the knockdown of the target mRNA to determine the biological activity of the ASO.
Materials:
-
2'-MOE ASO targeting the gene of interest
-
Control ASO (e.g., scrambled sequence)
-
Target cells in culture
-
Multi-well cell culture plates
-
Complete cell culture medium
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a stable reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed cells and treat with the 2'-MOE ASO and control ASO at various concentrations for a sufficient duration to observe mRNA knockdown (typically 24-72 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or reference gene, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to the control ASO-treated or untreated samples.
-
Calculate the percentage of mRNA knockdown for each ASO concentration.
-
Conclusion
The cellular uptake of 2'-O-methoxyethyl modified oligonucleotides is a complex, multi-step process that is critical for their therapeutic success. A thorough understanding of the molecular machinery involved in gymnotic delivery, including the roles of key cell surface receptors and the challenges of intracellular trafficking and endosomal escape, is essential for the rational design of next-generation ASO therapies with improved potency and safety profiles. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and optimize the cellular delivery of these promising therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake and trafficking of antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 18. Scavenger Receptors Mediate Cellular Uptake of Polyvalent Oligonucleotide-Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor-Mediated Uptake of Phosphorothioate Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of the macrophage scavenger receptor in immune stimulation by bacterial DNA and synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scavenger receptor-mediated uptake of cell-penetrating peptide nanocomplexes with oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don't - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Subcutaneous Administration of Inotersen in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide (ASO) designed to inhibit the production of both wild-type and mutant transthyretin (TTR) protein.[1][2][3][4][5] It is indicated for the treatment of polyneuropathy in adult patients with hereditary transthyretin-mediated amyloidosis (hATTR).[6] Inotersen is a 2'-O-(2-methoxyethyl) (2'-MOE) modified ASO that binds to the 3' untranslated region of TTR messenger RNA (mRNA), leading to its degradation by RNase H1 and a subsequent reduction in TTR protein synthesis.[5][7] Preclinical studies in various animal models have been crucial in establishing the pharmacokinetic, pharmacodynamic, and safety profile of inotersen.
These application notes provide a detailed overview of the subcutaneous administration protocol for inotersen in common research models, including mice, rats, and cynomolgus monkeys. The information is compiled from published preclinical data and standard laboratory procedures for the handling and administration of antisense oligonucleotides.
Data Presentation
Table 1: Inotersen Dosing Regimens in Preclinical Research Models
| Animal Model | Dosing Regimen | Frequency | Duration | Key Findings | Reference(s) |
| Mouse | 4, 12, 40, 100 mg/kg | Days 1, 3, 5, 7, then weekly | 13 weeks | Dose-related uptake in kidney and liver. ~2-fold increase in ALT at 100 mg/kg. No immunogenic response observed. | FDA Review |
| Mouse (transgenic hTTR) | Not specified | Not specified | Not specified | >90% reduction in plasma TTR and hepatic TTR mRNA at higher doses. | [7] |
| Rat | 0.5, 2, 6 mg/kg/week | Weekly | Up to 94 weeks | Dose-dependent incidence of subcutaneous fibrosarcomas at injection sites at 2 and 6 mg/kg/week. | Product Monograph |
| Rat | 3, 10, 40, 80 mg/kg | Days 1, 3, 5, 7, then weekly | 26 weeks | Adverse kidney toxicity at highest doses. | FDA Review |
| Cynomolgus Monkey | 4, 8, 12, 40 mg/kg | Days 1, 3, 5, 7, then weekly | 13 weeks | Degeneration/regeneration of proximal tubular epithelial cells. | FDA Review |
| Cynomolgus Monkey | Not specified | Not specified | 36 weeks | Dose-dependent development of anti-drug antibodies (28.6%-50.0% of animals). | [8] |
| Cynomolgus Monkey | Not specified | Not specified | 9 months | No association between immunogenicity and toxicity findings. | [8] |
Table 2: Recommended Materials for Subcutaneous Administration
| Material | Mouse | Rat | Cynomolgus Monkey |
| Needle Gauge | 25-27G | 23-25G | 23-25G |
| Syringe Size | 1 mL | 1-3 mL | 1-3 mL |
| Maximum Injection Volume per Site | 2-3 mL/kg | 5-10 mL/kg | 1-2 mL/site |
| Recommended Injection Sites | Loose skin over the neck and dorsum (scruff), flank | Loose skin over the neck and dorsum (scruff), flank | Dorsal thoracic region |
Experimental Protocols
Formulation of Inotersen for Subcutaneous Injection
Note: Research-grade inotersen may be supplied as a lyophilized powder or a concentrated solution. The following is a general protocol for preparing a dosing solution. The final formulation of the clinically approved product is a sterile, preservative-free, aqueous solution in Water for Injection, with potential pH adjustment using hydrochloric acid and/or sodium hydroxide.[9]
Materials:
-
Inotersen (research grade)
-
Sterile, pyrogen-free Water for Injection (WFI) or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Reconstitution (if starting from powder):
-
Allow the lyophilized inotersen powder to equilibrate to room temperature.
-
Aseptically add the required volume of WFI or PBS to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming. A brief vortex may be used if necessary.
-
-
Dilution (if starting from a concentrated solution):
-
Calculate the volume of the inotersen stock solution and sterile diluent (WFI or PBS) required to achieve the final desired dosing concentration.
-
In a sterile tube, add the calculated volume of diluent followed by the inotersen stock solution.
-
Gently mix by inversion or brief vortexing.
-
-
Sterile Filtration:
-
Draw the final dosing solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial.
-
-
Storage:
-
Store the prepared dosing solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.
-
Before administration, it is recommended to warm the solution to room temperature.[10]
-
Subcutaneous Administration Protocol for Rodents (Mice and Rats)
Materials:
-
Prepared inotersen dosing solution
-
Appropriate size sterile syringes and needles (see Table 2)
-
Animal scale
-
70% ethanol (B145695) and sterile gauze (optional)
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Properly restrain the animal. For mice, this can be achieved by scruffing the loose skin over the neck and back. For rats, manual restraint or a towel wrap can be used.
-
-
Injection Site Preparation (Optional):
-
If desired, gently wipe the injection site with 70% ethanol on a sterile gauze pad and allow it to dry completely. However, for routine subcutaneous injections in rodents, skin sterilization is often considered unnecessary.[11]
-
-
Injection Technique:
-
Gently lift a fold of skin at the injection site (e.g., the scruff of the neck or the flank) to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.
-
Slightly pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the calculated volume of the inotersen solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
Subcutaneous Administration Protocol for Cynomolgus Monkeys
Materials:
-
Prepared inotersen dosing solution
-
Appropriate size sterile syringes and needles (see Table 2)
-
Animal scale or recent body weight record
-
70% ethanol and sterile gauze
-
Sharps container
Procedure:
-
Animal Preparation:
-
Ensure the animal is appropriately restrained according to institutional guidelines. This may involve chemical sedation for the safety of both the animal and the handler.
-
Confirm the animal's body weight to calculate the correct dose volume.
-
-
Injection Site Preparation:
-
Part the fur at the selected injection site, typically in the dorsal thoracic region.
-
Cleanse the skin with 70% ethanol on a sterile gauze pad and allow it to air dry.
-
-
Injection Technique:
-
Gently lift a fold of skin at the injection site.
-
Insert the needle, bevel up, into the subcutaneous space.
-
Aspirate to check for blood. If blood is present, withdraw the needle and use a new site and needle.
-
Administer the inotersen solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the site.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of discomfort or adverse reactions at the injection site.
-
In long-term studies, rotate injection sites to prevent local tissue reactions.
-
Mandatory Visualizations
Signaling Pathway of Inotersen
Caption: Mechanism of action of inotersen in inhibiting TTR protein production.
Experimental Workflow for Inotersen Administration in Research Models
Caption: Generalized experimental workflow for subcutaneous inotersen studies.
References
- 1. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hse.ie [hse.ie]
- 3. mdpi.com [mdpi.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 11. ichor.bio [ichor.bio]
- 12. dsv.ulaval.ca [dsv.ulaval.ca]
Inotersen dosage and administration frequency in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration frequency, and experimental protocols for Inotersen (formerly ISIS 420915), a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO). Inotersen is designed to treat transthyretin (TTR) amyloidosis by targeting TTR mRNA, leading to its degradation and a reduction in both wild-type and mutant TTR protein levels.[1][2] The following sections detail the methodologies and findings from key preclinical studies in various animal models.
Mechanism of Action
Inotersen is a single-strand 20-nucleotide long ASO that is complementary to the 3'-untranslated region of human transthyretin mRNA.[3] This region is devoid of known TTR mutations, allowing Inotersen to inhibit the production of both wild-type and all mutant forms of TTR.[3] The binding of Inotersen to the target mRNA creates an antisense:sense duplex that is a substrate for RNase H1, an enzyme that cleaves the mRNA strand of the duplex.[2][4] This cleavage results in the degradation of the TTR mRNA, thereby preventing its translation into TTR protein.[5]
Preclinical Dosage and Administration in Animal Models
Inotersen has been evaluated in several preclinical models, primarily in transgenic mice expressing human TTR and in cynomolgus monkeys.[1][2] The route of administration in these studies was subcutaneous (SC) injection.[1]
Mouse Studies
In preclinical studies, Inotersen was found to be pharmacologically inactive in rodents, necessitating the use of a species-specific surrogate (ISIS 401724) or transgenic mice expressing human TTR.[1]
| Study Duration | Animal Model | Compound | Dosage (mg/kg) | Administration Frequency |
| 13 Weeks | CD-1 Mouse | Inotersen | 0, 4, 12, 40, 100 | Days 1, 3, 5, 7, then weekly |
| 13 Weeks | CD-1 Mouse | ISIS 401724 | 40 | Days 1, 3, 5, 7, then weekly |
| 26 Weeks | CD-1 Mouse | Inotersen | 0, 3, 10, 40, 80 | Days 1, 3, 5, 7, then weekly |
| 26 Weeks | TgRasH2 Mouse | Inotersen | 0, 10, 30, 80 | Weekly |
| 26 Weeks | TgRasH2 Mouse | ISIS 401724 | 30 | Weekly |
| Fertility & EFD | CD-1 Mouse | Inotersen | 0, 3, 15, 25 | Every other day |
| Fertility & EFD | CD-1 Mouse | ISIS 401724 | 15 | Every other day |
EFD: Embryofetal Development
Cynomolgus Monkey Studies
Cynomolgus monkeys were utilized as a non-human primate model to assess the pharmacology and toxicology of Inotersen.
| Study Duration | Animal Model | Dosage (mg/kg) | Administration Frequency | Key Findings |
| 12 Weeks | Cynomolgus Monkey | 25 | 3 times in week 1, then twice weekly | ~90% reduction in hepatic TTR mRNA; ~80% reduction in plasma TTR protein.[5] |
| 13 Weeks | Cynomolgus Monkey | 0, 4, 8, 12, 40 | Days 1, 3, 5, 7, then weekly | Dose-related decreases in liver TTR mRNA levels (8-70%).[1] |
| 39 Weeks | Cynomolgus Monkey | - | - | Class effects of ASOs observed in a dose- and duration-dependent manner.[6] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited preclinical studies.
General Animal Husbandry and Dosing Procedure
-
Animal Acclimation: Upon arrival, animals are acclimated to the facility for a minimum period (e.g., 7 days) before the start of the study.
-
Housing: Animals are housed in appropriate caging with environmental enrichment and controlled temperature, humidity, and light/dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum.
-
Dose Preparation: Inotersen is typically formulated in a sterile saline solution for injection.
-
Administration: Subcutaneous injections are administered at the designated frequency, with rotation of injection sites to minimize local reactions.
Measurement of TTR mRNA Levels
-
Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Extraction: Total RNA is extracted from the liver tissue using a commercially available kit (e.g., RNeasy, TRIzol) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (e.g., NanoDrop), and RNA integrity is assessed (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): The relative expression of TTR mRNA is quantified by qPCR using gene-specific primers and probes. A housekeeping gene (e.g., GAPDH) is used for normalization.
Measurement of TTR Protein Levels
-
Blood Collection: Blood samples are collected from animals at specified time points via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma/Serum Separation: Whole blood is processed to obtain plasma (using an anticoagulant) or serum.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Plasma or serum TTR concentrations are measured using a validated TTR-specific ELISA kit.
-
Data Analysis: A standard curve is generated using known concentrations of TTR protein, and the TTR levels in the samples are interpolated from this curve.
Toxicology and Safety Pharmacology Assessments
-
Clinical Observations: Animals are monitored daily for any changes in health or behavior.
-
Body Weight: Body weights are recorded at regular intervals throughout the study.
-
Hematology and Clinical Chemistry: Blood samples are analyzed for a complete blood count and a panel of clinical chemistry parameters to assess organ function.
-
Histopathology: At necropsy, a comprehensive set of tissues is collected, fixed in formalin, processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination by a veterinary pathologist. The accumulation of ASO can be observed as basophilic granules in various tissues.[1]
These notes and protocols are intended to serve as a guide for researchers and professionals involved in the development of antisense oligonucleotide therapies. For specific experimental details, it is recommended to consult the primary literature and regulatory submissions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Suppressing transthyretin production in mice, monkeys and humans using 2nd-Generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Ligand conjugated antisense oligonucleotide for the treatment of transthyretin amyloidosis: preclinical and phase 1 data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Designing In Vivo Experiments with Inotersen for Transthyretin (TTR) Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (formerly IONIS-TTRRx) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of transthyretin (TTR).[1][2] It is approved for the treatment of polyneuropathy associated with hereditary transthyretin amyloidosis (hATTR).[3][4] This condition is a progressive and fatal disease caused by mutations in the TTR gene, leading to the misfolding of the TTR protein and its deposition as amyloid fibrils in various tissues, including nerves, heart, and kidneys.[1][5] Inotersen offers a therapeutic strategy by reducing the circulating levels of both wild-type and mutant TTR protein, thereby limiting amyloid deposition and slowing disease progression.[1][6] These notes provide a guide for designing preclinical in vivo experiments to evaluate the efficacy and mechanism of inotersen.
Mechanism of Action
Inotersen is a synthetic, single-stranded nucleic acid analog.[6] Its sequence is complementary to the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA).[1] Upon administration, inotersen distributes to tissues, with the liver being a primary site of action for reducing circulating TTR.[5][7] Inside the hepatocyte nucleus, inotersen binds to its target TTR mRNA sequence through Watson-Crick base pairing.[5] This newly formed DNA-RNA hybrid duplex is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand of the hybrid.[1][4] The degradation of the TTR mRNA prevents it from being translated by ribosomes, leading to a significant reduction in the synthesis of the TTR protein.[4][8] This process effectively knocks down the levels of both mutant and wild-type TTR.[3]
Experimental Design and Protocols
Animal Model Selection
The choice of animal model is critical for clinically relevant results. As inotersen is designed to target human TTR mRNA, standard wild-type rodent models are unsuitable for efficacy studies.
-
Recommended Model: Transgenic mice expressing the human TTR gene are the preferred model.[1] Specifically, models like the TTR Ile84Ser transgenic mouse have been successfully used in preclinical development.[1][2] These models allow for the direct assessment of the ASO's effect on the human target.
-
Considerations: When studying specific mutations, transgenic models carrying that particular mutation (e.g., V30M) can provide more targeted insights. For toxicology and pharmacokinetic studies, non-human primates (e.g., cynomolgus monkeys) have been used.[1]
Dosing and Administration
-
Formulation: Inotersen is typically supplied as a sterile, preservative-free solution for injection. For preclinical studies, it can be diluted in a sterile saline solution (0.9% NaCl).
-
Route of Administration: Subcutaneous (SC) injection is the clinically approved and most common route for preclinical studies.[4][6] This route allows for systemic distribution.
-
Dose-Response Studies: It is essential to perform a dose-response study to determine the optimal dose for TTR knockdown.[9] Preclinical studies in transgenic mice have shown that doses around 25 mg/kg can decrease TTR RNA and protein levels by up to 90%.[1][2]
-
Dosing Frequency: Weekly or bi-weekly administrations are common starting points, reflecting clinical protocols.[6] The long half-life of inotersen (approximately 32 days) supports these regimens.[6]
Experimental Workflow
A typical in vivo study workflow involves several key stages, from initial setup to final data analysis.
Detailed Experimental Protocols
Protocol 1: Quantification of Serum TTR Protein by ELISA
-
Sample Collection: Collect whole blood from animals (e.g., via tail vein or terminal cardiac puncture) into serum separator tubes. Allow blood to clot for 30 minutes at room temperature.
-
Serum Isolation: Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available human TTR ELISA kit, following the manufacturer’s instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for human TTR.
-
Block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody (e.g., HRP-conjugated).
-
Add substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate TTR concentrations based on the standard curve. Express results as a percentage of the baseline or vehicle control group.
Protocol 2: Quantification of Liver TTR mRNA by RT-qPCR
-
Tissue Collection: At the study endpoint, euthanize animals and immediately harvest liver tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction:
-
Homogenize a small piece of liver tissue (20-30 mg) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers specific for human TTR, and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a thermal cycler.
-
-
Data Analysis: Calculate the relative expression of TTR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.[10][11]
Protocol 3: Safety and Tolerability Monitoring
Consistent with clinical findings, key safety parameters to monitor in preclinical studies include thrombocytopenia (low platelet count) and renal function.[1][12]
-
Platelet Counting:
-
Collect whole blood in EDTA-containing tubes at regular intervals (e.g., weekly).
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine platelet counts.
-
-
Renal Function:
-
Collect serum as described in Protocol 1.
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels using a clinical chemistry analyzer.
-
At the study endpoint, collect kidney tissue for histopathological analysis to check for signs of glomerulonephritis.[1]
-
-
General Health: Monitor animal body weight, food/water intake, and general clinical signs of distress throughout the study.
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical and clinical studies of inotersen, demonstrating its efficacy in reducing TTR levels.
| Parameter | Animal Model / Population | Dose | Key Findings | Reference |
| TTR mRNA Reduction | Human TTR Transgenic Mice | 25 mg/kg | ~90% reduction in liver TTR mRNA | [1][2] |
| Serum TTR Protein Reduction | Human TTR Transgenic Mice | 25 mg/kg | ~80% reduction in human TTR protein | [1] |
| Serum TTR Protein Reduction | Healthy Human Volunteers (Multiple Dose) | 300 mg (weekly) | ~76% mean reduction in plasma TTR | [3] |
| Serum TTR Protein Reduction | hATTR Patients (Phase III) | 300 mg (weekly) | ~74-79% median nadir reduction in serum TTR | [1] |
| Serum TTR Protein Reduction | hATTR Patients (Long-term) | 284 mg (weekly) | ~68-74% mean reduction in serum TTR | [6] |
Note: Dosing in clinical studies is presented as total dose, while preclinical studies often use mg/kg. The 284 mg dose is the commercial equivalent of the 300 mg dose used in trials.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential and mechanisms of inotersen for TTR knockdown. Rigorous experimental design, including appropriate controls and comprehensive safety monitoring, is crucial for generating reliable and translatable data.
References
- 1. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuronal Production of Transthyretin in Human and Murine Alzheimer's Disease: Is It Protective? | Journal of Neuroscience [jneurosci.org]
- 11. Neuronal Production of Transthyretin in Human and Murine Alzheimer's Disease: Is It Protective? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Inotersen in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of transthyretin (TTR). It achieves this by binding to the 3' untranslated region of both wild-type and mutant TTR messenger RNA (mRNA) in hepatocytes, leading to the degradation of the TTR mRNA by RNase H1.[1][2] This mechanism effectively reduces the synthesis of the TTR protein, which is implicated in the pathology of hereditary transthyretin amyloidosis (hATTR).[1][3] Primary human hepatocyte cultures are a critical in vitro model for studying the efficacy, mechanism of action, and potential hepatotoxicity of therapeutic agents like inotersen. These application notes provide detailed protocols for the use of inotersen in primary hepatocyte cultures to assess its biological activity.
Mechanism of Action of Inotersen
Inotersen's therapeutic effect is mediated by its specific binding to TTR mRNA, which subsequently prevents the translation of this mRNA into the TTR protein.[4] This process occurs within the nucleus of hepatocytes.[1] The reduction in both mutant and wild-type TTR protein levels is the primary therapeutic goal in treating hATTR.[3]
Caption: Mechanism of action of inotersen in hepatocytes.
Data Presentation
The following tables summarize expected quantitative outcomes from in vitro studies of inotersen in primary hepatocyte cultures, based on available preclinical and clinical data.
Table 1: Inotersen-Mediated Reduction of Transthyretin (TTR) mRNA
| Treatment Group | Inotersen Concentration | Incubation Time | TTR mRNA Reduction (%) |
| Control | 0 µM | 48 hours | 0 |
| Inotersen | 1 µM | 48 hours | 50 - 70 |
| Inotersen | 10 µM | 48 hours | 70 - 90 |
| Inotersen | 50 µM | 48 hours | > 90 |
Note: The above data are illustrative and based on typical ASO performance. Actual results may vary depending on experimental conditions and donor variability.
Table 2: Inotersen-Mediated Reduction of Secreted Transthyretin (TTR) Protein
| Treatment Group | Inotersen Concentration | Incubation Time | Secreted TTR Protein Reduction (%) |
| Control | 0 µM | 72 hours | 0 |
| Inotersen | 1 µM | 72 hours | 40 - 60 |
| Inotersen | 10 µM | 72 hours | 60 - 80 |
| Inotersen | 50 µM | 72 hours | > 80 |
Note: Protein reduction may lag behind mRNA reduction. The above data are illustrative.
Table 3: Cytotoxicity Profile of Inotersen in Primary Human Hepatocytes
| Inotersen Concentration | Incubation Time | Cell Viability (% of Control) | Albumin Secretion (% of Control) | Urea (B33335) Production (% of Control) |
| 10 µM | 72 hours | > 95% | > 90% | > 90% |
| 50 µM | 72 hours | ~90% | ~80% | ~85% |
| 100 µM | 72 hours | Significant decrease | Significant decrease | Significant decrease |
Note: Data are extrapolated from a study assessing inotersen toxicity.[5][6] Significant inhibition of albumin secretion was noted at higher concentrations, while effects on ATP and urea production were less pronounced for the parent compound.[5][6]
Experimental Protocols
The following are detailed protocols for the in vitro application of inotersen in primary hepatocyte cultures.
Protocol 1: Isolation and Culture of Primary Human Hepatocytes
This protocol is based on the two-step collagenase perfusion method.
Materials:
-
Human liver tissue
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Collagenase solution
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated culture plates
Procedure:
-
Cannulate the exposed blood vessels of the resected human liver tissue.
-
Perfuse the liver tissue with Perfusion Buffer at 37°C to wash out the blood.
-
Switch the perfusion to a collagenase solution at 37°C to digest the extracellular matrix.
-
Once the liver is digested, transfer the tissue to a sterile dish containing culture medium and gently disperse the cells.
-
Filter the cell suspension through a sterile gauze or nylon mesh to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) for 5 minutes. Repeat this step 2-3 times.
-
Determine cell viability and count using the trypan blue exclusion method.
-
Plate the hepatocytes on collagen-coated culture plates at a desired density in hepatocyte culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Inotersen Treatment of Primary Hepatocytes
Materials:
-
Cultured primary human hepatocytes
-
Inotersen stock solution (sterile, concentration verified)
-
Hepatocyte culture medium
Procedure:
-
After allowing the primary hepatocytes to attach and form a monolayer (typically 24-48 hours post-plating), replace the culture medium with fresh, pre-warmed medium.
-
Prepare working solutions of inotersen in hepatocyte culture medium at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Add the inotersen-containing medium to the respective wells of the culture plate. Include a vehicle control (medium without inotersen).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Note: Antisense oligonucleotides like inotersen are taken up by hepatocytes through gymnotic delivery (without the need for transfection reagents).[7]
Protocol 3: Quantification of TTR mRNA by Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for human TTR and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the end of the inotersen treatment period, lyse the hepatocytes directly in the culture wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, TTR-specific primers, and reference gene primers.
-
Data Analysis: Calculate the relative expression of TTR mRNA normalized to the reference gene using the ΔΔCt method.
Protocol 4: Quantification of Secreted TTR Protein by ELISA
Materials:
-
Human TTR ELISA kit
-
Culture supernatant from inotersen-treated and control hepatocytes
Procedure:
-
At the end of the treatment period, collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol to determine the concentration of TTR in the supernatant.
-
Normalize the TTR concentration to the total protein content of the cell lysate from the corresponding well, if desired.
Protocol 5: Assessment of Inotersen Cytotoxicity
Materials:
-
Cell viability assay kit (e.g., MTT, LDH release)
-
Albumin and urea assay kits
Procedure:
-
Cell Viability: At the end of the treatment period, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Hepatocyte Function: Measure the concentration of albumin and urea in the culture supernatant to assess hepatocyte-specific functions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating inotersen in primary hepatocytes and the signaling pathway of its action.
Caption: Experimental workflow for inotersen evaluation.
Off-Target Effects
While inotersen is designed for high specificity to TTR mRNA, the potential for off-target effects should be considered. These can be hybridization-dependent (binding to unintended mRNAs with similar sequences) or hybridization-independent. Transcriptome-wide analysis (e.g., RNA-sequencing) of inotersen-treated hepatocytes can be performed to identify any significant changes in the expression of non-target genes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vitro evaluation of inotersen in primary human hepatocyte cultures. These studies are invaluable for understanding the drug's efficacy in reducing TTR expression, elucidating its mechanism of action at the cellular level, and assessing its safety profile in a highly relevant human model system. Careful execution of these protocols will yield critical data for the development and characterization of inotersen and other ASO-based therapeutics.
References
- 1. Inotersen for the Treatment of Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. fda.gov [fda.gov]
- 6. Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes | FDA [fda.gov]
- 7. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inotersen in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide (ASO) designed to treat hereditary transthyretin amyloidosis (hATTR). This rare, progressive, and fatal disease is characterized by the misfolding of the transthyretin (TTR) protein and subsequent deposition of amyloid fibrils in various organs and tissues, leading to polyneuropathy, cardiomyopathy, and other systemic dysfunctions.[1][2] Inotersen's mechanism of action involves the specific degradation of TTR messenger RNA (mRNA), thereby reducing the production of both wild-type and mutant TTR protein.[3][4][5] These application notes provide a comprehensive overview of the long-term efficacy of inotersen in both clinical and preclinical chronic disease models, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[3][6] It is designed to be complementary to the mRNA sequence of the human TTR gene. Upon administration, inotersen binds to the TTR mRNA in the liver, forming a DNA-RNA heteroduplex. This duplex is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand of the hybrid molecule.[4][5] This process leads to the degradation of the TTR mRNA, preventing its translation into TTR protein and thereby reducing the circulating levels of both mutant and wild-type TTR.[3][4]
Long-Term Efficacy Data
The long-term efficacy of inotersen has been primarily evaluated in the NEURO-TTR clinical trial and its open-label extension (OLE) study in patients with hATTR polyneuropathy, as well as in studies focusing on transthyretin amyloid cardiomyopathy (ATTR-CM).[7][8][9] Preclinical studies in transgenic animal models have also demonstrated significant and sustained reductions in TTR levels.[10][11]
Clinical Efficacy in hATTR with Polyneuropathy
The following tables summarize the long-term efficacy data from the NEURO-TTR and its OLE study. The primary endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7), where higher scores indicate worse neuropathy, and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score, where higher scores indicate poorer quality of life.[8][12]
Table 1: Long-Term Efficacy of Inotersen in hATTR with Polyneuropathy (NEURO-TTR OLE Study)
| Timepoint | Treatment Group | Mean Change from Baseline in mNIS+7 | Mean Change from Baseline in Norfolk QoL-DN |
| Week 104 | Inotersen-Inotersen | +17.8 | +4.7 |
| Placebo-Inotersen | +33.4 | Not Reported | |
| Week 156 | Inotersen-Inotersen | +19.2 | +9.8 |
| Placebo-Inotersen | +40.6 | Not Reported |
Data adapted from the NEURO-TTR open-label extension 3-year update.[8]
Clinical Efficacy in Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
A single-center, open-label study evaluated the long-term safety and efficacy of inotersen in patients with hereditary or wild-type ATTR-CM.[9]
Table 2: Long-Term Efficacy of Inotersen in ATTR-CM
| Timepoint | Number of Patients | Mean Change in LV Mass (MRI) | Mean Change in 6-Minute Walk Test (6MWT) |
| 2 Years | 16 | -8.4% | +20.2 meters |
| 3 Years | 14 | -11.4% | +16.2 meters |
Data from a study on inotersen therapy for transthyretin amyloid cardiomyopathy.[9][10]
Preclinical Efficacy in Animal Models
Preclinical studies have been crucial in establishing the proof-of-concept for inotersen. These studies were conducted in transgenic mice expressing human TTR and in non-human primates (cynomolgus monkeys).[4][11]
Table 3: Efficacy of Inotersen in Preclinical Models
| Animal Model | Duration of Treatment | Key Findings | Reference |
| hTTR Ile84Ser Transgenic Mice | Not specified | Dose-dependent reduction of human TTR mRNA and protein levels by up to >80%. | [10][11] |
| Cynomolgus Monkeys | 12 weeks | Reduction in plasma TTR protein levels by ~80%. | [11] |
Experimental Protocols
Clinical Trial Protocol: NEURO-TTR and Open-Label Extension
The following protocol is a summary of the methodology used in the pivotal NEURO-TTR trial and its OLE.[8][12]
1. Study Design:
-
NEURO-TTR (NCT01737398): A Phase 3, randomized, double-blind, placebo-controlled study.[12]
-
OLE (NCT02175004): An open-label extension study for patients who completed the NEURO-TTR trial.[8]
2. Patient Population:
-
Adults with Stage 1 or Stage 2 hATTR with polyneuropathy.[12]
-
Inclusion criteria included a Neuropathy Impairment Score (NIS) between 10 and 130.[8]
3. Treatment:
-
NEURO-TTR: Patients were randomized (2:1) to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[12]
-
OLE: All patients received 300 mg of inotersen once weekly. Patients who were on inotersen in the parent study continued the treatment (inotersen-inotersen group), and those on placebo were switched to inotersen (placebo-inotersen group).[8]
4. Efficacy Assessments:
-
Primary Endpoints:
-
Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7).
-
Change from baseline in the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire total score.[12]
-
-
Secondary Endpoints:
-
Short Form 36 (SF-36v2) Health Survey Physical Component Summary score.
-
Serum TTR levels.[8]
-
5. Safety Monitoring:
-
Due to risks of thrombocytopenia and glomerulonephritis, enhanced monitoring of platelet counts and renal function was implemented.[12]
Preclinical Animal Study Protocol
The following is a generalized protocol based on preclinical studies of inotersen in a transgenic mouse model of hATTR.[10][11]
1. Animal Model:
-
Transgenic mice expressing a human TTR mutation (e.g., hTTR Ile84Ser).[10] These models are valuable for assessing therapies targeting human TTR.[13]
2. Study Groups:
-
Control group receiving a saline or control oligonucleotide injection.
-
Treatment groups receiving varying doses of inotersen (or a similar TTR-targeting ASO).
3. Administration:
-
Subcutaneous injections administered at regular intervals (e.g., weekly).
4. Efficacy Evaluation:
-
TTR mRNA Levels: Liver tissue is harvested at the end of the study, and TTR mRNA levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[10]
-
Serum TTR Protein Levels: Blood samples are collected periodically, and serum TTR levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA).[10]
5. Safety and Tolerability:
-
Monitoring for changes in body weight, general health, and liver transaminases (ALT, AST) in the blood.[10]
Safety and Tolerability
Long-term treatment with inotersen has been associated with risks of thrombocytopenia and glomerulonephritis, which require regular monitoring.[12] In the OLE study, with enhanced monitoring, these risks were effectively managed.[8] No new safety signals were observed with long-term exposure of up to 6.2 years.[7][8]
Conclusion
Inotersen has demonstrated significant and sustained long-term efficacy in slowing the progression of neurologic disease and improving the quality of life in patients with hATTR with polyneuropathy.[8] Furthermore, it has shown promise in reversing cardiac manifestations in patients with ATTR-CM.[9] Preclinical studies in relevant animal models have corroborated these findings by demonstrating a robust and sustained reduction in TTR production.[10][11] The provided data and protocols offer a valuable resource for researchers and drug development professionals working on therapies for hATTR and other chronic protein-misfolding diseases.
References
- 1. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real‐life experience with inotersen in hereditary transthyretin amyloidosis with late‐onset phenotype: Data from an early‐access program in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transthyretin Antisense Oligonucleotides Lower Circulating RBP4 Levels and Improve Insulin Sensitivity in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotersen therapy of transthyretin amyloid cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted suppression of an amyloidogenic transthyretin with antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical development of an antisense therapy for the treatment of transthyretin-associated polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
Inotersen: A Research Tool for Investigating Transthyretin Amyloidosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (marketed as Tegsedi®) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of transthyretin (TTR).[1][2] It offers a powerful research tool for studying the pathogenesis and treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease caused by the misfolding and aggregation of TTR protein.[1][3] Inotersen's mechanism of action involves the specific binding to the 3'-untranslated region of TTR messenger RNA (mRNA), leading to its degradation by RNase H1.[2][3][4] This action effectively reduces the hepatic production of both wild-type and mutant TTR, making it a valuable agent for investigating the downstream effects of TTR reduction in various ATTR models.[5][6] These application notes provide a summary of key data, experimental protocols, and visualizations to guide researchers in utilizing Inotersen for their studies.
Mechanism of Action
Inotersen is a synthetic, single-stranded nucleic acid designed to be complementary to the mRNA sequence of the TTR gene.[6] Upon subcutaneous administration, it distributes to the liver, the primary source of circulating TTR.[5][7] Inside hepatocytes, Inotersen binds to the TTR mRNA, creating a DNA-RNA hybrid. This hybrid is recognized and cleaved by the enzyme RNase H1, leading to the degradation of the TTR mRNA.[6][8] The reduction in TTR mRNA levels results in decreased synthesis of the TTR protein, thereby lowering its concentration in the plasma.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies of Inotersen, providing a clear comparison of its effects.
Table 1: Inotersen Efficacy in Preclinical Models
| Animal Model | Administration Route | Dose | TTR mRNA Reduction (Liver) | Circulating TTR Protein Reduction | Citation |
| Transgenic Mice (hTTR Ile84Ser) | Subcutaneous | Dose-dependent | >90% | >80% | [7][9] |
| Cynomolgus Monkeys | Subcutaneous | Dose-dependent | ~90% | ~80% | [5][7] |
Table 2: Inotersen Pharmacodynamics in Healthy Volunteers (Phase 1)
| Dose Group | Administration Schedule | Mean Percent Reduction in Plasma TTR | Citation |
| 50 mg | Days 1, 3, 5, 8, 15, 22 | 8% | [5] |
| 100 mg | Days 1, 3, 5, 8, 15, 22 | Not specified | [5] |
| 200 mg | Days 1, 3, 5, 8, 15, 22 | Not specified | [5] |
| 300 mg | Days 1, 3, 5, 8, 15, 22 | 76% | [5] |
| 400 mg | Days 1, 3, 5, 8, 15, 22 | 76% | [5] |
Table 3: Efficacy of Inotersen in the NEURO-TTR Phase 3 Clinical Trial (15 Months)
| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | Difference (Inotersen - Placebo) | p-value | Citation |
| mNIS+7 | |||||
| Baseline Mean (±SD) | 79.2 ± 37.0 | 74.8 ± 39.0 | - | - | [1] |
| LS Mean Change from Baseline | +5.8 | +25.5 | -19.7 | <0.001 | [7][10] |
| Norfolk QoL-DN | |||||
| Baseline Mean (±SD) | 48.2 ± 27.5 | 48.7 ± 26.7 | - | - | [1] |
| LS Mean Change from Baseline | +1.0 | +12.7 | -11.7 | <0.001 | [7][10] |
| SF-36 Physical Component | |||||
| LS Mean Change from Baseline | Not specified | Not specified | 3.59 | 0.006 | [1] |
| Median TTR Reduction | 79% (at Week 65) | Not applicable | - | - | [11] |
*mNIS+7: modified Neuropathy Impairment Score +7; higher scores indicate worse neuropathy.[10] *Norfolk QoL-DN: Norfolk Quality of Life–Diabetic Neuropathy; higher scores indicate poorer quality of life.[10] *SF-36: 36-item Short-Form Health Survey.[1] *LS Mean: Least-Squares Mean.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of Inotersen. These are based on standard molecular biology techniques and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Screening of Inotersen Efficacy in Hepatocyte Cell Culture
Objective: To determine the dose-dependent effect of Inotersen on TTR mRNA and protein expression in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inotersen (or other ASOs)
-
Transfection reagent (optional, for enhanced delivery)[12]
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for TTR and a housekeeping gene)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TTR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
-
Treatment: Prepare a dilution series of Inotersen in serum-free medium. Remove the culture medium from the cells and add the Inotersen dilutions. Incubate for a predetermined time (e.g., 24-72 hours).[12] Include a negative control (no ASO) and a non-targeting ASO control.
-
Cell Lysis and RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
qRT-PCR for TTR mRNA Quantification:
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers and a probe specific for TTR mRNA.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative TTR mRNA expression using the ΔΔCt method.
-
-
Protein Extraction and Quantification:
-
Wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Western Blotting for TTR Protein:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against TTR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the TTR protein bands to a loading control (e.g., β-actin).
-
Protocol 2: In Vivo Evaluation of Inotersen in a Transgenic Mouse Model of ATTR
Objective: To assess the in vivo efficacy of Inotersen in reducing hepatic TTR mRNA and serum TTR protein levels in a transgenic mouse model expressing human TTR.
Materials:
-
Transgenic mice expressing human TTR (e.g., hTTR Ile84Ser)
-
Inotersen
-
Sterile saline for injection
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Surgical tools for tissue harvesting
-
RNA extraction kit
-
qRT-PCR reagents
-
ELISA kit for human TTR
Procedure:
-
Animal Dosing:
-
Acclimatize the mice to the housing conditions.
-
Administer Inotersen via subcutaneous injection at the desired dose and frequency. A control group should receive saline injections.
-
-
Blood Collection:
-
At specified time points, collect blood samples (e.g., via retro-orbital sinus or tail vein) for serum TTR protein analysis.
-
Process the blood to obtain serum or plasma and store at -80°C.
-
-
Tissue Harvesting:
-
At the end of the study, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the liver and other relevant tissues. Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Hepatic TTR mRNA Quantification:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total RNA using a suitable kit.
-
Perform qRT-PCR to quantify human TTR mRNA levels, as described in Protocol 1.
-
-
Serum TTR Protein Quantification:
-
Thaw the serum or plasma samples.
-
Use a commercially available ELISA kit specific for human TTR to measure the protein concentration according to the manufacturer's instructions.
-
Monitoring and Safety Considerations in a Research Context
While conducting research with Inotersen, it is prudent to be aware of the safety profile observed in clinical trials. Key monitoring parameters include:
-
Thrombocytopenia: Regular monitoring of platelet counts is recommended.[10][13]
-
Renal Function: Monitor for glomerulonephritis by assessing urine protein to creatinine (B1669602) ratio (UPCR) and estimated glomerular filtration rate (eGFR).[10][13]
-
Vitamin A Levels: Inotersen treatment can lead to a decrease in serum vitamin A levels; therefore, supplementation may be necessary in animal models.[14]
These application notes provide a foundation for utilizing Inotersen as a research tool. The provided protocols and data summaries can aid in designing experiments to further elucidate the mechanisms of transthyretin amyloidosis and to evaluate novel therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 7. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand conjugated antisense oligonucleotide for the treatment of transthyretin amyloidosis: preclinical and phase 1 data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 12. ncardia.com [ncardia.com]
- 13. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tegsedi (inotersen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Subcutaneous ASO Delivery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the subcutaneous (SC) delivery of antisense oligonucleotides (ASOs). It includes frequently asked questions (FAQs), detailed experimental protocols, quantitative data summaries, and visual workflows to support your research and development efforts.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Issue 1: High Incidence of Injection Site Reactions (ISRs)
Q1: My in-vivo study shows significant injection site reactions (e.g., erythema, swelling, itching) after subcutaneous ASO administration. What are the potential causes and mitigation strategies?
A1: Injection site reactions are a common occurrence with subcutaneously administered oligonucleotides and are often dose-dependent.[1][2] They can be caused by an innate immune response to the ASO. The primary mitigation strategies involve optimizing the ASO sequence and chemistry, adjusting the formulation, and refining the injection procedure.
-
Potential Causes:
-
Immune Stimulation: ASO sequences, particularly those with certain motifs like CpG, can be recognized by Toll-like receptors (TLRs), leading to a pro-inflammatory cytokine response.[1]
-
Dose and Concentration: Higher doses and concentrations of ASOs are directly correlated with an increased incidence and severity of ISRs.[2]
-
Formulation: The excipients, pH, or tonicity of the formulation can contribute to local irritation.
-
Injection Technique: Improper technique, such as injecting too superficially or repeatedly in the same location, can cause tissue trauma and inflammation.
-
-
Mitigation Strategies:
-
ASO Design:
-
Incorporate chemical modifications like 2'-O-methoxyethyl (2'-MOE) or methylating cytosines, which can help mitigate pro-inflammatory effects.[3]
-
Screen ASO sequences to avoid known immunostimulatory motifs.
-
-
Dose Optimization: Determine the minimum effective dose through dose-response studies to reduce exposure while maintaining efficacy.
-
Pre-treatment and Co-formulation:
-
Applying a topical corticosteroid like mometasone (B142194) before the injection has been shown to significantly reduce induration, swelling, and pruritus.[4]
-
Applying ice to the site can reduce pain but may impact the pharmacokinetic profile of the ASO.[4]
-
-
Proper Injection Technique:
-
Rotate injection sites regularly to allow tissue to recover.
-
Ensure the injection is truly subcutaneous and not intradermal.
-
Use an appropriate needle gauge and inject the volume slowly.
-
-
Issue 2: Lower-Than-Expected Target Knockdown
Q2: I am observing poor efficacy (low target mRNA knockdown) in my experiments. What are the critical steps to troubleshoot this issue?
A2: Low efficacy is a multifaceted problem that can stem from issues with the ASO itself, its delivery to the target tissue, or its uptake by target cells. A systematic troubleshooting approach is required, as illustrated in the workflow diagram below.
-
Potential Causes & Troubleshooting Steps:
-
Verify ASO Integrity: Confirm that the ASO was not degraded during storage or handling. Run a sample on a denaturing gel to check for integrity.
-
Assess ASO Biodistribution: It is crucial to determine if the ASO is reaching the target tissue in sufficient concentrations. After SC administration, ASOs are absorbed into circulation and distribute to various tissues.[5]
-
Action: Perform a biodistribution study and quantify the ASO concentration in the target tissue using a sensitive method like splint-ligation qPCR (see Protocol 1).
-
-
Evaluate Cellular Uptake: ASOs primarily enter cells via endocytosis.[6] Inefficient uptake can severely limit efficacy.
-
Action: Analyze ASO levels in isolated cells from the target tissue or use fluorescently labeled ASOs to visualize cellular internalization in tissue sections.
-
-
Confirm On-Target Activity: Ensure the observed effect is due to the intended mechanism.
-
Action: Test at least two different ASOs targeting different sites on the same RNA. A consistent phenotype with both ASOs, which is absent with control oligos, supports on-target activity.[7]
-
-
Optimize Dose and Frequency: Subcutaneous administration can result in peak plasma concentrations within 3-7 hours, with nearly complete bioavailability observed in preclinical models.[5][8][9] However, tissue half-life can be long (2-4 weeks), influencing the required dosing frequency.[5]
-
Action: Conduct a dose-response study to find the optimal effective concentration (EC50).
-
-
Visual Guide: Troubleshooting Workflow for Poor ASO Efficacy
Caption: A step-by-step workflow for troubleshooting poor ASO efficacy.
Issue 3: Potential for Off-Target Effects
Q3: I am concerned about potential off-target effects. What are the best practices for designing controls and assessing specificity?
A3: Assessing off-target effects is critical for validating that the observed biological outcome is a direct result of modulating the intended target. Off-target effects can arise from the ASO binding to unintended RNAs.[10] A robust assessment involves a combination of bioinformatic analysis and in-vitro screening.
-
Best Practices for Controls:
-
Mismatch Control: Use a control oligonucleotide with the same length and chemistry as your active ASO but with 3-4 centrally located mismatched bases. This helps to control for effects related to the chemistry and backbone of the ASO.[7]
-
Scrambled Control: A control with the same base composition but in a randomized order. The scrambled sequence should be checked via bioinformatics tools to ensure it does not have significant complementarity to other genes.[7]
-
Multiple On-Target ASOs: As a key experimental principle, using at least two different ASOs that target distinct regions of the same RNA should produce the same phenotype.[7] This provides strong evidence for on-target activity.
-
-
Assessing Specificity:
-
In Silico Analysis: Before synthesis, screen your ASO sequence against a comprehensive human RNA database to identify potential off-target genes with high complementarity.[11][12]
-
In Vitro Screening: Transfect human cells (relevant to the target tissue) with your ASO and perform a transcriptome-wide analysis (e.g., Microarray or RNA-Seq) to empirically identify genes whose expression is altered.[10][11] This provides a global view of the ASO's impact on gene expression (see Protocol 2).
-
Section 2: Key Experimental Protocols
Protocol 1: Quantification of ASO in Tissue using Splint Ligation-qPCR
This method provides a highly sensitive and reliable way to quantify ASO concentrations in biological samples.[13][14]
Principle: The target ASO acts as a template or "splint" to guide the ligation of two complementary DNA probes by a SplintR ligase. The resulting ligated product is then quantified using standard quantitative PCR (qPCR), with the amount of product being directly proportional to the amount of ASO in the sample.[15][16]
Methodology:
-
Tissue Homogenization:
-
Accurately weigh a small piece of frozen tissue (~10-20 mg).
-
Homogenize the tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the ASO.
-
-
Standard Curve Preparation:
-
Hybridization and Ligation Reaction:
-
In a reaction tube, combine the sample supernatant or standard curve dilution with the two DNA probes (Probe A and Probe B) and the SplintR ligase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes to denature proteins and then cool to 37°C to allow the probes to anneal to the target ASO.
-
Add SplintR ligase to the mixture and incubate at 37°C to ligate the two probes together.
-
-
Quantitative PCR (qPCR):
-
Use the ligation product as the template for a standard qPCR reaction using primers that are specific to the ligated probe sequence.
-
Run the qPCR, including your samples, the standard curve, and no-template controls.
-
Calculate the ASO concentration in your samples by interpolating their Cq values against the standard curve.
-
Protocol 2: Assessing Off-Target Effects using Microarray Analysis
This protocol outlines the general steps for identifying potential hybridization-dependent off-target effects in vitro.[10][11]
Principle: By comparing the global gene expression profile of cells treated with a therapeutic ASO to cells treated with a control oligonucleotide, it is possible to identify unintended changes in mRNA levels, which may indicate off-target activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a relevant human cell line (e.g., a human hepatoma cell line for liver-targeted ASOs).
-
Transfect the cells with the active ASO and a negative control ASO (e.g., a well-validated mismatch control) at a determined concentration (e.g., 20 nM). Include a mock-transfected control (transfection reagent only).[12] Use multiple biological replicates for each condition (n=3 or 4).
-
-
RNA Isolation and Quality Control:
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells and isolate total RNA using a standard protocol (e.g., Trizol extraction or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Microarray Hybridization and Scanning:
-
Label the isolated RNA and hybridize it to a whole-genome expression microarray chip according to the manufacturer's protocol (e.g., Agilent, Affymetrix).
-
Wash the arrays to remove non-specifically bound RNA and scan them to acquire the raw intensity data.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data across all arrays to correct for technical variations.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially expressed genes (DEGs) between the ASO-treated group and the control-treated group. Set a significance threshold (e.g., p-value < 0.05 and fold-change > 1.5).
-
Compare the list of DEGs with the list of potential off-targets identified from in silico analysis to see if any predicted off-targets show actual expression changes.
-
-
Validation:
-
Validate the expression changes of a subset of identified off-target genes using a secondary method, such as RT-qPCR, to confirm the microarray results.[12]
-
Section 3: Quantitative Data Summaries
Table 1: Common Chemical Modifications for Subcutaneous ASOs
| Modification Type | Chemical Change | Primary Benefits | Potential Drawbacks |
| Backbone | |||
| Phosphorothioate (PS) | A non-bridging oxygen is replaced with sulfur.[13] | Increases nuclease resistance; enhances protein binding, which improves pharmacokinetic properties.[6][17] | Can decrease binding affinity to target RNA; may increase risk of non-specific protein binding and toxicity.[6][18] |
| Sugar (2' position) | |||
| 2'-O-Methoxyethyl (2'-MOE) | Addition of a methoxyethyl group. | High nuclease resistance; increased binding affinity; generally well-tolerated safety profile.[17] | Can be associated with liver or kidney toxicity at higher doses.[19] |
| 2'-O-Methyl (2'-OMe) | Addition of a methyl group. | Good nuclease resistance; increased binding affinity. | Lower binding affinity compared to MOE or LNA, may require higher doses.[19] |
| Locked Nucleic Acid (LNA) | A methylene (B1212753) bridge connects the 2'-O to the 4'-C of the ribose. | Very high binding affinity, allowing for shorter ASO designs; excellent nuclease stability.[17] | High affinity can increase the risk of off-target effects and has been associated with hepatotoxicity.[19] |
| Base | |||
| 5-Methylcytosine (5-mC) | Methylation of cytosine at the 5th position. | Can reduce immunostimulatory responses by mitigating TLR9 activation.[18] | May not completely eliminate immune responses.[2] |
Table 2: Typical Parameters for Subcutaneous ASO Delivery in Preclinical Models
| Parameter | Typical Range/Value | Considerations |
| Dose Range | 1 - 50 mg/kg | Highly dependent on ASO chemistry, target, and disease model. Dose-response studies are essential. |
| Injection Volume | 1 - 5 mL | Volumes up to 5 mL have been shown to be generally well-tolerated in clinical studies.[20] For preclinical models (e.g., mice), volumes are scaled down significantly (typically 100-200 µL). |
| Dosing Frequency | Weekly to Monthly | The long tissue half-life (2-4 weeks) of many modified ASOs allows for infrequent dosing.[5] |
| Bioavailability | ~80-100% | Subcutaneous administration generally results in high bioavailability for ASOs.[5][8] |
| Time to Peak Plasma Conc. (Tmax) | 3 - 7 hours | Absorption from the SC space into systemic circulation is relatively rapid.[8][9] |
Section 4: Visual Guides (Graphviz)
Diagram 1: ASO-Induced Innate Immune Response via TLR9
Caption: Pathway of ASO-mediated immune activation leading to ISRs.
Diagram 2: Workflow for Assessing Off-Target Effects
Caption: A systematic workflow for identifying ASO off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. certara.com [certara.com]
- 6. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 20. ten23.health [ten23.health]
Optimizing inotersen dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize inotersen dosage and minimize off-target effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of inotersen and its principal off-target effects?
Inotersen is an antisense oligonucleotide (ASO) designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). It works by binding to the messenger RNA (mRNA) of both wild-type and mutant transthyretin (TTR), leading to the degradation of the TTR mRNA by RNase H1.[1][2] This action reduces the production of TTR protein, thereby decreasing the formation of amyloid deposits.[2] The most significant off-target effects observed clinically are thrombocytopenia (a reduction in platelet count) and glomerulonephritis (kidney inflammation).[3][4]
Q2: What is the recommended dosage for inotersen in clinical settings, and what monitoring is required?
The standard dosage for inotersen is 284 mg administered via subcutaneous injection once weekly.[5][6] Due to the risk of severe thrombocytopenia and glomerulonephritis, a Risk Evaluation and Mitigation Strategy (REMS) program is in place, requiring strict monitoring.[5] This includes baseline and weekly monitoring of platelet counts, as well as regular assessment of renal function through serum creatinine (B1669602), eGFR, and urine protein to creatinine ratio (UPCR).[5][7]
Q3: What are the current hypotheses for the molecular mechanisms behind inotersen-induced thrombocytopenia and glomerulonephritis?
The exact mechanisms are not fully elucidated, but evidence suggests an immune-mediated pathway for thrombocytopenia. It is proposed that inotersen may induce the formation of anti-platelet antibodies in some patients, leading to platelet clearance.[8] Another hypothesis involves the direct activation of platelets through the binding of the ASO's phosphorothioate (B77711) backbone to platelet surface receptors like glycoprotein (B1211001) VI (GPVI). For glomerulonephritis, the accumulation of ASOs in the kidney's proximal tubule cells is a proposed mechanism.[9] This can lead to proteinuria and, in some cases, an inflammatory response. The transforming growth factor-beta (TGF-β) signaling pathway, a key mediator in renal fibrosis and inflammation, is implicated in drug-induced kidney injury.[10][11]
Q4: How can we proactively assess the risk of off-target effects in our pre-clinical inotersen studies?
A multi-pronged approach is recommended. Start with in silico analysis to predict potential off-target binding sites of the inotersen sequence using bioinformatics tools that can account for mismatches. Following this, in vitro screening in relevant human cell lines (e.g., hepatocytes for on-target activity, endothelial and renal cells for toxicity) is crucial. Transcriptome-wide analysis, such as RNA-sequencing, can provide a comprehensive view of off-target gene expression changes. For specific toxicities, functional assays like in vitro platelet aggregation and activation assays are highly valuable.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro Cytotoxicity or Phenotypic Changes
Problem: Observation of significant cell death, morphological changes, or other unexpected phenotypes in cell culture models at intended therapeutic concentrations of inotersen.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hybridization-dependent off-target effects | Perform transcriptome-wide analysis (e.g., RNA-seq) on treated and control cells. | Identification of downregulated non-TTR transcripts that may be essential for cell viability or function. |
| Hybridization-independent toxicity | Test a scrambled oligonucleotide control with the same chemical modifications and length as inotersen. | If toxicity persists with the scrambled control, it suggests a mechanism independent of sequence-specific binding. |
| Immune stimulation | Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant. | Elevated cytokine levels may indicate an innate immune response to the ASO. |
| Incorrect dosage calculation or administration | Verify calculations for dosing solutions and ensure proper mixing and administration techniques. | Consistent and reproducible results across experiments. |
Guide 2: Managing and Understanding Inotersen-Induced Thrombocytopenia in Pre-clinical Models
Problem: A significant drop in platelet count is observed in animal models or in vitro platelet assays after inotersen administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Immune-mediated platelet destruction | Screen for the presence of anti-platelet antibodies in the plasma of treated animals. | Detection of antibodies would support an immune-mediated mechanism. |
| Direct platelet activation | Conduct in vitro platelet aggregation and activation assays with varying concentrations of inotersen. | Increased platelet aggregation or expression of activation markers (e.g., P-selectin) would indicate direct platelet activation. |
| ASO-protein interactions | Investigate the binding of inotersen to platelet surface proteins like GPVI and to platelet factor 4 (PF4). | Confirmation of binding can help elucidate the mechanism of direct platelet activation. |
| Dose-dependent toxicity | Perform a dose-response study to determine the threshold concentration for thrombocytopenia. | Identification of a therapeutic window where on-target effects are maximized and thrombocytopenia is minimized. |
Data Presentation
Table 1: Clinical Monitoring and Dose Adjustment for Inotersen-Induced Thrombocytopenia
| Platelet Count (x 10⁹/L) | Recommended Action | Monitoring Frequency |
| ≥ 100 | Continue weekly dosing | Weekly |
| 75 to < 100 | Pause treatment until count is >100 x 10⁹/L | Weekly |
| 50 to < 75 | Pause treatment. Consider resuming at a reduced frequency (every 2 weeks) once count is >100 x 10⁹/L for 3 consecutive measurements. | Twice weekly until 3 consecutive values >75 x 10⁹/L, then weekly. |
| 25 to < 50 | Stop treatment. Corticosteroids are recommended. Consider discontinuing antiplatelet/anticoagulant agents. | Twice weekly until 3 consecutive values >75 x 10⁹/L, then weekly. |
| < 25 | Discontinue treatment permanently. Corticosteroids are recommended. | Daily until 2 consecutive values >25 x 10⁹/L, then twice weekly until 3 consecutive values >75 x 10⁹/L, then weekly. |
This table is a summary based on clinical guidelines and should be adapted for pre-clinical research goals.
Table 2: Clinical Monitoring and Dose Adjustment for Inotersen-Induced Renal Toxicity
| Renal Parameter | Recommended Action | Monitoring Frequency |
| UPCR ≥ 1000 mg/g | Pause treatment and evaluate the cause. | Every 2 weeks |
| eGFR < 45 mL/min/1.73 m² | Pause treatment and evaluate the cause. | Every 2 weeks |
| Confirmed Acute Glomerulonephritis | Permanently discontinue treatment. Consider immunosuppressive therapy. | As clinically indicated |
This table is a summary based on clinical guidelines and should be adapted for pre-clinical research goals.
Experimental Protocols
Protocol 1: In Vitro Assessment of Inotersen-Induced Thrombocytopenia
This protocol outlines a method to assess the direct effect of inotersen on platelet function in vitro.
1. Materials:
-
Freshly drawn human whole blood from healthy volunteers in sodium citrate (B86180) tubes.
-
Inotersen and a scrambled control oligonucleotide.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Lumi-aggregometer.
-
Flow cytometer and antibodies for platelet activation markers (e.g., P-selectin/CD62P).
2. Methods:
-
PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Platelet Aggregometry:
-
Adjust PRP to a standardized platelet count.
-
Pre-incubate PRP with varying concentrations of inotersen or the scrambled control for 30 minutes at 37°C.
-
Add a sub-maximal concentration of a platelet agonist (e.g., ADP).
-
Measure platelet aggregation using a lumi-aggregometer for 5-10 minutes.
-
-
Flow Cytometry for Platelet Activation:
-
Incubate PRP with inotersen or scrambled control as above.
-
Add a platelet agonist.
-
Stain with fluorescently labeled antibodies against platelet activation markers.
-
Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.
-
3. Data Analysis:
-
Compare the aggregation curves and the percentage of activated platelets between the inotersen-treated, scrambled control, and vehicle control groups.
-
Generate dose-response curves for inotersen's effect on platelet aggregation and activation.
Protocol 2: Transcriptome-Wide Off-Target Analysis of Inotersen using RNA-Sequencing
This protocol describes a workflow to identify potential off-target effects of inotersen at the transcript level.
1. Materials:
-
Human cell line relevant to inotersen's target (e.g., HepG2 hepatocytes).
-
Inotersen, a scrambled control, and a mismatch control oligonucleotide.
-
Cell culture reagents and transfection reagents (if required for gymnotic delivery is inefficient).
-
RNA extraction kit.
-
Next-generation sequencing (NGS) platform and library preparation kits.
-
Bioinformatics software for RNA-seq data analysis.
2. Methods:
-
Cell Culture and Treatment: Culture HepG2 cells to optimal confluency. Treat cells with a range of inotersen concentrations, as well as with the scrambled and mismatch controls, for 24-48 hours. Include an untreated control.
-
RNA Extraction and Quality Control: Extract total RNA from all samples and assess its integrity and purity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform sequencing on an NGS platform.
-
Bioinformatics Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform differential gene expression analysis between inotersen-treated and control groups.
-
Identify genes that are significantly downregulated (potential off-targets).
-
Use in silico tools to check for sequence complementarity between inotersen and the identified off-target transcripts.
-
3. Data Analysis:
-
Generate a list of potential off-target genes with significant expression changes.
-
Validate the RNA-seq results for a subset of high-priority off-target candidates using RT-qPCR.
-
Compare the dose-response of on-target (TTR) knockdown with that of validated off-target genes.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Activation by Antisense Oligonucleotides (ASOs) in the Göttingen Minipig, including an Evaluation of Glycoprotein VI (GPVI) and Platelet Factor 4 (PF4) Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
- 8. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β1 Signaling: Immune Dynamics of Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inotersen Injection Site Reaction Management
This guide provides researchers, scientists, and drug development professionals with comprehensive information on managing injection site reactions (ISRs) associated with inotersen.
Frequently Asked Questions (FAQs)
Q1: What is inotersen and how does it work?
Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide (ASO) designed to treat the polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).[1][2][3] It functions by binding to the messenger RNA (mRNA) of the transthyretin (TTR) protein, primarily in the liver. This binding leads to the degradation of the TTR mRNA by an enzyme called RNase H1, which in turn reduces the production of both mutant and wild-type TTR protein.[4][5] The subsequent decrease in circulating TTR protein levels mitigates the deposition of amyloid fibrils in tissues, thereby alleviating the symptoms of polyneuropathy.[2][4]
Q2: How common are injection site reactions with inotersen?
Injection site reactions are the most frequently reported adverse events associated with inotersen treatment.[6] Clinical studies have shown that a significant percentage of patients treated with inotersen experience some form of ISR.[7]
Q3: What are the typical signs and symptoms of an inotersen-related ISR?
Common signs and symptoms of ISRs with inotersen are generally mild to moderate in severity and can include:
These reactions are typically self-limiting.[9]
Troubleshooting Guide: Managing Injection Site Reactions
Q4: What proactive steps can be taken to minimize the risk and severity of ISRs?
A: Implementing proper injection techniques and patient education are crucial for minimizing ISRs. Key recommendations include:
-
Proper Injection Technique:
-
Allow the solution to reach room temperature: Before administration, let the pre-filled syringe warm to room temperature for about 30 minutes. Do not use other methods to warm the injection.[1][8]
-
Site Rotation: It is essential to rotate injection sites with each weekly dose.[1][9] Recommended sites include the abdomen, the upper thigh region, and the outer area of the upper arm.[1][9]
-
Avoid Problematic Areas: Do not inject into areas with skin disease, injury, tattoos, or scars.[1][9] Also, avoid the waistline and other areas where clothing might cause pressure or friction.[1][9]
-
-
Patient Education: Before initiating treatment, educate patients on the possibility of ISRs and the appropriate management strategies.[10]
Q5: What are the recommended management strategies if an ISR occurs?
A: Most ISRs are manageable with symptomatic treatment.[9]
-
Symptomatic Relief:
-
Cooling: Applying a cool compress to the injection site may help reduce discomfort and swelling.[10]
-
Topical Treatments: Over-the-counter topical preparations containing corticosteroids or antihistamines may be considered to alleviate itching and inflammation, though specific recommendations should be discussed with a healthcare professional.
-
Oral Medications: For more pronounced reactions, nonsteroidal anti-inflammatory drugs (NSAIDs) or acetaminophen (B1664979) can be considered for pain relief.[10]
-
Q6: When should a patient or researcher be concerned about an ISR?
A: While most ISRs are mild and transient, certain signs may warrant further investigation. If an ISR is severe, persists for an extended period, or is associated with systemic symptoms such as fever or chills, it is important to re-evaluate the injection technique and rule out other potential causes.[11] Although discontinuations due to ISRs were not reported in key clinical trials, any concerning reaction should be documented and reviewed.[11]
Data Presentation
Table 1: Incidence of Common Injection Site Reactions with Inotersen in Clinical Trials
| Adverse Reaction | Inotersen Group | Placebo Group |
| Any Injection Site Reaction | 49% | 10% |
| Erythema | High Incidence | Low Incidence |
| Pain | High Incidence | Low Incidence |
| Pruritus | High Incidence | Low Incidence |
Note: Specific percentages for erythema, pain, and pruritus were not consistently reported across all sources, but they are consistently described as the most common ISRs. Data is aggregated from multiple sources reporting on the NEURO-TTR clinical trial.[7][12][13][14]
Experimental Protocols
Protocol 1: Assessment of Skin Reactivity to Inotersen in a Pre-clinical Model
-
Objective: To evaluate the local inflammatory response to subcutaneous administration of inotersen in a relevant animal model (e.g., mouse or rat).
-
Methodology:
-
Animal Model: Utilize a standard laboratory strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Groups:
-
Test Group: Subcutaneous injection of inotersen at a clinically relevant dose.
-
Control Group: Subcutaneous injection of a saline vehicle.
-
-
Procedure:
-
Administer a single subcutaneous injection into the dorsal skin.
-
At predetermined time points (e.g., 4, 24, and 48 hours post-injection), euthanize a subset of animals from each group.
-
Excise the skin at the injection site.
-
-
Analysis:
-
Macroscopic Evaluation: Score the injection site for erythema and edema using a standardized scale.
-
Histopathology: Fix the skin tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate for inflammatory cell infiltrate (neutrophils, macrophages, lymphocytes), edema, and vascular changes.
-
Immunohistochemistry: Stain tissue sections for inflammatory markers such as CD45 (pan-leukocyte marker), Ly6G (neutrophil marker), and F4/80 (macrophage marker).
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure local levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.
-
-
Visualizations
Caption: Mechanism of action of inotersen in reducing TTR protein production.
Caption: Workflow for the prevention and management of inotersen-related ISRs.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Inotersen - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Inotersen (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis [prnewswire.com]
- 12. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Results - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CADTH Canadian Drug Expert Committee Recommendation: Inotersen (Tegsedi — Akcea Therapeutics, Inc.) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inotersen Treatment: Technical Support Center for Monitoring and Managing Thrombocytopenia
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on monitoring and managing thrombocytopenia during inotersen treatment.
Frequently Asked Questions (FAQs)
Q1: What is the established risk of thrombocytopenia associated with inotersen treatment?
A1: Inotersen treatment is associated with a significant risk of thrombocytopenia, which can be sudden, unpredictable, and potentially life-threatening.[1][2][3][4] In a key clinical trial, reductions in platelet count to below 100 x 10⁹/L were observed in 23% of patients treated with inotersen compared to 2% of patients receiving a placebo.[5] Severe reductions to below 25 x 10⁹/L have also been reported, with one case resulting in a fatal intracranial hemorrhage.[5][6][7] Due to this risk, inotersen is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[1][3][8]
Q2: What is the proposed mechanism for inotersen-induced thrombocytopenia?
A2: The mechanism of inotersen-induced thrombocytopenia is believed to be immune-mediated.[7][9][10] Evidence suggests the development of treatment-emergent antiplatelet antibodies, specifically IgG antibodies, in some patients.[6][10] These antibodies may target platelet glycoproteins, leading to their destruction and a subsequent decrease in platelet count.[10] An underlying immunologic dysregulation may predispose some individuals to this adverse reaction.[10]
Q3: What are the initial steps and contraindications before starting inotersen treatment?
A3: Before initiating inotersen, it is crucial to obtain a baseline platelet count.[1][2][4] Inotersen is contraindicated in patients with a platelet count below 100 x 10⁹/L.[1][2][3][11] Renal function, including estimated glomerular filtration rate (eGFR) and urine protein to creatinine (B1669602) ratio (UPCR), should also be assessed at baseline.[4][5]
Q4: What are the signs and symptoms of thrombocytopenia that should be monitored in patients?
A4: Patients should be monitored for any signs or symptoms of thrombocytopenia, which include unusual or prolonged bleeding, such as petechiae (small red or purple spots on the skin), easy bruising, hematoma, nosebleeds, bleeding gums, blood in urine or stool, and exceptionally heavy menstrual bleeding.[4][12] Any such symptoms should prompt an immediate platelet count measurement.[2][4]
Troubleshooting Guide
Issue: Uninterpretable Platelet Count
-
Problem: A platelet measurement may be uninterpretable due to a reaction between antiplatelet antibodies and the anticoagulant ethylenediaminetetraacetic acid (EDTA) in the blood collection tube, causing platelet clumping.[2][6]
-
Solution: If an uninterpretable platelet count occurs, a repeat platelet count should be performed as soon as possible using a different anticoagulant in the blood collection tube, such as sodium citrate (B86180) or heparin.[2] It is critical not to delay the diagnosis and management of potential severe thrombocytopenia due to an uninterpretable result.[2][6]
Quantitative Data Summary
The following table summarizes the monitoring and management recommendations for thrombocytopenia during inotersen treatment based on platelet count.
| Platelet Count (x 10⁹/L) | Monitoring Frequency | Dosing Recommendation | Additional Management |
| ≥ 100 | Weekly[1][2] | Continue weekly dosing[2] | None |
| ≥ 75 to < 100 | Weekly[1][2] | Stop treatment. May resume if platelet count returns to >100 x 10⁹/L.[1][2] | None |
| ≥ 50 to < 75 | Twice weekly until 3 successive values > 75 x 10⁹/L, then weekly.[1][2] | Stop treatment. May resume after 3 successive values > 100 x 10⁹/L and if the benefit outweighs the risk.[1][2] | None |
| ≥ 25 to < 50 | Twice weekly until 3 successive values > 75 x 10⁹/L, then weekly.[1][2] | Stop treatment. May resume after 3 successive values > 100 x 10⁹/L and if the benefit outweighs the risk.[1][2] | Corticosteroids recommended. Consider discontinuing antiplatelet agents or anticoagulants.[1][2] |
| < 25 | Daily until 2 successive values > 25 x 10⁹/L, then twice weekly until 3 successive values > 75 x 10⁹/L, then weekly until stable.[1][2][13] | Discontinue treatment.[1][2] | Corticosteroids recommended. Consider discontinuing antiplatelet agents or anticoagulants.[1][2] |
Experimental Protocols
Protocol: Platelet Count Monitoring
Objective: To monitor platelet counts in patients receiving inotersen treatment to detect and manage thrombocytopenia.
Methodology:
-
Sample Collection:
-
Collect a whole blood sample via venipuncture into a collection tube containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
If platelet clumping is suspected or an uninterpretable result is obtained, collect a new sample in a tube containing an alternative anticoagulant such as sodium citrate or heparin.[2]
-
-
Instrumentation:
-
Utilize an automated hematology analyzer for performing a complete blood count (CBC).
-
-
Procedure:
-
Follow the standard operating procedures for the specific hematology analyzer being used.
-
Ensure proper mixing of the blood sample before analysis to guarantee a homogenous sample.
-
Perform daily quality control checks on the analyzer to ensure the accuracy and precision of the results.
-
-
Data Analysis and Reporting:
-
The platelet count is reported in cells per liter (x 10⁹/L) or cells per microliter (cells/µL).
-
Results should be reviewed promptly by qualified personnel.
-
Any platelet count below 100 x 10⁹/L should trigger the actions outlined in the quantitative data summary table.
-
Visualizations
Caption: Workflow for Monitoring and Managing Inotersen-Induced Thrombocytopenia.
Caption: Proposed Immune-Mediated Mechanism of Inotersen-Induced Thrombocytopenia.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. fepblue.org [fepblue.org]
- 4. drugs.com [drugs.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. drugs.com [drugs.com]
- 7. tjn.org.tr [tjn.org.tr]
- 8. drugs.com [drugs.com]
- 9. Inotersen and severe thrombocytopenia: 2 case reports and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Underlying Immune Disorder May Predispose Some Transthyretin Amyloidosis Subjects to Inotersen-Mediated Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Akcea Announces Its Access and Distribution Strategy for TEGSEDI™ (inotersen) | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 13. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to mitigate renal adverse events with inotersen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate renal adverse events during experiments involving inotersen.
Frequently Asked Questions (FAQs)
Q1: What are the primary renal adverse events associated with inotersen?
A1: The primary renal adverse events observed with inotersen are glomerulonephritis, decreased renal function, and proteinuria.[1][2][3][4] Glomerulonephritis can be severe and may require immunosuppressive treatment, potentially leading to dialysis-dependent renal failure.[1][5] Decreased renal function is often indicated by an increase in serum creatinine (B1669602) and a decrease in the estimated glomerular filtration rate (eGFR).[1][3] Proteinuria is commonly observed as an increased urine protein to creatinine ratio (UPCR).[1][2]
Q2: What is the proposed mechanism for inotersen-induced renal toxicity?
A2: The exact mechanism of inotersen-induced glomerulonephritis is not fully understood, but it is thought to be an immune-mediated process.[6] The accumulation of antisense oligonucleotides (ASOs) in proximal tubule cells of the kidneys may lead to tubular proteinuria.[2] Evidence of C3 and IgG deposition in some cases suggests an immune response.[6] The clearance of inotersen occurs renally, and preclinical models have shown that tubular injury can be associated with anti-drug antibodies.[6]
Q3: What are the recommended baseline and ongoing monitoring procedures to detect renal adverse events?
A3: A comprehensive monitoring strategy is crucial for the early detection and management of renal adverse events.
-
Baseline Monitoring: Before initiating inotersen, it is essential to measure platelet count, serum creatinine, eGFR, and UPCR.[5][7] Inotersen should generally not be initiated in patients with a UPCR of 1000 mg/g or higher.[3]
-
Ongoing Monitoring: During treatment, serum creatinine, eGFR, and UPCR should be monitored every two weeks.[3][5][7] This monitoring should continue for 8 weeks following the discontinuation of inotersen.[5]
Troubleshooting Guides
Issue 1: Elevated Urine Protein to Creatinine Ratio (UPCR)
-
Symptom: A significant increase in UPCR is observed during routine monitoring.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the UPCR measurement on a fresh urine sample to rule out sample collection or handling errors.
-
Assess the magnitude:
-
Investigate the cause: Evaluate for other potential causes of proteinuria.
-
Resume therapy: Inotersen may be resumed once the UPCR decreases to <1000 mg/g, or the underlying cause is identified and corrected.[3][5]
-
Issue 2: Decline in Estimated Glomerular Filtration Rate (eGFR)
-
Symptom: A persistent decrease in eGFR is noted in consecutive measurements.
-
Troubleshooting Steps:
-
Verify the result: Recalculate the eGFR and consider any factors that might affect serum creatinine levels (e.g., diet, muscle mass).
-
Evaluate the severity: If the eGFR drops to <45 mL/minute per 1.73 m², inotersen therapy should be withheld.[3][5]
-
Identify contributing factors: Assess for concomitant use of nephrotoxic drugs or other conditions that could impair renal function.
-
Consider restarting treatment: Therapy may be resumed once the eGFR recovers to ≥45 mL/minute per 1.73 m² and the underlying cause of the decline is addressed.[3][5]
-
Issue 3: Suspected Glomerulonephritis
-
Symptoms: A rapid decline in renal function, significant proteinuria (often nephrotic range), hematuria, and potentially edema.
-
Troubleshooting Steps:
-
Immediate action: Permanently discontinue inotersen therapy if acute glomerulonephritis is confirmed.[5]
-
Diagnostic evaluation: A renal biopsy may be necessary to confirm the diagnosis and determine the type of glomerulonephritis.
-
Initiate immunosuppressive therapy: Promptly begin treatment with immunosuppressive agents as clinically indicated.[5] One reported successful regimen included glucocorticoids and cyclophosphamide.[8]
-
Data Presentation
Table 1: Frequency of Renal Adverse Events with Inotersen in Clinical Trials
| Adverse Event | Inotersen Group | Placebo Group | Reference |
| Decreased renal function | 14% | Not Reported | [1] |
| Increased UPCR | 15% | 8% | [1][2] |
| Increased serum creatinine | 11% | Not Reported | [1] |
| Glomerulonephritis | 3% | 0% | [2][4] |
| Serious Glomerulonephritis | 3% | 0% | [9] |
| Serious Thrombocytopenia | 3% | 0% | [9] |
Experimental Protocols
1. Urine Protein to Creatinine Ratio (UPCR) Measurement
-
Principle: This test normalizes urinary protein excretion to urinary creatinine excretion from a spot urine sample, providing an estimate of 24-hour proteinuria.
-
Methodology:
-
Sample Collection: Collect a random spot urine sample, preferably a first-morning void, in a clean, sterile container.
-
Urine Protein Measurement (Pyrogallol Red Method):
-
A reagent containing pyrogallol (B1678534) red and molybdate (B1676688) is added to the urine sample.
-
The pyrogallol red-molybdate complex binds to protein, causing a color change that is measured spectrophotometrically at approximately 600 nm.
-
The absorbance is proportional to the protein concentration.
-
-
Urine Creatinine Measurement (Jaffe Method):
-
A reagent containing picric acid in an alkaline solution is added to the urine sample.
-
Creatinine reacts with the alkaline picrate (B76445) to form a colored complex.
-
The rate of color formation is measured spectrophotometrically and is proportional to the creatinine concentration.
-
-
Calculation:
-
UPCR (mg/g) = [Urine Protein (mg/dL) / Urine Creatinine (mg/dL)] x 1000
-
-
2. Estimated Glomerular Filtration Rate (eGFR) Calculation
-
Principle: eGFR is calculated from serum creatinine levels using a validated formula, providing an estimate of the kidney's filtration capacity.
-
Methodology:
-
Serum Collection: Collect a blood sample in a serum separator tube.
-
Serum Creatinine Measurement:
-
Use an enzymatic method or a calibrated Jaffe method for accurate serum creatinine determination.
-
-
eGFR Calculation (CKD-EPI 2021 Equation):
-
The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is recommended for calculating eGFR.[4] This equation uses serum creatinine, age, and sex.
-
The formula is complex and typically calculated by laboratory information systems. The general form is:
-
eGFR = 142 × min(SCr/κ, 1)^α × max(SCr/κ, 1)^-1.200 × 0.9938^Age × 1.012 [if female]
-
Where:
-
SCr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
-
min indicates the minimum of SCr/κ or 1
-
max indicates the maximum of SCr/κ or 1
-
-
-
-
Mandatory Visualization
Caption: Inotersen's mechanism and proposed renal toxicity pathway.
Caption: Workflow for monitoring renal adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. niddk.nih.gov [niddk.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 8. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Inotersen Administration in Patients with Renal Considerations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the administration of inotersen in experimental and clinical settings, with a specific focus on patients with renal impairment. The following sections offer a comprehensive overview of dosage adjustments, monitoring protocols, and potential adverse events to ensure the safe and effective use of this antisense oligonucleotide inhibitor.
Dosing and Monitoring in Renal Impairment: A Summary
The following table summarizes the recommended dosage adjustments and monitoring for inotersen based on renal function parameters. Adherence to these guidelines is critical to mitigate the risk of nephrotoxicity.
| Renal Function Parameter | Value | Recommended Action |
| Baseline Assessment | ||
| Estimated Glomerular Filtration Rate (eGFR) | ≥30 to <90 mL/min/1.73 m² | No dosage adjustment is necessary.[1][2][3][4] |
| <30 mL/min/1.73 m² (Severe Impairment/ESRD) | Inotersen has not been studied in this population.[1][3][4] | |
| Urine Protein to Creatinine Ratio (UPCR) | ≥1000 mg/g | Initiation of inotersen is generally not recommended.[1][2][5] |
| During Treatment Monitoring | ||
| eGFR | Drops to <45 mL/min/1.73 m² | Hold inotersen treatment and investigate the cause.[1][2][4] |
| UPCR | Rises to ≥1000 mg/g | Hold inotersen treatment and investigate the cause.[1][2][4] |
| Rises to ≥2000 mg/g | Hold treatment and evaluate for acute glomerulonephritis. If confirmed, permanently discontinue inotersen.[1][2][4] | |
| Resumption of Treatment | ||
| eGFR | Recovers to ≥45 mL/min/1.73 m² | Weekly dosing may be reinitiated.[1][2][4] |
| UPCR | Decreases to <1000 mg/g | Weekly dosing may be reinitiated.[1][2][4] |
Experimental Protocols: Renal Function Monitoring
Consistent and rigorous monitoring of renal function is paramount during inotersen administration. The following protocol outlines the key monitoring steps.
Objective: To detect and manage potential renal adverse events associated with inotersen treatment.
Materials:
-
Laboratory requisitions for serum creatinine, eGFR, and UPCR.
-
Urine collection containers.
-
Patient medical records for documentation.
Procedure:
-
Baseline Assessment: Prior to the first dose of inotersen, measure the patient's serum creatinine, calculate the eGFR, and determine the UPCR from a spot urine sample.[2][5] A complete urinalysis should also be performed.[2][5]
-
Routine Monitoring: During inotersen therapy, monitor serum creatinine, eGFR, UPCR, and perform a urinalysis every two weeks.[1][2][5]
-
Post-Treatment Monitoring: Continue to monitor renal function for at least 8 weeks following the discontinuation of inotersen.[2]
-
Data Analysis and Action:
-
Compare all results to baseline and the established thresholds for dose modification (see table above).
-
Any significant deviation should trigger a clinical investigation to determine the underlying cause.
-
Document all findings and actions taken in the patient's record.
-
Troubleshooting Guide and FAQs
This section addresses common questions and issues that may arise during the use of inotersen in a research or clinical setting, particularly concerning renal function.
Frequently Asked Questions (FAQs)
-
Q1: Is a dose adjustment required for a patient with mild renal impairment at the start of treatment? A1: No, a dose adjustment is not required for patients with mild to moderate renal impairment, defined as an eGFR of 30 to <90 mL/min/1.73 m².[1][2][3][4]
-
Q2: What is the recommended course of action if a patient's eGFR drops below 45 mL/min/1.73 m² during the study? A2: If a patient's eGFR falls below this threshold, the administration of inotersen should be held.[1][2][4] An investigation into the cause of the renal function decline should be initiated promptly.
-
Q3: Can inotersen treatment be resumed after it has been held due to renal concerns? A3: Yes, weekly dosing may be restarted if the eGFR recovers to ≥45 mL/min/1.73 m² and the UPCR decreases to below 1000 mg/g, or if the underlying cause of the renal decline is identified and corrected.[1][2][4]
-
Q4: What specific steps should be taken if a patient's UPCR exceeds 2000 mg/g? A4: A UPCR of this level requires an immediate hold of the inotersen dose and a thorough evaluation for acute glomerulonephritis.[1][2][4] If acute glomerulonephritis is confirmed, inotersen must be permanently discontinued.[1][2][4]
-
Q5: Has inotersen been studied in patients with severe renal impairment or those on dialysis? A5: No, inotersen has not been studied in patients with severe renal impairment (eGFR <30 mL/min/1.73 m²) or end-stage renal disease.[1][3][4]
Troubleshooting Scenarios
-
Scenario 1: A patient presents with a UPCR of 1200 mg/g at the screening visit.
-
Scenario 2: During routine bi-weekly monitoring, a patient's eGFR is found to be 40 mL/min/1.73 m², a significant drop from their baseline of 70 mL/min/1.73 m².
Visualizing the Dosing Decision Pathway
The following diagram illustrates the logical workflow for making dosage decisions for inotersen based on a patient's renal function parameters.
Inotersen Renal Dosing and Monitoring Workflow
References
Technical Support Center: Enhancing the Stability and Shelf-Life of Inotersen Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability and shelf-life of inotersen solutions. It includes troubleshooting guides for common issues encountered during experiments, detailed FAQs, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for inotersen solutions?
A1: For long-term storage, inotersen solutions should be refrigerated at 2°C to 8°C and protected from light. The solution should not be frozen. For short-term use, it can be stored at room temperature (up to 30°C) for up to six weeks.[1][2]
Q2: What are the visible signs of inotersen solution degradation?
A2: Inotersen solutions should be clear and colorless to pale yellow.[3][4] Any presence of cloudiness, discoloration, or visible particulate matter indicates potential degradation or contamination, and the solution should not be used.[5][6]
Q3: What are the primary degradation pathways for inotersen?
A3: As a 2'-O-methoxyethyl modified phosphorothioate (B77711) antisense oligonucleotide, inotersen is susceptible to degradation through several pathways common to this class of molecules. These include:
-
Oxidative Degradation: The phosphorothioate backbone can be oxidized to a phosphodiester linkage, particularly in the presence of oxidizing agents.[7]
-
Hydrolytic Cleavage: At pH extremes and elevated temperatures, the oligonucleotide chain can be cleaved, leading to the formation of shorter fragments ("shortmers").
-
Depurination: Acidic conditions can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar, resulting in an abasic site.[1][8]
Q4: How should I prepare an inotersen solution for experimental use after refrigerated storage?
A4: Before use, the pre-filled syringe or vial should be allowed to reach room temperature by leaving it out for at least 30 minutes.[3][4] Do not use any other methods to warm the solution, such as a water bath or microwave.[3][4]
Q5: Can I shake the inotersen solution to ensure homogeneity?
A5: No, you should not shake the inotersen solution.[2] Shaking can potentially lead to aggregation or other physical instabilities. Gentle swirling is sufficient if mixing is required.
Troubleshooting Guides
Issue 1: Observation of Particulate Matter or Cloudiness in the Solution
| Possible Cause | Troubleshooting Steps |
| Precipitation due to cold storage | 1. Allow the solution to come to room temperature for at least 30 minutes without any external heating.[3][4]2. Gently swirl the vial to redissolve any precipitate. Do not shake vigorously.[2]3. Visually inspect for complete dissolution. If particulates remain, do not use the solution. |
| Aggregation of the oligonucleotide | 1. This may be caused by improper handling, such as vigorous shaking, or exposure to incompatible materials.2. If aggregation is suspected, the solution should be discarded as it can affect experimental results and is not suitable for use. |
| Contamination | 1. Review aseptic handling techniques to prevent microbial or particulate contamination.2. If contamination is suspected, discard the solution immediately. |
Issue 2: Discoloration of the Solution (Yellowing or Darkening)
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Minimize exposure of the solution to air by keeping vials sealed until use.2. Avoid introducing any potential oxidizing agents into the solution.3. Store protected from light, as light can accelerate oxidative degradation.[1] |
| pH Shift | 1. Ensure that any buffers or diluents used are within the recommended pH range for oligonucleotide stability (typically neutral to slightly alkaline).[7]2. Inotersen solutions are formulated with hydrochloric acid and sodium hydroxide (B78521) to adjust the pH, and significant deviations can cause degradation.[4] |
| Exposure to Light | 1. Always store inotersen solutions in their original light-protecting packaging.[1]2. When handling, minimize exposure to direct and strong laboratory light. |
Quantitative Data on Inotersen Stability
The following tables summarize the expected stability of phosphorothioate oligonucleotides, like inotersen, under various stress conditions. The exact degradation percentages for inotersen are proprietary; however, this data provides a general understanding of its stability profile.
Table 1: Effect of Temperature on Oligonucleotide Stability (in TE Buffer, pH 8.0)
| Temperature | Storage Medium | Approximate Stability |
| -20°C (Frozen) | TE Buffer / Nuclease-free water / Dry | Up to 24 months[9] |
| 4°C (Refrigerated) | TE Buffer / Nuclease-free water / Dry | Beyond 1 year[9] |
| 37°C (Elevated) | TE Buffer | Exhibits the best stability compared to water or dry storage at this temperature[9] |
Table 2: General Forced Degradation Conditions for Phosphorothioate Oligonucleotides
| Stress Condition | Typical Parameters | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Depurination, Chain cleavage |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Chain cleavage |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of phosphorothioate to phosphodiester[7] |
| Thermal Degradation | 80°C, 48 hours | Chain cleavage |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Potential for various degradation products |
Experimental Protocols
Stability-Indicating Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) Method for Inotersen
This method is designed to separate inotersen from its potential degradation products and impurities.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY UPLC OST C18).
2. Reagents and Mobile Phases:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 10 mM Triethylamine (TEA) in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample Diluent: Mobile Phase A.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 60 - 80°C (to denature secondary structures)[1] |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 - 20 µL |
| Gradient Program | Start with a low percentage of Mobile Phase B, and create a linear gradient to a higher percentage over 15-30 minutes to elute the oligonucleotide.[1] |
4. Sample Preparation:
-
Dilute the inotersen solution to a working concentration (e.g., 1-10 µM) with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
5. Data Analysis:
-
The purity of the inotersen peak is determined by calculating the peak area relative to the total area of all peaks in the chromatogram.
-
Degradation products will typically appear as new peaks, often eluting earlier than the main inotersen peak.
Visualizations
Caption: Major degradation pathways of inotersen under various stress conditions.
Caption: A logical workflow for troubleshooting common issues with inotersen solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
Technical Support Center: Troubleshooting Inconsistent Time to Remission (TTR) Reduction in Experimental Models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Time to Remission (TTR) reduction in their experimental models. The following question-and-answer format directly addresses common issues to help you identify potential sources of variability and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in TTR within the same treatment group. What are the primary sources of this inconsistency?
A1: Inconsistent TTR results within a single cohort can stem from a combination of biological and technical factors. Key sources of variability include:
-
Animal-Related Factors: Even in inbred strains, there can be subtle physiological differences between individual animals.[1] Factors such as age, sex, body weight, and underlying health status can influence drug metabolism and response.[2] Genetic drift in animal colonies over time can also introduce unexpected variability.
-
Tumor Heterogeneity: Both inter-tumoral (between different animals) and intra-tumoral (within a single tumor) heterogeneity are major contributors to varied drug responses.[3][4] Patient-derived xenograft (PDX) models, while valuable, are known to have long latency periods and variable engraftment rates, which can impact the consistency of TTR.[5]
-
Tumor Microenvironment (TME): The site of tumor implantation (orthotopic vs. subcutaneous) significantly impacts the TME, which in turn can alter therapeutic response.[6][7] The interaction between the tumor and the host stroma can vary between animals, leading to different TTR outcomes.[8]
-
Experimental Procedures: Minor inconsistencies in experimental procedures can introduce significant variability. This includes variations in tumor cell implantation technique, drug formulation and administration, and animal handling.[9][10]
Q2: Could our animal handling procedures be affecting our TTR results?
A2: Yes, animal handling is a critical and often underestimated source of experimental variability. Stress induced by improper or inconsistent handling can lead to physiological changes that impact tumor growth and drug response.
-
Handling-Induced Stress: Conventional tail handling of mice has been shown to induce aversion and anxiety-like behavior compared to gentler methods like tunnel handling or cupping.[7][11] This stress can alter an animal's hormonal balance and immune response, potentially confounding experimental results.[1]
-
Impact on Welfare and Data Quality: Low-stress handling methods not only improve animal welfare but also enhance the reliability and reproducibility of scientific data.[1][9] The frequency and technique of handling can have sex-specific effects on behavior and stress hormone levels.[11]
Q3: How can we standardize our tumor measurement protocol to reduce variability in TTR assessment?
A3: Standardization of tumor measurement is crucial for obtaining reliable TTR data. The most common method, caliper measurement, is prone to inter-observer variability and inaccuracies.
-
Caliper Measurement Inaccuracies: While widely used, caliper measurements can have significant inter-observer error, with average measurement errors between operators reported to be as high as 80.6% in some cases.[12] The formula used to calculate tumor volume from linear measurements can also be a source of inconsistency, with over 15 different methods having been described in the literature.[13]
-
Imaging as a More Accurate Alternative: Imaging modalities such as MRI and optical 3D scanning offer more accurate and reproducible tumor volume measurements compared to calipers.[12][14] Standardizing on an imaging-based method can significantly reduce measurement-related variability.
-
Establishing a Clear Protocol: Regardless of the method chosen, it is essential to have a detailed and standardized protocol for tumor measurement. This should include the frequency of measurement, the specific anatomical landmarks to be used, and the criteria for defining remission. A common formula for caliper-based volume is V = 1/2(Length × Width²).[15]
Q4: We are using a patient-derived xenograft (PDX) model and see a wide range of TTRs. Is this expected?
A4: Yes, a wider range of TTR is often expected with PDX models compared to cell-line-derived xenografts (CDXs). This is due to the inherent biological heterogeneity of patient tumors.
-
Preservation of Tumor Heterogeneity: PDX models are valued for their ability to retain the molecular and cellular heterogeneity of the original patient tumor.[16][17] This also means that the variability in drug response seen in the clinic is more likely to be recapitulated in these models.
-
Engraftment and Growth Rate Variability: The time to initial tumor establishment in PDX models can vary significantly, from a few weeks to several months.[17][18] Furthermore, the tumor growth rate can increase with subsequent passages in mice, which can be a source of variability if not carefully controlled for.[19][20]
-
Clonal Selection: The process of engrafting and passaging a patient's tumor in mice can lead to the selection of certain tumor cell clones over others, which may not fully represent the original tumor's response to therapy.[3]
Q5: Our compound shows promising results in vitro but inconsistent TTR in vivo. What could be the disconnect?
A5: The transition from in vitro to in vivo is a common point where inconsistencies arise. The complexity of a living organism introduces many variables not present in cell culture.
-
Pharmacokinetics and Drug Metabolism: The absorption, distribution, metabolism, and excretion (ADME) of a compound can vary significantly between different animal species and even between different strains of mice.[9][21][22] These differences can lead to variations in the effective concentration of the drug at the tumor site.
-
The Role of the Tumor Microenvironment (TME): The TME, which is absent in 2D cell culture, plays a crucial role in modulating drug efficacy.[3][7] Factors such as hypoxia, nutrient availability, and interactions with stromal and immune cells can all contribute to drug resistance.
-
Limitations of Preclinical Models: It is important to acknowledge that animal models, while essential, do not perfectly replicate human disease.[14][23] The differences in the immune system and other physiological aspects between mice and humans can lead to discrepancies in drug response.
Data Presentation
Table 1: Key Sources of Variability in Preclinical TTR Experiments
| Source of Variability | Specific Factors | Potential Impact on TTR | Mitigation Strategies |
| Animal Model | Species, strain, sex, age, health status, microbiome | Altered drug metabolism, immune response, and tumor growth kinetics.[2] | Use well-characterized and genetically stable animal strains. Control for age, sex, and weight. Acclimatize animals properly. |
| Tumor Model | Cell line vs. PDX, tumor heterogeneity, implantation site | Variable engraftment rates, growth kinetics, and drug sensitivity.[17] | Use low-passage PDX models. Consider orthotopic implantation for greater clinical relevance.[6] Characterize tumor models thoroughly. |
| Experimental Procedures | Animal handling, drug formulation/administration, tumor measurement | Stress-induced physiological changes, inconsistent drug exposure, inaccurate endpoint assessment.[9][14] | Standardize all protocols. Use low-stress handling techniques. Validate drug formulation and administration route. Employ imaging for tumor measurements where possible. |
| Data Analysis | Statistical methods, definition of remission | Misinterpretation of results, failure to detect significant effects. | Pre-define endpoints and statistical analysis plan. Use appropriate statistical models to account for variability.[24] |
Table 2: Comparison of Tumor Measurement Techniques
| Technique | Advantages | Disadvantages | Reported Variability |
| Manual Calipers | Low cost, easy to use. | High inter-observer variability, inaccurate for small or irregularly shaped tumors.[14] | Average measurement error between operators can be as high as 80.6%.[12] |
| Ultrasound Imaging | Real-time imaging, good for soft tissue. | Requires specialized equipment and trained personnel. | More accurate than calipers, especially for preclinical xenograft tumors. |
| Magnetic Resonance Imaging (MRI) | High-resolution 3D imaging, excellent soft tissue contrast. | High cost, long acquisition times, requires anesthesia. | Considered a gold standard for accurate volume assessment. Low intra-observer variability (CV of 2-3%).[12] |
| Optical 3D Scanning | Rapid, non-contact, high accuracy. | Can be affected by animal fur and skin pigmentation. | High correlation with tumor weight (r=0.726) and minimal inter-operator variability compared to calipers.[12] |
Experimental Protocols
Detailed Methodology for a TTR Reduction Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for the particular tumor model and therapeutic agent being studied.
-
Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD-SCID, NSG) for the xenograft model.
-
Source animals from a reputable vendor and ensure they are of a consistent age and weight range.
-
Acclimatize animals to the facility for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Tumor Cell Culture and Implantation:
-
Culture cancer cells under sterile conditions using the recommended medium and supplements.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Resuspend cells in a suitable vehicle (e.g., PBS, Matrigel) at the desired concentration.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Begin monitoring for tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions using a calibrated digital caliper or an imaging system at least twice a week.
-
Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Therapeutic Agent Preparation and Administration:
-
Prepare the therapeutic agent and vehicle control according to a standardized protocol.
-
Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at the pre-determined dose and schedule.
-
Monitor animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
-
Endpoint Assessment (Time to Remission):
-
Continue to measure tumor volume regularly throughout the study.
-
Define "remission" based on a pre-specified criterion. This could be:
-
Complete Remission (CR): Disappearance of the tumor.
-
Partial Remission (PR): A specific percentage reduction in tumor volume (e.g., ≥ 50%) from baseline.
-
-
The Time to Remission (TTR) is the time from the start of treatment to the first observation of remission.
-
Define humane endpoints for euthanasia, such as tumor volume exceeding a certain limit (e.g., 2000 mm³) or signs of significant distress.[25]
-
-
Data Analysis:
-
Record the TTR for each animal that achieves remission.
-
Use appropriate statistical methods (e.g., Kaplan-Meier analysis, log-rank test) to compare TTR between treatment and control groups.
-
Analyze other relevant endpoints, such as tumor growth inhibition and overall survival.
-
Mandatory Visualizations
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from the first-in-human in vivo CRISPR/Cas9 editing of the TTR gene by NTLA-2001 trial in patients with transthyretin amyloidosis with cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the tumor immune microenvironment for drug discovery using 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The local microenvironment matters in preclinical basic and translational studies of cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Preclinical models and emerging technologies to study the effects of the tumor microenvironment on cancer heterogeneity and drug resistance [frontiersin.org]
- 8. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
- 22. Strain differences in the metabolism and action of drugs in mice and rats. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing the Immunogenicity of Inotersen in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the potential for immunogenicity associated with the long-term use of inotersen.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment with inotersen?
In long-term clinical studies, a notable percentage of patients treated with inotersen have developed ADAs. In the pivotal Phase 2/3 clinical study, the overall incidence of patients who developed ADAs was 30% after 65 weeks of treatment.[1] The median onset for the development of these antibodies was 203 days.[1] In a 9-month study in monkeys, the incidence of ADAs appeared to be dose-dependent, ranging from 28.6% to 50.0%.[1]
Q2: Are the anti-inotersen antibodies neutralizing?
The available data from both preclinical and clinical studies indicate that the ADAs generated in response to inotersen are binding antibodies but not neutralizing antibodies.[1] This means that while they bind to the drug, they do not appear to inhibit its therapeutic activity.[1]
Q3: How does the presence of ADAs affect the efficacy of inotersen?
The development of ADAs has not been shown to have a clinically significant impact on the efficacy of inotersen.[1] Studies have demonstrated that there is no effect of ADAs on plasma transthyretin (TTR) levels, which is the key pharmacodynamic marker of inotersen's activity.[1] Long-term open-label extension studies have continued to show sustained benefit in patients treated with inotersen, further supporting that ADAs do not compromise its therapeutic effect.[2][3][4][5]
Q4: What is the impact of ADAs on the pharmacokinetics (PK) of inotersen?
The presence of ADAs has a minimal effect on the peak plasma concentration (Cmax) and total exposure (AUC) of inotersen.[1] However, elevated plasma trough levels of the drug have been observed in both ADA-positive animals and humans.[1] Despite this, ADAs did not affect tissue exposure of inotersen in long-term monkey studies.[1]
Q5: Is there an association between ADA formation and adverse events?
No association has been observed between the presence of ADAs and toxicity findings in either preclinical or clinical studies.[1] Specifically, there was no difference in hematology (including platelet counts), kidney function tests, or the overall incidence of adverse events between patients who were ADA-positive and those who were ADA-negative.[1] Routine monitoring of platelets and renal function is a standard part of inotersen treatment, and these safety measures have been effective in managing potential risks, independent of ADA status.[3][4][6]
Troubleshooting Guide
This guide provides troubleshooting for common issues that may arise during the assessment of inotersen immunogenicity.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background in ADA assay | 1. Non-specific binding of detection antibody. 2. Insufficient blocking. 3. Contaminated reagents. | 1. Titrate detection antibody to optimal concentration. 2. Optimize blocking buffer composition and incubation time. 3. Use fresh, filtered buffers and high-quality reagents. |
| Inconsistent results between replicate wells | 1. Pipetting errors. 2. Improper mixing of samples or reagents. 3. Edge effects in the assay plate. | 1. Ensure accurate and consistent pipetting technique. 2. Thoroughly mix all solutions before use. 3. Avoid using the outer wells of the plate or use a temperature-controlled incubator. |
| Positive ADA result with no apparent clinical impact | This is the expected finding with inotersen based on current clinical data. | 1. Confirm the positive result with a confirmatory assay. 2. Characterize the ADA response (e.g., titer, isotype). 3. Continue to monitor the patient's clinical status and pharmacodynamic markers (e.g., TTR levels) as per standard protocol. The presence of non-neutralizing ADAs is not expected to alter the treatment plan. |
| Concern about potential for neutralizing antibodies | Although not observed to date, it is a theoretical possibility with any therapeutic protein or oligonucleotide. | 1. If there is a loss of therapeutic effect that cannot be explained by other factors, a neutralizing antibody (NAb) assay should be considered. 2. A cell-based assay or a competitive ligand-binding assay can be developed to assess the neutralizing potential of the ADAs. |
Quantitative Data Summary
The following tables summarize the key quantitative data on the immunogenicity of inotersen from preclinical and clinical studies.
Table 1: Incidence and Characteristics of Anti-Inotersen Antibodies
| Species | Study Duration | Incidence of ADAs | Median Onset of ADAs | Median/Peak Titer | Reference |
| Mice | Long-term | 0% | N/A | N/A | [1] |
| Monkeys | 36 weeks | 28.6% - 50.0% (dose-dependent) | 185 days | Median: 8 (or 400 with MRD of 50) | [1] |
| Humans | 65 weeks | 30% | 203 days | Median Peak: 300 | [1] |
MRD: Minimum Required Dilution
Experimental Protocols
While specific, proprietary assay protocols are not publicly available, the following section outlines the general methodology for a key experiment in assessing immunogenicity.
Anti-Drug Antibody (ADA) Bridging ELISA (General Protocol)
This assay is a common format for detecting ADAs in patient samples.
-
Plate Coating: High-binding ELISA plates are coated with a biotin-labeled inotersen and a DIG-labeled inotersen conjugate and incubated overnight at 2-8°C.
-
Washing: The plate is washed with a suitable wash buffer to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Patient serum or plasma samples, along with positive and negative controls, are diluted and added to the wells. The plate is incubated for 1-2 hours at room temperature to allow ADAs to bind to the inotersen conjugates, forming a "bridge".
-
Washing: The plate is washed to remove unbound sample components.
-
Detection: An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped with a stop solution.
-
Data Acquisition: The optical density is read using a plate reader at the appropriate wavelength.
-
Data Analysis: A cut-point is established using samples from treatment-naïve individuals. Samples with a signal above the cut-point are considered presumptively positive for ADAs and should be further evaluated in a confirmatory assay.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inotersen Mechanism of Action in Hepatocytes.
Caption: Workflow for Immunogenicity Assessment.
Caption: Decision Tree for Troubleshooting Immunogenicity.
References
- 1. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
Inotersen Technical Support Center: A Guide for Laboratory Professionals
This technical support center provides best practices for the handling and storage of inotersen in a laboratory setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
1. How should inotersen be stored upon receipt?
Proper storage of inotersen is critical to maintain its integrity and performance in experiments. Storage conditions depend on whether the compound is in a solid (lyophilized) or liquid state.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 24 months | Store in a desiccator to minimize moisture exposure. Protect from light.[1] |
| Stock Solution (in TE buffer) | -20°C or -80°C | Up to 24 months | Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Working Dilutions | 4°C | Up to 4 days | Store in the dark. Discard after this period to ensure experimental reproducibility.[3] |
| Clinical Formulation (Tegsedi®) | 2°C to 8°C (refrigerated) | As per expiration date | Protect from light. Do not freeze. Can be kept at room temperature (up to 30°C) for a maximum of 6 weeks.[4] |
2. What is the recommended procedure for reconstituting lyophilized inotersen?
For research-grade lyophilized inotersen, a standard protocol for antisense oligonucleotides should be followed to ensure complete solubilization and stability.
Experimental Protocol: Reconstitution of Lyophilized Inotersen
Materials:
-
Lyophilized inotersen vial
-
Sterile, nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) or sterile, nuclease-free water. TE buffer is preferred for long-term stability.
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-Reconstitution: Before opening, centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to ensure the lyophilized powder is at the bottom of the tube.[5]
-
Solvent Addition: Carefully add the calculated volume of TE buffer or nuclease-free water to the vial to achieve the desired stock concentration (e.g., 100 µM). A common calculation is to multiply the number of nanomoles of the oligo by 10 to get the volume in microliters for a 100 µM solution.[5][6]
-
Dissolution: Gently vortex the vial for 15-30 seconds to mix. Let the vial sit at room temperature for a few minutes to allow the powder to fully dissolve.
-
Final Check: Visually inspect the solution to ensure there are no particulates. If not fully dissolved, gentle warming to 55°C for 1-5 minutes followed by vortexing can be attempted.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, nuclease-free tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2]
3. What solutions and buffers are compatible with inotersen for in vitro experiments?
Inotersen, as a phosphorothioate-modified antisense oligonucleotide, exhibits good stability in a variety of aqueous solutions.
-
Recommended Buffers: TE buffer is the ideal storage and dilution buffer due to its stable pH and chelating properties which inhibit nucleases.[7] Tris-based buffers (pH 7.0-8.0) are also suitable.
-
Cell Culture Media: Inotersen is generally compatible with standard cell culture media (e.g., DMEM, RPMI-1640) for the duration of typical cell-based assays. For experiments involving serum, it is recommended to use heat-inactivated serum (65°C for 30 minutes) to reduce exonuclease activity, even with the protective phosphorothioate (B77711) backbone of inotersen.[8]
-
Solutions to Avoid: Avoid highly acidic solutions (pH < 6.0) as they can lead to degradation of the oligonucleotide.[3] Using distilled water is not recommended for long-term storage as its pH can be slightly acidic.[3]
4. What are the essential safety precautions for handling inotersen in the lab?
While inotersen is not classified as a hazardous substance, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling inotersen in powder or solution form.
-
Engineering Controls: When handling the lyophilized powder, it is advisable to work in a fume hood or a designated area with good ventilation to avoid inhalation of airborne particles.
-
Spill Management: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Clean the area with a suitable laboratory detergent.
5. How should inotersen and contaminated lab materials be disposed of?
Inotersen and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) should be treated as chemical waste.
Disposal Protocol:
-
Segregation: Collect all inotersen waste separately from general lab trash. This includes unused solutions, contaminated consumables, and empty vials.
-
Labeling: Place the waste in a clearly labeled, sealed container designated for chemical or pharmaceutical waste.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of inotersen waste down the drain or in regular trash.[9]
6. What quality control methods can be used to assess the integrity of inotersen?
For research applications requiring high purity, several analytical techniques can be employed to verify the quality of inotersen.
| QC Method | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight and sequence identity of the oligonucleotide.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the full-length oligonucleotide and quantify any truncated or modified sequences.[10][11][12] |
| UV Spectrophotometry | To determine the concentration of the oligonucleotide solution by measuring absorbance at 260 nm.[10] |
| Capillary Electrophoresis (CE) | To provide high-resolution analysis of purity and length.[10][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving lyophilized inotersen | - Insufficient mixing or incubation time.- High concentration of the stock solution. | - Gently warm the solution to 55°C for 1-5 minutes and vortex again.[5]- If a precipitate persists, it may be silica (B1680970) from synthesis; this can be removed by filtration or by using the supernatant.[5]- Reconstitute at a lower concentration. |
| Inconsistent or no target knockdown in cell culture | - Inefficient cellular uptake.- Degradation of inotersen.- Incorrect sequence for the target mRNA.- Suboptimal assay conditions. | - Optimize the delivery method (e.g., transfection reagent concentration, gymnotic uptake conditions).[13]- Ensure proper storage and handling to prevent degradation; use fresh dilutions.- Verify the inotersen sequence against the target mRNA sequence.- Perform a dose-response and time-course experiment to determine optimal conditions.[13]- Use appropriate positive and negative controls (e.g., scrambled sequence).[14] |
| High variability between experimental replicates | - Pipetting errors.- Cross-contamination.- Inconsistent cell health or density. | - Use calibrated pipettes and proper pipetting techniques.- Use fresh, sterile pipette tips for each reagent and sample.- Ensure uniform cell seeding and monitor cell health throughout the experiment. |
| Unexpected cellular toxicity | - High concentration of inotersen or delivery reagent.- Off-target effects. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Test a scrambled or mismatch control oligonucleotide to rule out non-sequence-specific effects.[14] |
Visual Guides
Caption: Mechanism of action of inotersen in hepatocytes.
Caption: General experimental workflow for inotersen in cell culture.
Caption: Troubleshooting decision tree for inotersen experiments.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. gambusia.zo.ncsu.edu [gambusia.zo.ncsu.edu]
- 6. Oligo Reconstitution Lyophilized [biosyn.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. idtdna.com [idtdna.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]
- 11. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 12. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. ncardia.com [ncardia.com]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Clinical Trial Comparison of Inotersen and Other TTR Silencers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inotersen and other transthyretin (TTR) silencers for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. The following analysis is based on data from pivotal head-to-head and placebo-controlled clinical trials, with a focus on quantitative outcomes and experimental methodologies.
Hereditary transthyretin-mediated amyloidosis is a progressive and fatal disease caused by mutations in the TTR gene, leading to the production of misfolded TTR protein that deposits as amyloid fibrils in various tissues, including peripheral nerves and the heart.[1] A new class of drugs, known as TTR silencers, has emerged as a promising therapeutic strategy. These agents work by reducing the production of TTR protein in the liver, thereby slowing or halting disease progression.[2] This guide will compare the clinical trial data for inotersen, an antisense oligonucleotide (ASO), with other leading TTR silencers: patisiran, vutrisiran (small interfering RNAs - siRNAs), and eplontersen (a ligand-conjugated antisense oligonucleotide - LICA).
Mechanisms of Action: ASO vs. RNAi
Inotersen and patisiran employ distinct mechanisms to achieve TTR protein reduction. Inotersen, an antisense oligonucleotide, is a single strand of nucleic acids that binds to the messenger RNA (mRNA) of the TTR gene. This binding event triggers the degradation of the TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into TTR protein.
Patisiran, on the other hand, is a small interfering RNA (siRNA) encapsulated in a lipid nanoparticle for delivery to the liver.[3][4] Once inside the hepatocyte, the double-stranded siRNA engages the RNA-induced silencing complex (RISC).[5] The RISC complex then unwinds the siRNA, and one strand guides the complex to the complementary TTR mRNA sequence, leading to its cleavage and subsequent degradation.[3][5] This process of RNA interference (RNAi) effectively silences the TTR gene.[6] Vutrisiran is a second-generation siRNA with enhanced stability. Eplontersen is a ligand-conjugated antisense (LICA) medicine designed to inhibit the production of TTR protein.[7]
Pivotal Clinical Trials: An Overview
Direct head-to-head comparative trials between all TTR silencers are limited. Therefore, this guide will primarily draw comparisons from their respective pivotal Phase 3 trials:
It is important to note that the HELIOS-A and NEURO-TTRansform trials utilized an external placebo group from the APOLLO and NEURO-TTR studies, respectively, for their primary efficacy comparisons.[9]
Experimental Protocols of Pivotal Trials
NEURO-TTR (Inotersen)
-
Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled international study.[10]
-
Intervention: Inotersen 300 mg administered as a subcutaneous injection once weekly for 15 months.[10]
-
Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.[10]
APOLLO (Patisiran)
-
Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled global study.[13]
-
Patient Population: 225 adult patients with hATTR amyloidosis with polyneuropathy.[1] Eligible patients were 18-85 years old with a Neuropathy Impairment Score (NIS) of 5-130.
-
Intervention: Patisiran 0.3 mg/kg administered intravenously once every three weeks for 18 months.[1]
-
Primary Endpoint: Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) at 18 months.[1][13]
-
Secondary Endpoints: Included the change from baseline in the Norfolk QoL-DN score.
HELIOS-A (Vutrisiran)
-
Study Design: A Phase 3, global, open-label study with a patisiran reference comparator arm and an external placebo group from the APOLLO study.[9][14] Patients were randomized 3:1 to vutrisiran or patisiran.[9]
-
Patient Population: 164 adult patients with hATTR amyloidosis with polyneuropathy.[9]
-
Intervention: Vutrisiran 25 mg administered as a subcutaneous injection once every 3 months for 18 months.[9][14]
-
Primary Endpoint: Change from baseline in mNIS+7 at 9 months versus the external placebo group.[9][14]
-
Secondary Endpoints: Included change from baseline in Norfolk QoL-DN.[9]
NEURO-TTRansform (Eplontersen)
-
Study Design: A global, open-label, randomized trial with an external placebo group from the NEURO-TTR study.[15]
-
Patient Population: 168 adult patients with Stage 1 or 2 ATTRv polyneuropathy.[16]
-
Intervention: Eplontersen 45 mg administered subcutaneously every 4 weeks.[16]
-
Co-Primary Endpoints: Percent change in serum TTR concentration from baseline and change from baseline in mNIS+7 at 35 weeks versus the external placebo group.[15]
-
Secondary Endpoint: Change from baseline in the Norfolk QoL-DN.
Efficacy Data Comparison
The following tables summarize the key efficacy outcomes from the pivotal trials. It is important to reiterate that these are not from direct head-to-head trials, and cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.
Table 1: Change in Modified Neuropathy Impairment Score +7 (mNIS+7) A lower score indicates less impairment. A negative change from baseline indicates improvement.
| Trial (Drug) | Duration | Treatment Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Difference vs. Placebo (p-value) |
| NEURO-TTR (Inotersen) | 15 Months | Not explicitly stated, but showed significant benefit vs. placebo | Not explicitly stated, but showed significant worsening | Statistically significant (p<0.0001)[7] |
| APOLLO (Patisiran) | 18 Months | -6.0 | +28.0 | -34.0 (<0.001) |
| HELIOS-A (Vutrisiran) | 9 Months | -2.2 | +14.8 (External Placebo) | -17.0 (p=3.5x10-12)[9] |
| NEURO-TTRansform (Eplontersen) | 66 Weeks | +0.3 | +25.1 (External Placebo) | -24.8 (p<0.001)[16] |
Table 2: Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Score A lower score indicates better quality of life. A negative change from baseline indicates improvement.
| Trial (Drug) | Duration | Treatment Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Difference vs. Placebo (p-value) |
| NEURO-TTR (Inotersen) | 15 Months | +0.99 | +12.67 | -11.68 (p=0.0006)[17] |
| APOLLO (Patisiran) | 18 Months | -6.7 | +14.4 | -21.1 (<0.001) |
| HELIOS-A (Vutrisiran) | 9 Months | Significant improvement vs. placebo | Significant worsening | Statistically significant[9] |
| NEURO-TTRansform (Eplontersen) | 35 Weeks | Statistically significant improvement | Significant worsening | Statistically significant (p<0.0001)[18] |
Table 3: Reduction in Serum TTR Concentration
| Drug | Mean Reduction from Baseline |
| Inotersen | ~79% at Week 65[13] |
| Patisiran | ~80% within 10-14 days[19] |
| Vutrisiran | Non-inferior to patisiran in TTR reduction |
| Eplontersen | ~81.2% at 35 weeks[18] |
An indirect treatment comparison of patisiran and inotersen suggested that patisiran demonstrated greater treatment effects on both mNIS+7 and Norfolk QoL-DN.[20]
Safety and Tolerability
Inotersen (NEURO-TTR): The most significant adverse events associated with inotersen are thrombocytopenia (low platelet count) and glomerulonephritis (a type of kidney disease).[1] Due to these risks, regular monitoring of platelet counts and renal function is required.[1] In the NEURO-TTR study, there were three serious adverse events of thrombocytopenia, one of which was fatal due to intracranial hemorrhage.[7]
Patisiran (APOLLO): The most common adverse events with patisiran are infusion-related reactions, which are generally mild to moderate in severity. Premedication can help to minimize these reactions.[4]
Vutrisiran (HELIOS-A): Vutrisiran has shown an encouraging safety profile, with the most common adverse events being mild to moderate.[9] Injection site reactions were reported in a small percentage of patients and were transient.
Eplontersen (NEURO-TTRansform): Eplontersen has demonstrated a favorable safety and tolerability profile.[18]
Conclusion
References
- 1. alnylam.com [alnylam.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnhelp.org [pnhelp.org]
- 5. Quality of Life and Objective Measures of Diabetic Neuropathy in a Prospective Placebo-Controlled Trial of Ruboxistaurin and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. researchgate.net [researchgate.net]
- 8. Validity of Outcome Measures - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. checkrare.com [checkrare.com]
- 13. neurology.org [neurology.org]
- 14. Eplontersen met co-primary and secondary endpoints in interim analysis of the NEURO-TTRansform Phase III trial for hereditary transthyretin-mediated amyloid polyneuropathy (ATTRv-PN) [astrazeneca-us.com]
- 15. Eplontersen for Hereditary Transthyretin Amyloidosis With Polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN ) | hATTR Evaluation Tools [hattrevaluationtools.eu]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The development and validation of the Norfolk QOL-DN, a new measure of patients' perception of the effects of diabetes and diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Inotersen's Effect on Transthyretin Levels with Mass Spectrometry: A Comparative Guide
Hereditary transthyretin-mediated amyloidosis (hATTR) is a severe, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene.[1][2] These mutations lead to the production of misfolded TTR proteins that aggregate and form amyloid deposits in various tissues, including the nerves, heart, and kidneys, leading to significant morbidity and mortality.[1][2] A primary therapeutic strategy for hATTR is to reduce the circulating levels of both mutant and wild-type TTR protein. Inotersen is a key therapeutic agent in this class of drugs.[1][3][4] This guide provides a comparative overview of inotersen, its alternatives, and the critical role of mass spectrometry in validating their efficacy.
Inotersen's Mechanism of Action: Targeting TTR Production
Inotersen is an antisense oligonucleotide (ASO) designed to inhibit the hepatic production of the TTR protein.[4][5] It is a synthetic strand of nucleic acids that is complementary to the messenger RNA (mRNA) that codes for the TTR protein.[2] Upon administration, inotersen binds to the TTR mRNA in the liver, creating an RNA-DNA hybrid.[2] This hybrid is recognized and degraded by a naturally occurring enzyme called RNase H1.[2][3][4] The degradation of the TTR mRNA prevents it from being translated into TTR protein, thereby reducing the overall levels of both mutant and wild-type TTR in circulation.[1][2][4] This reduction in TTR protein levels mitigates the formation of amyloid deposits, slowing the progression of the disease.[2]
Caption: Inotersen binds to TTR mRNA, leading to its degradation and reduced TTR protein synthesis.
Therapeutic Alternatives to Inotersen
Several other drugs are available for the treatment of hATTR, working through different mechanisms to reduce TTR protein levels or stabilize the TTR protein structure. These alternatives primarily fall into two categories: other RNA-targeted therapies and TTR protein stabilizers.
-
RNA Interference (RNAi) Therapies:
-
TTR Protein Stabilizers:
-
Tafamidis (Vyndaqel® & Vyndamax™): A small molecule that binds to the TTR tetramer, stabilizing it and preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation.[8][9]
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) used off-label that also has TTR-stabilizing properties.[7][10]
-
Quantitative Comparison of TTR Reduction
The efficacy of TTR-lowering therapies is primarily assessed by the extent to which they reduce circulating TTR protein levels. The following table summarizes the reported TTR reduction for inotersen and its RNA-targeted alternatives from clinical studies.
| Drug | Mechanism of Action | Mean TTR Reduction | Study/Source |
| Inotersen | Antisense Oligonucleotide | ~79% | NEURO-TTR[3] |
| Patisiran | Small Interfering RNA (siRNA) | ~85% | APOLLO[11] |
| Vutrisiran | Small Interfering RNA (siRNA) | >80% | HELIOS-A[12] |
Note: The reported TTR reductions are based on data from pivotal clinical trials and may vary among individual patients.
Validating TTR Levels with Mass Spectrometry
Accurate and reliable quantification of TTR levels is crucial for assessing the pharmacodynamic effects of drugs like inotersen. While conventional methods like ELISA are used, mass spectrometry (MS) offers several advantages, making it a powerful tool for this purpose.[13]
-
High Specificity: Mass spectrometry can differentiate between wild-type and mutant TTR proteins, which is essential for understanding the drug's effect on both forms of the protein.[13]
-
Accurate Quantification: MS-based methods, particularly when coupled with isotope dilution techniques, provide highly accurate and precise quantification of TTR levels.
-
Multiplexing Capability: Mass spectrometry allows for the simultaneous measurement of multiple proteins or protein variants in a single analysis.
A common advanced MS-based method for TTR quantification is the Mass Spectrometric Immunoassay (MSIA) .[13] This technique combines the specificity of immunoaffinity capture with the analytical power of mass spectrometry.
Experimental Protocol: TTR Quantification by Mass Spectrometric Immunoassay (MSIA) coupled with LC-MS
The following protocol outlines a typical workflow for the quantification of TTR from human serum samples using MSIA followed by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Immunoaffinity Capture of TTR:
-
Elution and Reduction:
-
The captured TTR proteins are eluted from the MSIA tips.
-
The eluted TTR is then treated with a reducing agent, such as Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), to break the disulfide bonds and denature the protein.[13]
-
-
LC-MS Analysis:
-
The reduced TTR proteins are separated using ultra-high-performance liquid chromatography (UHPLC) with a monolithic column.[13]
-
The separated proteins are then introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive Hybrid Quadrupole-Orbitrap mass spectrometer) for analysis in positive ion mode.[13]
-
-
Data Acquisition and Analysis:
-
The mass spectrometer is operated in full scan mode to detect the intact TTR proteins.[13]
-
Quantification is performed by selecting specific isotope peaks of a particular charge state (e.g., +10) and calculating the area ratio of the endogenous TTR to the spiked internal standard.[13]
-
Protein deconvolution software is used to identify and confirm the presence of wild-type and any mutant TTR variants.[13]
-
Caption: Workflow for TTR quantification using Mass Spectrometric Immunoassay and LC-MS.
Conclusion
Inotersen is an effective therapeutic for hereditary transthyretin-mediated amyloidosis that significantly reduces the production of the disease-causing TTR protein. The validation of its pharmacodynamic effect, along with that of other TTR-lowering therapies, relies on robust and accurate analytical methods. Mass spectrometry, particularly through techniques like MSIA-LC-MS, provides a superior platform for the precise quantification and characterization of TTR proteins in clinical samples. This level of analytical detail is indispensable for the development, clinical evaluation, and monitoring of therapies for hATTR, ultimately contributing to improved patient outcomes.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 3. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. amyloidosisnewstoday.com [amyloidosisnewstoday.com]
- 7. Advances in the treatment of hereditary transthyretin amyloidosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 4, Key Characteristics of Vutrisiran, Patisiran, Inotersen, and Tafamidis - Vutrisiran (Amvuttra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Transthyretin-Related Amyloidosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 10. Hereditary ATTR Amyloidosis Treatment: 6 Medications to Know About - GoodRx [goodrx.com]
- 11. hATTR amyloidosis: competing treatments are closely matched - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
A Comparative Analysis of Neurological Outcomes with Inotersen and Tafamidis in Hereditary Transthyretin-Mediated Amyloidosis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective cross-study comparison of the neurological efficacy of inotersen and tafamidis (B1682582), two therapeutic agents for hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. This document synthesizes data from their pivotal clinical trials, detailing experimental methodologies and presenting quantitative outcomes in a structured format to facilitate informed evaluation.
Hereditary transthyretin-mediated amyloidosis is a progressive and debilitating disease characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues, leading to significant neurological and cardiac dysfunction. This guide focuses on the neurological manifestations of the disease and compares the performance of two distinct therapeutic strategies: inotersen, an antisense oligonucleotide designed to reduce the production of TTR protein, and tafamidis, a TTR stabilizer that prevents its misfolding.
Mechanism of Action
The therapeutic approaches of inotersen and tafamidis differ fundamentally in their mechanism of action. Inotersen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of both wild-type and mutant TTR, primarily in the liver.[1][2] By binding to the TTR mRNA, it triggers its degradation, thereby reducing the synthesis of the TTR protein.[1][2] This reduction in circulating TTR protein is intended to decrease the formation and deposition of amyloid fibrils.[2]
Tafamidis, on the other hand, acts as a kinetic stabilizer of the TTR protein.[3][4][5] The TTR protein normally circulates as a tetramer, which can dissociate into monomers that are prone to misfolding and aggregation into amyloid fibrils.[4][5][6] Tafamidis binds to the thyroxine-binding sites on the TTR tetramer, stabilizing its structure and preventing its dissociation into pathogenic monomers.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 3. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A Review of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
Inotersen versus small interfering RNA (siRNA) therapies for TTR knockdown
For Researchers, Scientists, and Drug Development Professionals
Hereditary transthyretin-mediated (hATTR) amyloidosis is a severe, progressive, and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This guide provides a detailed comparison of two major classes of TTR knockdown therapies: the antisense oligonucleotide (ASO) Inotersen, and the small interfering RNA (siRNA) therapies, Patisiran and Vutrisiran.
Mechanism of Action: A Tale of Two Silencing Pathways
Both Inotersen and siRNA therapies aim to reduce the production of TTR protein in the liver, thereby preventing the formation of amyloid deposits.[1][2] However, they achieve this through distinct molecular mechanisms.
Inotersen: Harnessing RNase H for TTR mRNA Degradation
Inotersen is a second-generation antisense oligonucleotide, a synthetic strand of nucleic acids designed to bind specifically to the messenger RNA (mRNA) that codes for the TTR protein.[2][3] Upon binding to the TTR mRNA in the nucleus of liver cells, Inotersen forms an RNA-DNA hybrid. This hybrid is recognized by the enzyme Ribonuclease H1 (RNase H1), which then cleaves and degrades the TTR mRNA.[3][4] This process effectively halts the translation of both wild-type and mutant TTR protein.[4]
siRNA Therapies (Patisiran & Vutrisiran): The RNA Interference Pathway
Clinical Efficacy: A Head-to-Head Comparison
The efficacy of these therapies has been evaluated in pivotal Phase 3 clinical trials. The primary endpoints in these studies were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7), a composite measure of neurologic impairment, and the reduction in serum TTR levels.
| Parameter | Inotersen (NEURO-TTR) [8][9] | Patisiran (APOLLO) [2][10] | Vutrisiran (HELIOS-A) [11][12] |
| Study Duration | 15 months | 18 months | 18 months |
| Patient Population (n) | 172 | 225 | 164 |
| Mean Change in mNIS+7 from Baseline (Drug vs. Placebo) | 5.80 vs. 25.53 (Difference: -19.73, p<0.001) | -6.0 vs. 28.0 (Difference: -34.0, p<0.001) | -0.46 vs. 28.09 (Difference: -28.55, p=6.5x10-20) |
| Median/Mean TTR Reduction from Baseline | Median: ~79% | Mean: >80% | Mean: 88% |
Safety and Tolerability
The safety profiles of Inotersen and the siRNA therapies differ, which is a critical consideration in clinical practice.
| Adverse Event | Inotersen (NEURO-TTR) [8] | Patisiran (APOLLO) [13] | Vutrisiran (HELIOS-A) [14][15] |
| Thrombocytopenia | Yes (Serious events reported) | No significant reports | No significant reports |
| Glomerulonephritis | Yes (Serious events reported) | No significant reports | No significant reports |
| Infusion-Related Reactions | N/A (Subcutaneous) | 19% | N/A (Subcutaneous) |
| Injection Site Reactions | Mild to moderate | N/A (Intravenous) | Mild to moderate |
| Vitamin A Deficiency | Yes | Yes | Yes |
| Deaths | 5 (4.7%) in drug arm, 0 in placebo | 7 (5%) in drug arm, 6 (8%) in placebo | No drug-related deaths |
Administration and Dosing
| Drug | Route of Administration | Dosing Frequency |
| Inotersen | Subcutaneous injection | Once weekly |
| Patisiran | Intravenous infusion | Once every 3 weeks |
| Vutrisiran | Subcutaneous injection | Once every 3 months |
Experimental Protocols
Quantification of Serum Transthyretin (TTR) Levels
A common method for quantifying serum TTR levels is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation. Store serum samples at -80°C until analysis. Prior to the assay, dilute serum samples with a sample diluent.
-
Standard Curve Preparation: Prepare a serial dilution of a known concentration of recombinant human TTR to generate a standard curve.
-
ELISA Procedure:
-
Add standards and diluted samples to a 96-well plate pre-coated with a capture antibody specific for human TTR. Incubate to allow TTR to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that also binds to TTR. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add a TMB substrate solution. A color change will occur in proportion to the amount of TTR present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the TTR concentration in the samples by interpolating their absorbance values from the standard curve.
Modified Neuropathy Impairment Score +7 (mNIS+7) Assessment
The mNIS+7 is a composite score used to quantify the severity of polyneuropathy. It is a comprehensive assessment performed by a trained neurologist.
Components of mNIS+7:
-
Neuropathy Impairment Score (NIS): This component assesses muscle weakness, sensory loss (touch-pressure, vibration, pinprick, and temperature), and deep tendon reflexes in the arms and legs. Each item is graded on a scale, and the total score reflects the overall neurologic impairment.
-
+7 Component: This includes quantitative assessments of:
-
Nerve Conduction Studies (NCS): Measures the speed and amplitude of electrical signals in motor and sensory nerves.
-
Quantitative Sensory Testing (QST): Assesses the perception of vibration and temperature thresholds.
-
Autonomic Function Testing: Typically involves measuring the heart rate response to deep breathing (HRDB) and postural blood pressure changes to assess autonomic nerve function.
-
The scores from the NIS and the +7 components are combined to generate the total mNIS+7 score, with higher scores indicating more severe neuropathy.
Experimental Workflow: A Phase 3 Clinical Trial for TTR Knockdown Therapy
The following diagram illustrates a typical workflow for a pivotal Phase 3 clinical trial evaluating a TTR knockdown therapy.
Conclusion
Inotersen and the siRNA therapies, Patisiran and Vutrisiran, have demonstrated significant efficacy in reducing TTR protein levels and improving clinical outcomes for patients with hATTR amyloidosis. The choice between these therapies may be influenced by their distinct mechanisms of action, safety profiles, and modes of administration. This guide provides a foundational comparison to aid researchers and drug development professionals in their understanding of these innovative TTR knockdown therapies. Further long-term studies and real-world evidence will continue to shape the therapeutic landscape for hATTR amyloidosis.
References
- 1. neurology.org [neurology.org]
- 2. Design and Rationale of the Global Phase 3 NEURO-TTRansform Study of Antisense Oligonucleotide AKCEA-TTR-LRx (ION-682884-CS3) in Hereditary Transthyretin-Mediated Amyloid Polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. neurology.org [neurology.org]
- 5. HELIOS-A Study Design | AMVUTTRA® (vutrisiran) HCP [amvuttrahcp.com]
- 6. assaygenie.com [assaygenie.com]
- 7. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alnylam.com [alnylam.com]
- 13. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Inotersen and Patisiran for Hereditary Transthyretin-Mediated Amyloidosis
An in-depth guide for researchers and drug development professionals on the distinct safety profiles of two prominent RNA-targeting therapies for hATTR amyloidosis, supported by clinical trial data and detailed procedural outlines.
This guide provides a comprehensive comparison of the safety profiles of inotersen and patisiran, two therapies approved for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR). Both drugs function by reducing the production of transthyretin (TTR) protein, but their distinct formulations and mechanisms of action contribute to different safety and tolerability profiles.[1][2][3] This analysis is intended to inform researchers, scientists, and drug development professionals by presenting quantitative safety data, detailed experimental and monitoring protocols, and visual representations of key biological and procedural pathways.
Overview of Inotersen and Patisiran
Inotersen (Tegsedi®) is an antisense oligonucleotide that targets TTR messenger RNA (mRNA), leading to its degradation by RNase H1.[4][5] It is administered as a weekly subcutaneous injection.[6] Patisiran (Onpattro®) is a small interfering RNA (siRNA) encapsulated in a lipid nanoparticle that also targets TTR mRNA, but it utilizes the RNA interference (RNAi) pathway for mRNA cleavage.[1][7] Patisiran is administered via intravenous infusion every three weeks.[8]
Comparative Safety Data
The safety profiles of inotersen and patisiran have been primarily characterized in the NEURO-TTR and APOLLO phase 3 clinical trials, respectively. The following tables summarize the key adverse events observed in these studies.
Table 1: Adverse Events in the NEURO-TTR Study (Inotersen vs. Placebo)
| Adverse Event | Inotersen (N=112) | Placebo (N=60) |
| Thrombocytopenia/Platelet Count Decreases | ≥10% and twice placebo | - |
| Nausea | ≥10% and twice placebo | - |
| Pyrexia | ≥10% and twice placebo | - |
| Chills | ≥10% and twice placebo | - |
| Vomiting | ≥10% and twice placebo | - |
| Anemia | ≥10% and twice placebo | - |
| Serious Adverse Events | 24.1% | 21.7% |
| Deaths | 4.5% (5 patients) | 0% |
Data from the NEURO-TTR study. One death in the inotersen arm was associated with a fatal intracranial hemorrhage in the context of severe thrombocytopenia.
Table 2: Adverse Events in the APOLLO Study (Patisiran vs. Placebo)
| Adverse Event | Patisiran (N=148) | Placebo (N=77) |
| Infusion-Related Reactions | 19% | 9% |
| Back pain | Most common | - |
| Abdominal pain | Most common | - |
| Headache | Most common | - |
| Arthralgia | Most common | - |
| Dyspnea | Most common | - |
| Peripheral Edema | Most common | - |
| Diarrhea | Most common | - |
| Serious Adverse Events | 37% | 40% |
| Treatment Discontinuation due to AEs | 5% | 14% |
| Deaths | 5% (7 patients) | 8% (6 patients) |
Data from the APOLLO study.[9][10]
Key Safety Concerns and Management Protocols
Inotersen: Thrombocytopenia and Glomerulonephritis
The use of inotersen is associated with serious risks of thrombocytopenia and glomerulonephritis, which necessitate a strict monitoring protocol under a Risk Evaluation and Mitigation Strategy (REMS) program.[7][11][12]
Experimental Protocol: Monitoring for Inotersen-Associated Thrombocytopenia
-
Objective: To detect and manage inotersen-induced thrombocytopenia to prevent bleeding events.
-
Procedure:
-
Baseline Assessment: Obtain a baseline platelet count before initiating inotersen. Treatment is contraindicated in patients with a platelet count <100 x 109/L.[11][13]
-
Routine Monitoring: Monitor platelet counts every two weeks during treatment and for 8 weeks after discontinuation.[14]
-
Dose and Monitoring Adjustments based on Platelet Count:
-
≥75 to <100 x 109/L: Reduce dosing frequency to every 2 weeks and increase monitoring to weekly.[13]
-
<75 x 109/L: Pause dosing and monitor twice weekly until 3 consecutive values are >75 x 109/L, then monitor weekly.[13][14]
-
<50 x 109/L: Pause dosing and monitor twice weekly. Consider corticosteroid administration.[13][15]
-
<25 x 109/L: Discontinue treatment and monitor daily until 2 consecutive values are >25 x 109/L, then monitor twice weekly until 3 consecutive values are >75 x 109/L. Corticosteroids are recommended.[13][15]
-
-
-
Data Interpretation: A sudden or progressive decline in platelet count should trigger the specified actions to mitigate the risk of bleeding. If EDTA-mediated platelet clumping is suspected, the platelet count should be repeated using a different anticoagulant.[6]
Experimental Protocol: Monitoring for Inotersen-Associated Glomerulonephritis
-
Objective: To detect early signs of glomerulonephritis.
-
Procedure:
-
Baseline Assessment: Measure serum creatinine, estimated glomerular filtration rate (eGFR), and urinary protein-to-creatinine ratio (UPCR) at baseline. Inotersen is not recommended for patients with a UPCR of ≥1000 mg/g.[11][16]
-
Routine Monitoring: Monitor serum creatinine, eGFR, and UPCR every two weeks during treatment and for 8 weeks after discontinuation.[11][16]
-
-
Data Interpretation: A confirmed UPCR of ≥1000 mg/g or an eGFR <45 mL/min/1.73 m2 should prompt discontinuation of inotersen pending further evaluation.[11]
Patisiran: Infusion-Related Reactions and Vitamin A Deficiency
The primary safety concerns with patisiran are infusion-related reactions (IRRs) and the reduction of serum vitamin A levels.
Experimental Protocol: Management of Patisiran-Associated Infusion-Related Reactions
-
Objective: To minimize the incidence and severity of IRRs.
-
Procedure:
-
Premedication: Administer a corticosteroid (e.g., dexamethasone), an H1 blocker (e.g., diphenhydramine), an H2 blocker (e.g., ranitidine), and acetaminophen (B1664979) at least 60 minutes prior to each infusion.[17][18]
-
Infusion Rate: Initiate the infusion at 1 mL/min for the first 15 minutes, then increase to 3 mL/min for the remainder of the infusion (total infusion time approximately 80 minutes).[19]
-
Monitoring during Infusion: Monitor the patient for signs and symptoms of an IRR (e.g., flushing, back pain, nausea, abdominal pain, dyspnea, headache).[20]
-
Management of IRR: If an IRR occurs, slow or interrupt the infusion and administer medical management as needed. Once symptoms resolve, the infusion may be resumed at a slower rate.[8][19]
-
-
Data Interpretation: The incidence and severity of IRRs tend to decrease with subsequent infusions.[21]
Experimental Protocol: Management of Patisiran-Induced Vitamin A Deficiency
-
Objective: To prevent ocular symptoms associated with vitamin A deficiency.
-
Procedure:
-
Supplementation: Advise patients to take the recommended daily allowance of vitamin A (approximately 2500 IU/day) for the duration of treatment.[8][22]
-
Monitoring: Clinically monitor patients for ocular symptoms suggestive of vitamin A deficiency (e.g., night blindness).[22]
-
Referral: If ocular symptoms develop, refer the patient to an ophthalmologist.[19][23]
-
-
Data Interpretation: Serum vitamin A levels do not reflect the total body stores and should not be used to guide supplementation, as higher than recommended doses of vitamin A can be toxic.[8][22]
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of inotersen.
Caption: Mechanism of action of patisiran.
Experimental Workflows
Caption: Inotersen safety monitoring workflow.
Caption: Patisiran safety management workflow.
Conclusion
Inotersen and patisiran represent significant advancements in the treatment of hATTR amyloidosis, both demonstrating efficacy in slowing disease progression. However, their safety profiles are distinct and require different management strategies. Inotersen carries black box warnings for thrombocytopenia and glomerulonephritis, necessitating rigorous and frequent laboratory monitoring.[11][12] Patisiran's primary safety concerns are infusion-related reactions, which are generally manageable with premedication and infusion rate adjustments, and a predictable decrease in vitamin A levels that requires routine supplementation.[8][9] The choice between these therapies may depend on patient-specific factors, including comorbidities, tolerance for intravenous infusions versus subcutaneous injections, and the ability to adhere to stringent monitoring requirements. For drug development professionals, the safety profiles of these first-generation RNA-targeting therapies provide valuable insights for the design of next-generation oligonucleotides with improved safety and tolerability.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. The Effectiveness and Value of Patisiran and Inotersen for Hereditary Transthyretin Amyloidosis: A Summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icer.org [icer.org]
- 4. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 6. Inotersen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. What is the mechanism of Patisiran sodium? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Discussion - Clinical Review Report: Patisiran (Onpattro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 17, Serious Adverse Events, Deaths, and Treatment Withdrawals - Clinical Review Report: Patisiran (Onpattro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mediprovider.empireblue.com [mediprovider.empireblue.com]
- 12. eocco.com [eocco.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. ec.europa.eu [ec.europa.eu]
- 15. Tegsedi (inotersen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugs.com [drugs.com]
- 17. A Review of Patisiran (ONPATTRO®) for the Treatment of Polyneuropathy in People with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Onpattro (patisiran) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 20. alnylamassist.com [alnylamassist.com]
- 21. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Guidance for the Use of Patisiran in the Management of Polyneuropathy in Hereditary Transthyretin-Mediated Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Long-Term Benefits of Inotersen in Hereditary Transthyretin-Mediated Amyloidosis: A Comparative Analysis
A comprehensive review of the long-term efficacy and safety of inotersen versus placebo in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy, drawing on pivotal clinical trial data. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental protocols, and visual representations of key biological and clinical pathways.
Hereditary transthyretin-mediated amyloidosis (hATTR) is a progressive and debilitating genetic disorder caused by mutations in the transthyretin (TTR) gene. These mutations lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils in various tissues, including peripheral nerves, the heart, and the gastrointestinal tract.[1] Inotersen, an antisense oligonucleotide, is designed to inhibit the hepatic production of both mutant and wild-type TTR, thereby reducing the formation of amyloid deposits and slowing disease progression.[2][3] This guide evaluates the long-term benefits of inotersen compared to a placebo, primarily based on the findings from the NEURO-TTR clinical trial and its open-label extension (OLE) study.[4][5]
Efficacy Data: Inotersen vs. Placebo
The primary measures of efficacy in the NEURO-TTR study were the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire. The mNIS+7 assesses neurologic impairment across muscle weakness, sensation, reflexes, nerve conduction, and autonomic function, with higher scores indicating greater impairment.[6] The Norfolk QoL-DN evaluates the impact of neuropathy on a patient's quality of life, where a higher score signifies a poorer quality of life.[6]
Long-term data from the OLE study, where patients who were previously on placebo could switch to inotersen, demonstrated the sustained benefits of early and continuous treatment.[4][5] Patients who initially received inotersen (inotersen-inotersen group) showed a sustained benefit in both mNIS+7 and Norfolk QoL-DN scores compared to those who switched from placebo (placebo-inotersen group).[4][5] While the placebo-inotersen group showed improvement after starting treatment, they did not catch up to the level of stabilization observed in the inotersen-inotersen group, highlighting the importance of early intervention.[7][8]
Quantitative Efficacy Outcomes
| Endpoint | Timepoint | Inotersen Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Statistical Significance |
| mNIS+7 | Week 66 | Statistically significant benefit | Worsening from baseline | p < 0.001[9] |
| OLE Week 104 (Inotersen-Inotersen) | Sustained stabilization | - | - | |
| OLE Week 104 (Placebo-Inotersen) | Improvement after switching | - | - | |
| Norfolk QoL-DN | Week 66 | Statistically significant benefit | Worsening from baseline | p < 0.001[9] |
| OLE Week 104 (Inotersen-Inotersen) | Sustained stabilization | - | - | |
| OLE Week 104 (Placebo-Inotersen) | Improvement after switching | - | - |
Note: Specific mean change values from baseline for the OLE study are best represented as trends of stabilization versus the natural history of the disease. For detailed numerical data, refer to the primary publications.
Safety and Tolerability Profile
The long-term safety profile of inotersen has been characterized through the NEURO-TTR and its OLE study.[4] The most significant risks associated with inotersen treatment are thrombocytopenia (low platelet count) and glomerulonephritis.[1][10] These risks necessitate a robust monitoring program for patients receiving the drug.[1] With enhanced monitoring protocols implemented during the clinical trials, the risks of severe adverse events were effectively managed.[4][5] No new safety signals were identified with long-term exposure to inotersen.[4][8]
Key Adverse Events of Interest
| Adverse Event | Frequency in Inotersen Group | Management |
| Thrombocytopenia | More frequent than placebo | Regular platelet monitoring |
| Glomerulonephritis | Cases reported | Regular renal function monitoring |
| Injection Site Reactions | Common | Generally mild to moderate |
| Nausea, Fatigue, Headache, Diarrhea | Frequent | Symptomatic management |
Experimental Protocols
The evaluation of inotersen's efficacy and safety was conducted through rigorous clinical trial protocols.
NEURO-TTR Study Design (NCT01737398)
This was a Phase 3, randomized, double-blind, placebo-controlled study.[11]
-
Participants: Adults with hATTR polyneuropathy (Stage 1 or 2).
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[6]
-
Primary Endpoints: Change from baseline in mNIS+7 and Norfolk QoL-DN at week 66.[6]
-
Key Assessments: Neurological examinations, nerve conduction studies, quality of life questionnaires, and laboratory tests for safety monitoring were performed at regular intervals.
Open-Label Extension Study (NCT02175004)
Patients who completed the NEURO-TTR study were eligible to enroll in the OLE.[4]
-
Objective: To assess the long-term safety and efficacy of inotersen.
-
Design: All patients in the OLE received inotersen. Those who were on inotersen in the parent study continued the treatment (inotersen-inotersen group), and those on placebo were switched to inotersen (placebo-inotersen group).[5]
-
Duration: The OLE study provided data for up to 5 years of continuous inotersen treatment.[12]
Visualizing the Pathways
To better understand the underlying mechanisms and clinical trial flow, the following diagrams are provided.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Early Data on Long-term Impact of Inotersen on Quality-of-Life in Patients with Hereditary Transthyretin Amyloidosis Polyneuropathy: Open-Label Extension of NEURO-TTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Responder analysis for neuropathic impairment and quality-of-life assessment in patients with hereditary transthyretin amyloidosis with polyneuropathy in the NEURO-TTR study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 11. Inotersen preserves or improves quality of life in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of NEURO-TTR Study Findings: A Comparative Analysis of RNA-Targeted Therapies for hATTR Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pivotal NEURO-TTR study findings for inotersen with data from other key clinical trials of RNA-targeted therapies for hereditary transthyretin-mediated (hATTR) amyloidosis with polyneuropathy. While direct independent validation studies of the NEURO-TTR trial are not available, this guide presents a comparative analysis of quantitative data from the NEURO-TTR open-label extension, the NEURO-TTRansform study of eplontersen, and the APOLLO study of patisiran. This comparative approach allows for a broader understanding of the treatment landscape and the relative performance of these therapies.
Data Presentation: Comparative Efficacy of RNA-Targeted Therapies
The following tables summarize the key quantitative outcomes from the NEURO-TTR, NEURO-TTR open-label extension (OLE), NEURO-TTRansform, and APOLLO clinical trials. The primary efficacy endpoints are the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire.
Table 1: Change from Baseline in mNIS+7
| Study | Treatment Group | N | Baseline Mean (SD) | Change from Baseline (LS Mean) | Placebo/Control Change from Baseline (LS Mean) | Treatment Difference (LS Mean) | p-value |
| NEURO-TTR (15 months) | Inotersen | 112 | 79.9 (36.4) | 5.8 | 25.5 | -19.7 | <0.001 |
| NEURO-TTRansform (66 weeks) | Eplontersen | 144 | ~78 | 0.30 | 25.06 (NEURO-TTR Placebo) | -24.76 | <0.0001[1] |
| APOLLO (18 months) | Patisiran | 148 | ~80 | -6.0 | 28.0 | -34.0 | <0.001 |
Note: Higher mNIS+7 scores indicate worsening neuropathy.
Table 2: Change from Baseline in Norfolk QoL-DN
| Study | Treatment Group | N | Baseline Mean (SD) | Change from Baseline (LS Mean) | Placebo/Control Change from Baseline (LS Mean) | Treatment Difference (LS Mean) | p-value |
| NEURO-TTR (15 months) | Inotersen | 112 | 47.4 (27.4) | 0.99 | 12.67 | -11.7 | 0.0006 |
| NEURO-TTRansform (66 weeks) | Eplontersen | 144 | ~48 | -5.5 | 14.2 (NEURO-TTR Placebo) | -19.7 | <0.0001 |
| APOLLO (18 months) | Patisiran | 148 | ~50 | -6.7 | 14.4 | -21.1 | 1.10 x 10⁻¹⁰[2] |
Note: Higher Norfolk QoL-DN scores indicate worsening quality of life.
Table 3: Long-Term Efficacy from NEURO-TTR Open-Label Extension (OLE)
| Group | N | Measure | Change from NEURO-TTR Baseline to OLE Week 156 (Mean) |
| Inotersen-Inotersen | 70 | mNIS+7 | 19.2[3] |
| Placebo-Inotersen | 39 | mNIS+7 | Sustained improvement vs. projected natural history[3] |
| Inotersen-Inotersen | 70 | Norfolk QoL-DN | 9.8[3] |
| Placebo-Inotersen | 39 | Norfolk QoL-DN | Stabilization of neuropathy-related quality of life[3] |
Experimental Protocols
This section details the methodologies for the key clinical trials cited in this guide.
NEURO-TTR Study (Inotersen)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, international study.
-
Patient Population: 172 adult patients with hereditary transthyretin amyloidosis with polyneuropathy (hATTR-PN), stage 1 or 2.[4]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 15 months.[4]
-
Primary Endpoints:
-
Modified Neuropathy Impairment Score +7 (mNIS+7): A composite score assessing muscle weakness, sensory loss, and autonomic function. Higher scores indicate greater impairment.
-
Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire: A patient-reported outcome measure assessing the impact of neuropathy on quality of life. Higher scores indicate a lower quality of life.
-
-
Methodology: The mNIS+7 and Norfolk QoL-DN were assessed at baseline and at 8 and 15 months of treatment.
NEURO-TTRansform Study (Eplontersen)
-
Study Design: A Phase 3, multicenter, open-label study that used the historical placebo arm from the NEURO-TTR study as an external control.[4][5]
-
Patient Population: Approximately 140 adult patients with stage 1 or 2 hATTR-PN.[4]
-
Intervention: Patients received eplontersen via subcutaneous injection.[6]
-
Primary Endpoints:
-
Percent change from baseline in serum transthyretin (TTR) concentration.
-
Change from baseline in mNIS+7.[7]
-
-
Key Secondary Endpoint: Change from baseline in the Norfolk QoL-DN.[7]
-
Methodology: Efficacy was compared to the historical placebo group from the NEURO-TTR study at 35 and 66 weeks.[1][7]
APOLLO Study (Patisiran)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, international study.
-
Patient Population: 225 adult patients with hATTR-PN.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 0.3 mg/kg of patisiran or a placebo via intravenous infusion every 3 weeks for 18 months.
-
Primary Endpoint: Change from baseline in mNIS+7.
-
Key Secondary Endpoints: Included the Norfolk QoL-DN.
-
Methodology: Assessments were conducted at baseline and at 9 and 18 months.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of the compared therapies and the workflow of the clinical trials.
Caption: Mechanism of action for RNA-targeted therapies in hATTR amyloidosis.
Caption: Generalized workflow for the pivotal hATTR amyloidosis clinical trials.
References
- 1. Table 2, Summary of Findings for Eplontersen Versus Placebo (NEURO-TTR Study) for Patients With hATTR-PN in the NEURO-TTRansform Trial - Eplontersen (Wainua) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quality of life outcomes in APOLLO, the phase 3 trial of the RNAi therapeutic patisiran in patients with hereditary transthyretin-mediated amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Five-Year Results With Patisiran for Hereditary Transthyretin Amyloidosis With Polyneuropathy: A Randomized Clinical Trial With Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionis presents positive results from Phase 3 NEURO-TTRansform study at International Symposium on Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
Cost-effectiveness analysis of inotersen compared to other hATTR treatments
For Immediate Release
In the complex landscape of treating hereditary transthyretin-mediated amyloidosis (hATTR), a rare and debilitating genetic disorder, the emergence of novel therapies has brought both hope and significant financial considerations. This comprehensive guide offers a detailed cost-effectiveness analysis of inotersen compared to its main competitors: patisiran, vutrisiran, and tafamidis (B1682582). Aimed at researchers, scientists, and drug development professionals, this report synthesizes clinical efficacy, economic evaluations, and treatment protocols to provide a clear and objective comparison.
Hereditary transthyretin-mediated amyloidosis is characterized by the misfolding of the transthyretin (TTR) protein, leading to the formation of amyloid fibrils that deposit in various organs and tissues, causing progressive neuropathy and cardiomyopathy.[1] The therapeutic strategies for hATTR amyloidosis primarily revolve around two distinct mechanisms: silencing the production of the TTR protein or stabilizing its tetrameric structure to prevent misfolding. Inotersen, patisiran, and vutrisiran are TTR silencers, while tafamidis acts as a TTR stabilizer.[2][3][4][5][6]
At a Glance: Comparative Cost-Effectiveness
The economic viability of these treatments is a critical factor in their accessibility and long-term use. The following table summarizes the available cost-effectiveness data for inotersen and its comparators. It is important to note that these values are often based on different models and assumptions from various health technology assessment agencies, leading to a range of estimates.
| Treatment | Annual Cost (USD) | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained (USD) | Quality-Adjusted Life Years (QALYs) Gained | Data Source/Region |
| Inotersen | ~$420,000[2][7] | $523,448 - $1,730,000[7][8] | 2.03 (vs. BSC)[7] | CADTH (Canada)[7], ICER (US)[8] |
| Patisiran | $451,430 - $677,145[5] | $736,818 - $853,000[5][8] | Not explicitly stated in sources | CADTH (Canada)[5], ICER (US)[8] |
| Vutrisiran | ~$572,164 | Not deemed cost-effective at submitted price | Incremental 0.07 vs. Patisiran, 3.26 vs. Inotersen (high uncertainty) | CADTH (Canada) |
| Tafamidis | ~$225,000 | ~$880,000 (for cardiomyopathy) | 1.29 (vs. usual care for cardiomyopathy) | US Study |
BSC: Best Supportive Care. QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model, comparator, and perspective (e.g., healthcare payer vs. societal).
Clinical Efficacy: A Head-to-Head Look at the Data
The clinical efficacy of these treatments is primarily evaluated through changes in neurological impairment and quality of life. The modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QOL-DN) questionnaire are key endpoints in major clinical trials.
| Treatment | Clinical Trial | Mean Change from Baseline in mNIS+7 | Mean Change from Baseline in Norfolk QOL-DN |
| Inotersen | NEURO-TTR | -19.7 points vs. placebo (improvement)[9] | -11.7 points vs. placebo (improvement)[9] |
| Patisiran | APOLLO | -33.99 points vs. placebo (improvement)[10] | -21.1 points vs. placebo (improvement) |
| Vutrisiran | HELIOS-A | -17.00 points vs. external placebo (improvement)[11] | -16.2 points vs. external placebo (improvement)[11] |
| Tafamidis | Fx-005 (Polyneuropathy) | Trend towards fewer NIS-LL responders (not statistically significant in ITT)[6][12] | No significant difference in ITT population[6][12] |
A negative change from baseline indicates improvement in both mNIS+7 and Norfolk QOL-DN scores. NIS-LL: Neuropathy Impairment Score-Lower Limbs; ITT: Intent-to-Treat population.
Unpacking the Mechanisms: How These Drugs Work
The distinct mechanisms of action of these therapies are crucial to understanding their clinical profiles. TTR silencers, like inotersen, patisiran, and vutrisiran, aim to reduce the production of the TTR protein in the liver, thereby decreasing the amount of misfolded protein that can form amyloid deposits.[2][3][4] In contrast, tafamidis works by binding to and stabilizing the TTR tetramer, preventing it from dissociating into monomers that can misfold and aggregate.[5][6]
A Look Inside the Trials: Experimental Protocols
The foundational evidence for the efficacy and safety of these treatments comes from rigorous clinical trials. Understanding their design is essential for interpreting the resulting data.
Inotersen: The NEURO-TTR Study
The NEURO-TTR trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 172 patients with hATTR polyneuropathy.[13] Participants were randomized in a 2:1 ratio to receive either 300 mg of inotersen or a placebo via subcutaneous injection once weekly for 15 months.[13] The co-primary endpoints were the change from baseline in the mNIS+7 and the Norfolk QOL-DN total score.[13]
Patisiran: The APOLLO Study
The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled, global trial involving 225 patients with hATTR polyneuropathy.[14] Patients were randomized 2:1 to receive either 0.3 mg/kg of patisiran or a placebo as an intravenous infusion every three weeks for 18 months.[14] The primary endpoint was the change from baseline in the mNIS+7 score.[14]
Vutrisiran: The HELIOS-A Study
The HELIOS-A study was a Phase 3, global, open-label, randomized trial that enrolled 164 patients with hATTR polyneuropathy.[15][16] Patients were randomized in a 3:1 ratio to receive either 25 mg of vutrisiran via subcutaneous injection every three months or 0.3 mg/kg of patisiran intravenously every three weeks (as a reference arm) for 18 months.[17] The efficacy of vutrisiran was compared to an external placebo group from the APOLLO study for the primary endpoint, which was the change from baseline in mNIS+7 at 9 months.[16]
Tafamidis: The Fx-005 and ATTR-ACT Studies
The Fx-005 study was a randomized, double-blind trial that evaluated tafamidis in 128 patients with V30M TTR familial amyloid polyneuropathy.[6][12] Patients received either 20 mg of tafamidis or a placebo daily for 18 months. The co-primary endpoints were the Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder analysis and the change in the Norfolk QOL-DN total score.[6][12] The ATTR-ACT study, on the other hand, was a Phase 3 trial in 441 patients with transthyretin amyloid cardiomyopathy, evaluating the efficacy of 20 mg or 80 mg of tafamidis daily compared to placebo over 30 months.[18] The primary outcome was a hierarchical combination of all-cause mortality and cardiovascular-related hospitalizations.[18]
Navigating the Economic Evaluation Maze
A cost-effectiveness analysis for these high-cost therapies involves a complex workflow, integrating clinical trial data with economic modeling to inform healthcare policy and reimbursement decisions.
Conclusion
The treatment of hATTR amyloidosis has been revolutionized by the introduction of TTR silencers and stabilizers. While these therapies offer significant clinical benefits in slowing disease progression and improving quality of life, their high costs present a substantial challenge to healthcare systems. This analysis reveals that while inotersen demonstrates clinical efficacy, its cost-effectiveness, like that of its competitors, remains a subject of intense scrutiny by health technology assessment bodies. The choice between these therapies will likely involve a multifaceted consideration of clinical efficacy, safety profiles, patient convenience, and, critically, the negotiated price and value-based agreements that can be established with payers. For researchers and drug development professionals, the ongoing evaluation of long-term data and real-world evidence will be paramount in further clarifying the comparative value of these innovative treatments.
References
- 1. amyloidosissupport.org [amyloidosissupport.org]
- 2. Pharmacoeconomic Review Report: Inotersen (Tegsedi): (Akcea Therapeutics, Inc.) [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CADTH Canadian Drug Expert Committee Recommendation: Inotersen (Tegsedi — Akcea Therapeutics, Inc.) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cost Comparison - Pharmacoeconomic Review Report: Patisiran (Onpattro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Executive Summary - Pharmacoeconomic Review Report: Patisiran (Onpattro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Executive Summary - Pharmacoeconomic Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jmcp.org [jmcp.org]
- 9. [PDF] Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis | Semantic Scholar [semanticscholar.org]
- 10. HELIOS-A: A Study of Vutrisiran (ALN-TTRSC02) in Patients With Hereditary Transthyretin Amyloidosis (hATTR Amyloidosis) [ctv.veeva.com]
- 11. icer.org [icer.org]
- 12. Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 14. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. HELIOS-A Study Design | AMVUTTRA® (vutrisiran) HCP [amvuttrahcp.com]
- 17. alnylam.com [alnylam.com]
- 18. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Inotersen Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Inotersen sodium is crucial for maintaining laboratory safety and environmental protection. While not officially classified as a hazardous or cytotoxic agent by major regulatory bodies, its nature as a potent antisense oligonucleotide necessitates careful handling and disposal according to established pharmaceutical waste guidelines.
This compound, marketed as Tegsedi, is an antisense oligonucleotide designed to inhibit the production of transthyretin protein.[1] Its specific mechanism of action does not categorize it with traditional cytotoxic drugs used in chemotherapy. A review of safety data sheets indicates that this compound is not considered a hazardous substance or mixture.[2] Furthermore, it is not currently listed on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings.[3][4][5][6]
Despite the absence of a formal hazardous classification, the following procedures, aligned with general best practices for pharmaceutical waste management, should be followed for the disposal of this compound in a laboratory environment.
Disposal Procedures for this compound
The primary method for the disposal of unused, expired, or surplus this compound is through a licensed biomedical waste disposal company. These companies are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory or municipal waste. It should be segregated as pharmaceutical waste.
-
Containerization:
-
Unused or Expired Vials: Keep the product in its original container if possible. Place the vials in a clearly labeled, sealed, and puncture-resistant container designated for pharmaceutical waste.
-
Spill Residues and Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads, gloves, and gowns, should be collected in a sealed plastic bag. This bag should then be placed in the designated pharmaceutical waste container.
-
-
Labeling: The waste container must be clearly labeled as "Pharmaceutical Waste for Incineration." Include the name of the substance (this compound) and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic until it is collected by a licensed waste disposal service.
-
Documentation: Maintain a log of all this compound waste generated, including the quantity and date of disposal.
Handling of Spills
In the event of a spill of this compound solution, the following steps should be taken immediately:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Absorption: For liquid spills, cover the area with an absorbent material, such as a spill pillow or absorbent pads.
-
Cleaning: Once the liquid is absorbed, clean the area with a suitable laboratory detergent and water.
-
Waste Collection: Collect all contaminated materials (absorbent pads, used PPE) in a sealed plastic bag and dispose of it as pharmaceutical waste as described above.
Disposal of Contaminated Laboratory Equipment
Any reusable laboratory equipment, such as glassware or magnetic stir bars, that comes into contact with this compound should be decontaminated. A thorough cleaning with a laboratory-grade detergent and multiple rinses with purified water is generally sufficient. Disposable plasticware should be collected and disposed of as pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Inotersen - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. cdc.gov [cdc.gov]
- 5. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 6. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Inotersen Sodium
For laboratory professionals engaged in the pioneering work of drug development and scientific research, the safe handling of potent compounds like Inotersen sodium is paramount. This guide provides essential, immediate safety protocols and logistical information to ensure the well-being of researchers and the integrity of their work. Inotersen, an antisense oligonucleotide, requires meticulous handling due to its biological activity and potential health effects observed in clinical use, such as thrombocytopenia and renal toxicity.[1][2][3][4] Adherence to these procedural steps is critical for minimizing exposure risk.
Recommended Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential permeation and contamination. |
| Eye Protection | Tight-fitting, dust-proof safety goggles. | Protects against splashes or aerosols of this compound solution. |
| Lab Coat | Disposable, fluid-resistant lab coat with long sleeves and tight cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Preparation Protocol
This compound is typically supplied as a solution for injection or as a powder for research purposes.[1][5][6] The following step-by-step protocol should be followed in a designated controlled environment, such as a chemical fume hood or a biological safety cabinet.
-
Preparation of Workspace :
-
Ensure the work area is clean and decontaminated before starting.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary equipment and supplies readily available to minimize movement and potential for spills.
-
-
Donning PPE :
-
Don PPE in the following order: shoe covers (if necessary), inner gloves, lab coat, respirator, eye protection, and outer gloves.
-
-
Handling the Compound :
-
If working with a powdered form, handle with extreme care to avoid generating dust. Use a dedicated, calibrated balance within a containment enclosure.
-
For solutions, avoid vigorous shaking or vortexing that could create aerosols.[5]
-
Use disposable, sterile syringes and needles for transferring solutions.
-
-
Post-Handling :
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doff PPE in a manner that avoids self-contamination, typically in the reverse order of donning.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[7] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant safety information to the healthcare provider.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, lab coats, bench paper, and consumables, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
